D-Cysteine hydrochloride
描述
Structure
2D Structure
3D Structure of Parent
属性
IUPAC Name |
(2S)-2-amino-3-sulfanylpropanoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2S.ClH/c4-2(1-7)3(5)6;/h2,7H,1,4H2,(H,5,6);1H/t2-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFQSXNOEEPCSLW-HSHFZTNMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@H](C(=O)O)N)S.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8ClNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32443-99-5 | |
| Record name | D-Cysteine, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=32443-99-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | D-Cysteine hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032443995 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 32443-99-5 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=742579 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | D-cysteine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.046.388 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Physicochemical Properties of D-Cysteine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
D-Cysteine hydrochloride is the hydrochloride salt of D-cysteine, a non-proteinogenic amino acid and the dextrorotatory enantiomer of L-cysteine. It serves as a crucial building block in pharmaceutical development, particularly in the synthesis of peptides and other complex molecules where specific stereochemistry is required. Its antioxidant properties, stemming from the thiol group, also make it a subject of interest in studies related to oxidative stress and cellular protection. This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental methodologies for their determination, and logical workflows relevant to its application.
Core Physicochemical Data
The following table summarizes the key physicochemical properties of this compound. Data is provided for both the anhydrous and monohydrate forms where available, as the presence of water of crystallization affects properties such as molecular weight and melting point.
| Property | This compound (Anhydrous) | This compound (Monohydrate) | Citations |
| Chemical Formula | C₃H₈ClNO₂S | C₃H₁₀ClNO₃S | [1],[2],[3] |
| Molecular Weight | 157.62 g/mol | 175.64 g/mol | [1],[4],[3] |
| CAS Number | 32443-99-5 | 207121-46-8 | [1],[5] |
| Appearance | White to off-white crystalline powder or crystals | White to off-white crystalline powder or crystals | [2],[6],[5] |
| Melting Point | ~185 °C (with decomposition) | 184°C to 186°C | [2],[6],[4] |
| Boiling Point | 293.9 °C at 760 mmHg (Predicted) | Not applicable | [2] |
| Flash Point | 131.5 °C (Predicted) | Not applicable | [2] |
| pKa (of D-Cysteine) | pKa₁: 2.35 (Carboxyl), pKa₂: 9.05 (Amine) | pKa₁: 2.35 (Carboxyl), pKa₂: 9.05 (Amine) | [7] |
| Optical Rotation | -5.5° (c=5 in 5N HCl) | -3.5° to -7.0° (c=5 in 5N HCl); -6±1° (c=8 in 1N HCl) | [4],[5],[8] |
| Solubility | DMSO: 100 mg/mL (634.44 mM) (requires sonication) | Water: 4 mg/mL (33.01 mM) (for D-Cysteine, requires sonication/heating) | [1],[9],[10] |
| Storage Conditions | 4°C, sealed, away from moisture. In solvent: -80°C (6 months) | Room Temperature, store in a dry place. | [1],[8] |
Experimental Protocols
The determination of the physicochemical properties listed above requires precise and standardized experimental protocols. Below are detailed methodologies for key analyses.
Melting Point Determination (Capillary Method)
The melting point is determined as a range and indicates the temperature at which the material transitions from a solid to a liquid phase. For crystalline solids like this compound, which may decompose, the rate of heating is critical.
-
Apparatus: Digital melting point apparatus with a heating block, thermometer, and magnifying lens for observation.
-
Procedure:
-
A small amount of the finely powdered, dry this compound is packed into a capillary tube (sealed at one end) to a height of 2-3 mm.
-
The tube is placed in the heating block of the apparatus.
-
The sample is heated at a steady rate (e.g., 10-20 °C/min) until the temperature is about 15-20 °C below the expected melting point.
-
The heating rate is then reduced to 1-2 °C per minute to allow for thermal equilibrium.
-
The temperature at which the first drop of liquid appears is recorded as the start of the melting range.
-
The temperature at which the entire sample becomes a clear liquid is recorded as the end of the range.
-
As this compound decomposes, the observation of charring or discoloration along with melting is noted.[2]
-
Optical Rotation Measurement (Polarimetry)
Optical rotation is a critical measure of purity and stereochemical identity for chiral molecules. It is measured using a polarimeter.
-
Apparatus: Polarimeter (typically using the sodium D-line at 589 nm), a sample cell of a fixed path length (e.g., 1 decimeter), and a calibrated temperature controller.
-
Procedure:
-
A solution of this compound is prepared at a precise concentration (c) in a specified solvent (e.g., 5 grams per 100 mL in 5N HCl, as specified in datasheets).[4],[5]
-
The polarimeter sample cell is filled with the solution, ensuring no air bubbles are present in the light path.
-
The observed rotation (α) is measured at a constant temperature (e.g., 20°C or 25°C).
-
The specific rotation [α] is calculated using the formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the sample cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.[11]
-
-
The sign of the rotation indicates the direction: (-) for levorotatory (counter-clockwise) and (+) for dextrorotatory (clockwise).[2]
-
Solubility Determination (Saturation Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent, which is a fundamental parameter in drug development for formulation and bioavailability studies.
-
Apparatus: Stoppered flasks, an orbital shaker with temperature control, filtration apparatus (e.g., syringe filters), and an analytical instrument for quantification (e.g., HPLC, UV-Vis spectrophotometer).
-
Procedure:
-
An excess amount of this compound is added to a flask containing the solvent of interest (e.g., water, DMSO, buffers). This ensures that a saturated solution is formed with undissolved solid remaining.[12]
-
The flask is sealed and placed in an orbital shaker set to a constant temperature (e.g., 25°C) and agitated for a prolonged period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
After shaking, the suspension is allowed to settle. An aliquot of the supernatant is carefully withdrawn and immediately filtered to remove all undissolved solids.
-
The concentration of the solute in the clear filtrate is then determined using a suitable, validated analytical method.[13]
-
The pH of the saturated solution should also be measured, as it significantly impacts the solubility of ionizable compounds.[12]
-
pKa Determination (Potentiometric Titration)
The pKa values correspond to the pH at which the ionizable groups of the amino acid (carboxyl and amino groups) are 50% protonated and 50% deprotonated.
-
Apparatus: A calibrated pH meter with an electrode, a magnetic stirrer, and a micro-burette for precise addition of the titrant.
-
Procedure:
-
A solution of this compound of known concentration (e.g., 0.1 M) is prepared in water.
-
The solution is first acidified with a strong acid (e.g., HCl) to a low pH (e.g., pH 1.5-2) to ensure all functional groups are fully protonated.,[9]
-
The solution is then titrated by adding small, precise increments of a strong base of known concentration (e.g., 0.1 M NaOH).
-
The pH of the solution is recorded after each addition of the titrant, allowing the system to equilibrate.
-
A titration curve is generated by plotting the pH (y-axis) versus the equivalents of NaOH added (x-axis).
-
The pKa values are determined from the midpoints of the buffering regions (the flat portions of the curve). The first midpoint corresponds to the pKa of the carboxyl group (pKa₁), and the second corresponds to the pKa of the amino group (pKa₂).[1]
-
Purity and Identification Assays
-
Aqueous Acid-Base Titration: The purity (assay) of this compound can be determined by titrating its hydrochloride component. A known weight of the sample is dissolved in water and titrated with a standardized solution of sodium hydroxide (B78521) to a potentiometric endpoint. The amount of titrant consumed is used to calculate the purity.[5]
-
Fourier-Transform Infrared Spectroscopy (FTIR): An FTIR spectrum provides a molecular "fingerprint" and is used for identification. The sample is analyzed (e.g., as a KBr pellet or mineral oil mull) to obtain a spectrum. The positions and patterns of absorption bands, corresponding to the vibrations of specific functional groups (e.g., N-H, C=O, S-H, C-N), are compared to a reference spectrum of a known standard.[5]
Visualizing Chemical Relationships and Applications
The following diagrams, generated using the DOT language, illustrate the role of this compound in biochemical and synthetic contexts.
Caption: Relationship between D-Cysteine HCl, D-Cysteine, and D-Cystine.
References
- 1. repository.stcloudstate.edu [repository.stcloudstate.edu]
- 2. Optical rotation - Wikipedia [en.wikipedia.org]
- 3. Solubility Measurements | USP-NF [uspnf.com]
- 4. m.youtube.com [m.youtube.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. New experimental melting properties as access for predicting amino-acid solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. researchgate.net [researchgate.net]
A Technical Guide to the Synthesis and Purification of D-Cysteine Hydrochloride for Research Applications
Audience: Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the methodologies for synthesizing and purifying D-Cysteine hydrochloride, a critical component in peptide synthesis and pharmaceutical development.[1][2] The unique properties of D-amino acids, particularly their enhanced stability against enzymatic degradation, make D-Cysteine a valuable building block for creating more robust therapeutic peptides.[3] This document details established experimental protocols, summarizes key quantitative data, and outlines the workflows for producing high-purity this compound for research and development purposes.
Synthesis Strategies
The synthesis of this compound can be approached through several primary strategies. The most common methods involve the asymmetric transformation of the readily available L-Cysteine or the optical resolution of a racemic DL-Cysteine mixture. Enantioselective synthesis offers an alternative route, building the chiral center with a high degree of stereochemical control from the outset.
Asymmetric Transformation from L-Cysteine
A widely employed method involves the conversion of L-Cysteine into a thiazolidine (B150603) derivative, followed by an asymmetric transformation that epimerizes the chiral center to the desired D-configuration. This process is advantageous due to its use of inexpensive starting materials.[4][5] The key intermediate, D-2,2-dimethyl thiazolidine-4-carboxylic acid, is then hydrolyzed to yield D-Cysteine.
A typical workflow for this process is outlined below:
Optical Resolution of DL-Cysteine
Another common approach is the optical resolution of a racemic mixture of DL-Cysteine.[6][7] This method takes advantage of the different solubilities of the diastereomeric salts formed with a chiral resolving agent. Alternatively, preferential crystallization can be used, where a supersaturated solution of DL-Cysteine hydrochloride is seeded with crystals of the desired D-enantiomer, inducing its selective crystallization.[7]
Experimental Protocols
The following protocols are detailed examples based on established methodologies.[4][5] Researchers should adapt these procedures based on their specific laboratory conditions and safety protocols.
Protocol 1: Synthesis via Asymmetric Transformation
Step A: Preparation of D-2,2-dimethyl-thiazolidine-4-carboxylic acid-L-tartrate double salt
-
Combine L-Cysteine, acetone, and L-tartaric acid as raw materials.
-
In an acetone and acetate (B1210297) (or propionic acid) medium, introduce salicylic (B10762653) aldehyde as an asymmetric transforming agent.
-
Allow the reaction to proceed under reflux for approximately 20 hours.
-
Cool the mixture to 0°C and filter the resulting precipitate.
-
Wash the filter cake with acetone until colorless and dry to obtain the D-2,2-dimethyl-thiazolidine-4-carboxylic acid-L-tartrate double salt.
Step B: Preparation of D-Cysteine
-
Dissolve the double salt (e.g., 728g) in water (e.g., 4050ml).
-
Heat the solution to reflux for 1.5 hours.
-
Concentrate the reaction solution (to approx. 400ml).
-
Adjust the pH to 3.6 using triethylamine.
-
Add ethanol (B145695) (e.g., 2100ml) and stir for 10 minutes.
-
Cool the mixture to 20°C, filter the precipitate, and dry to obtain solid D-Cysteine.[4]
Step C: Formation of this compound Monohydrate
-
Add the prepared D-Cysteine (e.g., 405.2g) to a concentrated hydrochloric acid solution (e.g., 400ml).
-
Stir the reaction at 40°C for 30 minutes.
-
Allow the solution to stand and cool to approximately -5°C to precipitate the white crystals.
-
Filter the crystals, wash with ice-cold acetone, and dry to obtain this compound monohydrate.[5]
Protocol 2: Purification of this compound
High purity is essential for research applications. The crude product from the synthesis stage is typically purified by recrystallization.
-
Dissolution & Decolorization : Dissolve the crude this compound in a mixed solvent system, such as water and concentrated hydrochloric acid.[5] Add activated carbon (e.g., 25g) and stir for 10-15 minutes to remove colored impurities.[4][5]
-
Filtration : Filter the hot solution to remove the activated carbon.
-
Crystallization : Concentrate the filtrate by distillation under reduced pressure. Allow the solution to cool slowly, often to temperatures as low as -5°C, to induce crystallization of the purified product.[5]
-
Isolation and Drying : Collect the white crystals by filtration. Wash the crystals with a cold solvent, such as ice-cold acetone, to remove residual soluble impurities.[5] Dry the final product under vacuum.
Data Presentation: Synthesis and Purification Yields
The following table summarizes representative quantitative data from the described synthesis and purification processes.
| Parameter | Value | Reference |
| Synthesis Step | ||
| Starting Material | L-Cysteine | [4][5] |
| Intermediate | D-2,2-dimethyl-thiazolidine-4-carboxylic acid-L-tartrate | [4] |
| Final Product | D-Cysteine HCl Monohydrate | [4][5] |
| Yields & Purity | ||
| Overall Yield | 72.08% - 78.03% | [5] |
| Chemical Purity (Post-Purification) | > 99.19% | [4][5] |
| Optical Purity (Specific Rotation) | -5.5° to -7.0° | [5] |
Purification and Quality Control Workflow
Ensuring the chemical and enantiomeric purity of the final product is a critical step. A combination of purification and analytical techniques is required.
References
- 1. nbinno.com [nbinno.com]
- 2. chemimpex.com [chemimpex.com]
- 3. nbinno.com [nbinno.com]
- 4. This compound monohydrate preparation method - Eureka | Patsnap [eureka.patsnap.com]
- 5. CN102234244A - this compound monohydrate preparation method - Google Patents [patents.google.com]
- 6. JPS6055063B2 - Optical separation method of DL-cysteine - Google Patents [patents.google.com]
- 7. EP0090866A1 - Optical resolution process for DL-cysteine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Structure and Stereochemistry of D-Cysteine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and stereochemistry of D-cysteine hydrochloride. It is intended to be a valuable resource for researchers, scientists, and professionals involved in drug development and other scientific disciplines where a thorough understanding of this compound is essential.
Chemical Structure and Properties
D-cysteine is the D-enantiomer of the proteinogenic amino acid cysteine. It is a non-essential amino acid characterized by the presence of a thiol (-SH) group. The hydrochloride salt form enhances its stability and solubility, making it suitable for various applications.
The structure of this compound features a central chiral carbon atom (α-carbon) bonded to a carboxyl group (-COOH), an amino group (-NH2), a hydrogen atom (-H), and a methylthiol group (-CH2SH). In the hydrochloride salt, the amino group is protonated (-NH3+) and is associated with a chloride ion (Cl-). It is often available as a monohydrate, where a water molecule is incorporated into the crystal structure.
Quantitative Data Summary
The key quantitative data for this compound and its monohydrate form are summarized in the table below for easy comparison.
| Property | This compound | This compound Monohydrate |
| Chemical Formula | C₃H₈ClNO₂S | C₃H₁₀ClNO₃S |
| Molecular Weight | 157.62 g/mol | 175.63 g/mol [1] |
| CAS Number | 32443-99-5[1] | 32443-99-5[1] |
| Appearance | White to off-white solid | White crystalline powder[1] |
| Melting Point | ~185 °C (decomposes) | Not explicitly available |
| Specific Rotation [α]D | -6.5° to -9.0° (c=5, 5M HCl) | -8.3° to -9.5° (c=8, 1N HCl) |
Stereochemistry of D-Cysteine
The stereochemistry of amino acids is fundamental to their biological function. D-cysteine, as the "D" isomer, is distinguished from its more common L-cysteine counterpart by the spatial arrangement of the functional groups around the chiral α-carbon.
Fischer Projections
Fischer projections are a two-dimensional representation of a three-dimensional chiral molecule. For amino acids, the convention places the carboxyl group at the top and the side chain (R-group) at the bottom. In the D configuration, the amino group is on the right, while in the L configuration, it is on the left.
Figure 1: Fischer Projections of D- and L-Cysteine.
Cahn-Ingold-Prelog (CIP) R/S System
The Cahn-Ingold-Prelog (CIP) system provides an unambiguous nomenclature for stereoisomers based on assigning priorities to the substituents around a chiral center. The priorities are assigned based on atomic number.
For most amino acids, the L-isomer corresponds to the S-configuration. However, cysteine is a notable exception. Due to the higher atomic number of sulfur in the side chain compared to the oxygen of the carboxyl group, the priority assignments for cysteine are different.
Priority Assignment for Cysteine:
-
-NH₂
-
-SH
-
-COOH
-
-H
Following the CIP rules, D-cysteine is assigned the (S)-configuration , and L-cysteine is the (R)-configuration.
Figure 2: Logical workflow for assigning R/S configuration to Cysteine.
Experimental Protocols for Stereochemical Analysis
The determination of the stereochemical identity and purity of this compound is crucial in many applications, particularly in pharmaceuticals. The following are detailed methodologies for key experiments.
Polarimetry
Polarimetry measures the rotation of plane-polarized light as it passes through a solution of a chiral compound. This is a fundamental technique for distinguishing between enantiomers.
Objective: To determine the specific rotation of this compound and confirm its stereochemical identity.
Materials:
-
This compound sample
-
5M Hydrochloric acid (HCl)
-
Volumetric flask (e.g., 10 mL)
-
Analytical balance
-
Polarimeter with a sodium lamp (589 nm)
-
Polarimeter cell (e.g., 1 dm)
Procedure:
-
Sample Preparation: Accurately weigh approximately 0.5 g of this compound. Dissolve the sample in 5M HCl in a 10 mL volumetric flask and dilute to the mark with the same solvent. This creates a solution with a concentration (c) of approximately 5 g/100 mL.
-
Instrument Calibration: Calibrate the polarimeter using a blank solution (5M HCl).
-
Measurement: Rinse the polarimeter cell with the prepared sample solution and then fill it, ensuring no air bubbles are present in the light path. Place the cell in the polarimeter and measure the observed rotation (α).
-
Calculation of Specific Rotation: Calculate the specific rotation [α] using the following formula: [α] = α / (l × c) where:
-
α is the observed rotation in degrees.
-
l is the path length of the polarimeter cell in decimeters (dm).
-
c is the concentration of the solution in g/mL.
-
Expected Results: The specific rotation for this compound should fall within the range of -6.5° to -9.0° under these conditions. A positive value would indicate the presence of L-cysteine.
Chiral High-Performance Liquid Chromatography (HPLC)
Chiral HPLC is a powerful technique for separating and quantifying enantiomers. This method can be used to determine the enantiomeric purity of a this compound sample.
Objective: To separate and quantify D- and L-cysteine enantiomers in a sample.
Materials:
-
This compound sample
-
HPLC-grade methanol, acetonitrile, and water
-
Formic acid and ammonium (B1175870) formate (B1220265) (for mobile phase)
-
o-phthalaldehyde (B127526) (OPA) and N-acetyl-L-cysteine (NAC) for derivatization (optional, but improves detection)
-
Chiral HPLC column (e.g., Astec CHIROBIOTIC T or a similar teicoplanin-based column)
-
HPLC system with a UV or fluorescence detector
Procedure:
-
Sample Preparation and Derivatization:
-
Prepare a standard solution of this compound in a suitable solvent (e.g., water or a buffer).
-
For improved sensitivity and chromatographic performance, derivatization is recommended. A common method involves reacting the cysteine sample with o-phthalaldehyde (OPA) and a chiral thiol, such as N-acetyl-L-cysteine (NAC), to form fluorescent diastereomeric isoindole derivatives.
-
-
Chromatographic Conditions:
-
Chiral Stationary Phase: A teicoplanin-based chiral stationary phase (e.g., Astec CHIROBIOTIC T) is effective for the separation of underivatized amino acids.
-
Mobile Phase: A typical mobile phase for underivatized cysteine on this type of column is a mixture of water, methanol, and a small amount of an acid (e.g., formic acid) to control ionization. For derivatized cysteine, a mobile phase of methanol/acetonitrile/water with ammonium formate and formic acid can be used.
-
Flow Rate: Typically 0.5 - 1.0 mL/min.
-
Detection: UV detection (e.g., at 230 nm for underivatized cysteine) or fluorescence detection for derivatized cysteine.
-
-
Injection and Analysis:
-
Inject the prepared sample onto the chiral HPLC column.
-
Record the chromatogram. The D- and L-cysteine enantiomers (or their derivatives) will elute at different retention times.
-
-
Quantification:
-
The enantiomeric purity can be determined by calculating the peak area of each enantiomer. The percentage of the D-enantiomer is calculated as: % D-cysteine = (Area of D-cysteine peak / (Area of D-cysteine peak + Area of L-cysteine peak)) × 100
-
Figure 3: Experimental workflow for chiral HPLC analysis of D-Cysteine.
Conclusion
A thorough understanding of the structure and stereochemistry of this compound is paramount for its effective use in research and development. The data and experimental protocols presented in this guide offer a solid foundation for scientists and professionals working with this important amino acid derivative. The distinct stereochemical properties of D-cysteine, particularly its relationship with the L-enantiomer and its unique (S)-configuration according to CIP rules, necessitate careful analytical characterization. The provided methodologies for polarimetry and chiral HPLC serve as practical tools for ensuring the stereochemical integrity and purity of this compound in various applications.
References
The Uncharted Territory of D-Cysteine Hydrochloride: A Technical Guide to its Biochemical Pathways and Therapeutic Potential
For Immediate Release
[City, State] – In the intricate landscape of cellular biochemistry, the non-proteinogenic amino acid D-cysteine (B559563) is emerging from the shadow of its well-studied L-isoform, revealing unique metabolic pathways with significant implications for neuroscience and drug development. This technical guide provides an in-depth exploration of the biochemical pathways involving D-cysteine hydrochloride, offering researchers, scientists, and drug development professionals a comprehensive resource on its metabolism, signaling roles, and therapeutic prospects.
D-cysteine, once considered a minor or even "unnatural" molecule in mammals, is now recognized as an important signaling molecule and a potent precursor for the gasotransmitter hydrogen sulfide (B99878) (H₂S).[1][2][3] Its hydrochloride form is a stable, water-soluble salt frequently used in experimental settings to investigate these roles. This whitepaper will dissect the enzymatic machinery responsible for D-cysteine metabolism, delineate its downstream signaling effects, and provide a foundation for future research and therapeutic innovation.
Core Metabolic Pathways of D-Cysteine
The central pathway for D-cysteine metabolism revolves around the production of hydrogen sulfide (H₂S), a signaling molecule with diverse physiological functions, including neuromodulation, vasorelaxation, and cytoprotection.[2][4][5][6] Unlike L-cysteine, which is metabolized by several enzymes, D-cysteine is a specific substrate for a distinct enzymatic cascade, primarily active in the cerebellum and kidneys.[1][4]
The key enzymes involved in the primary D-cysteine metabolic pathway are:
-
D-Amino Acid Oxidase (DAO): This peroxisomal flavoenzyme catalyzes the initial and rate-limiting step in D-cysteine metabolism.[2][4][7][8] It facilitates the oxidative deamination of D-cysteine to produce 3-mercaptopyruvate (B1229277) (3-MP), ammonia, and hydrogen peroxide.[7] Human DAO exhibits a particularly high catalytic efficiency for D-cysteine, suggesting its potential as a primary physiological substrate in certain tissues.[9][10]
-
3-Mercaptopyruvate Sulfurtransferase (3MST): Following its production by DAO, 3-MP is translocated to the mitochondria where it serves as a substrate for 3MST.[2][11] 3MST, a zinc-dependent enzyme, then catalyzes the transfer of the sulfur atom from 3-MP to a thiol-containing acceptor, ultimately releasing H₂S.[11] This reaction can be facilitated by endogenous reducing cofactors like thioredoxin (Trx) and dihydrolipoic acid (DHLA).[2][5][6]
It is noteworthy that this D-cysteine-dependent H₂S production pathway is distinct from the primary L-cysteine-dependent pathways, which utilize enzymes such as cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[2][4][6] The D-cysteine pathway is optimal at a physiological pH of 7.4 and is independent of pyridoxal (B1214274) 5'-phosphate (PLP), a key cofactor in the L-cysteine pathways.[4][6]
A secondary, though less characterized, pathway involves the biosynthesis of D-cysteine from L-cysteine. This conversion is catalyzed by Serine Racemase (SR) , a PLP-dependent enzyme also responsible for generating D-serine, a co-agonist of NMDA receptors.[12][13][14] This finding suggests that endogenous levels of D-cysteine can be dynamically regulated within the mammalian brain.[13][14]
Signaling Pathways and Physiological Roles
The metabolic products of D-cysteine, particularly H₂S, are key mediators of its physiological effects. These effects span from neuromodulation to the regulation of cell proliferation and survival.
Hydrogen Sulfide-Mediated Signaling
H₂S generated from D-cysteine has been shown to exert its effects through several mechanisms:
-
Neuromodulation: H₂S can enhance the activity of N-methyl-D-aspartate (NMDA) receptors by reducing disulfide bonds within the receptor protein complex.[15] This potentiation of NMDA receptor function has implications for synaptic plasticity, learning, and memory.[6]
-
Cytoprotection: Administration of D-cysteine has been demonstrated to protect neurons from oxidative stress and attenuate ischemia-reperfusion injury in the kidney.[1][5] This protective effect is largely attributed to the antioxidant properties of H₂S, which can scavenge reactive oxygen species and enhance the synthesis of glutathione, a major intracellular antioxidant.[16][17]
-
Chaperone-Mediated Autophagy (CMA) Activation: Long-term treatment with D-cysteine has been shown to activate CMA in cerebellar Purkinje cells through the generation of H₂S and subsequent activation of the transcription factor Nrf2.[18] This suggests a role for D-cysteine in cellular quality control and neuroprotection in degenerative diseases.
Regulation of Neural Progenitor Cell Dynamics
Recent evidence has unveiled a role for D-cysteine in regulating the proliferation of neural progenitor cells (NPCs) that is independent of H₂S production.[13] D-cysteine has been found to inhibit NPC proliferation by modulating the Akt-FoxO signaling axis.[13] Specifically, D-cysteine inhibits the phosphorylation of Akt, leading to the activation of FoxO transcription factors, which in turn regulate the expression of genes involved in cell cycle arrest.[13] This pathway highlights a direct signaling role for D-cysteine itself in neurodevelopment.
Quantitative Data Summary
The following tables summarize key quantitative data from cited literature regarding enzyme kinetics and the effects of D-cysteine.
| Enzyme | Substrate | Apparent Km (mM) | Reference |
| Human D-Amino Acid Oxidase | D-Cysteine | ~0.7 | [10] |
| Human D-Amino Acid Oxidase | D-Serine | - | [9] |
| Experimental Condition | D-Cysteine Effect | Fold Change/Concentration | Reference |
| H₂S Production in Mouse Cerebellum (vs. L-cysteine) | Greater H₂S-producing activity | 7-fold greater | [4] |
| H₂S Production in Mouse Kidney (vs. L-cysteine) | Greater H₂S-producing activity | 80-fold greater | [4] |
| NPC Proliferation Inhibition | Reduces proliferation of cultured mouse embryonic NPCs | ~50% reduction at 1 mM | [14] |
| Akt Phosphorylation Inhibition in NPCs | Dose-dependently inhibits growth factor-induced Akt phosphorylation | - | [13] |
| Protection against Oxidative Stress in Cerebellar Neurons | Protects against hydrogen peroxide-induced stress | - | [1] |
| Attenuation of Renal Ischemia-Reperfusion Injury | Reduces injury more effectively than L-cysteine | - | [1] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summarized protocols for key experiments cited in the literature.
Measurement of H₂S Production from D-Cysteine
This protocol is adapted from studies investigating enzymatic H₂S production.
Materials:
-
Tissue homogenate (e.g., cerebellum or kidney)
-
This compound solution (e.g., 10 mM in phosphate-buffered saline, pH 7.4)
-
3-Mercaptopyruvate (3-MP)
-
D-Amino Acid Oxidase (DAO)
-
3-Mercaptopyruvate Sulfurtransferase (3MST)
-
Zinc acetate (B1210297) solution (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution (20 mM in 7.2 M HCl)
-
FeCl₃ solution (30 mM in 1.2 M HCl)
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenates in a suitable buffer on ice.
-
In a reaction tube, combine the tissue homogenate with the D-cysteine solution. For positive controls, use 3-MP with 3MST or D-cysteine with DAO and 3MST.
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).
-
Stop the reaction and trap the evolved H₂S by adding zinc acetate solution. This forms zinc sulfide.
-
Add the N,N-dimethyl-p-phenylenediamine sulfate solution, followed by the FeCl₃ solution, to the trapped sulfide. This initiates a colorimetric reaction that forms methylene (B1212753) blue.
-
Incubate in the dark for 15 minutes to allow for color development.
-
Measure the absorbance of the solution at 670 nm using a spectrophotometer.
-
Calculate the concentration of H₂S produced by comparing the absorbance to a standard curve generated with known concentrations of NaHS.
Neural Progenitor Cell (NPC) Proliferation Assay
This protocol is based on studies investigating the effect of D-cysteine on NPC dynamics.
Materials:
-
Cultured mouse embryonic neural progenitor cells (NPCs)
-
NPC proliferation medium (e.g., DMEM/F12 supplemented with B27, N2, growth factors)
-
This compound solution (sterile, various concentrations)
-
BrdU (5-bromo-2'-deoxyuridine) labeling reagent
-
Anti-BrdU antibody
-
Fluorescently labeled secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Plate NPCs in multi-well plates and culture until they reach the desired confluency.
-
Treat the cells with varying concentrations of this compound for a specified duration (e.g., 48 hours).
-
During the final hours of treatment (e.g., 2 hours), add BrdU to the culture medium to label proliferating cells.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde).
-
Permeabilize the cells and treat with DNase to expose the BrdU epitope.
-
Incubate the cells with an anti-BrdU primary antibody, followed by a fluorescently labeled secondary antibody.
-
Counterstain the cell nuclei with DAPI.
-
Image the cells using a fluorescence microscope.
-
Quantify the percentage of BrdU-positive cells relative to the total number of DAPI-stained cells to determine the proliferation rate.
Visualizing the Pathways
The following diagrams illustrate the core biochemical pathways and logical relationships described in this guide.
Caption: Core metabolic pathway of D-Cysteine to H₂S.
Caption: Downstream signaling effects of H₂S from D-Cysteine.
Caption: D-Cysteine's regulation of NPC proliferation.
Conclusion and Future Directions
This compound has proven to be an invaluable tool for elucidating novel biochemical pathways with profound physiological relevance. The DAO/3MST pathway for H₂S production offers a specific mechanism for targeted H₂S delivery, with therapeutic potential for conditions involving oxidative stress and neuronal damage. Furthermore, the discovery of an H₂S-independent signaling role for D-cysteine in regulating neural progenitor cell fate opens up new avenues for research in developmental neuroscience and regenerative medicine.
Future research should focus on several key areas:
-
Pharmacokinetics and Bioavailability: A deeper understanding of the absorption, distribution, metabolism, and excretion of this compound is essential for its translation into clinical applications.
-
Therapeutic Targeting: The development of specific inhibitors and activators for DAO and 3MST could provide precise control over D-cysteine-mediated H₂S production.
-
Endogenous Regulation: Further investigation into the regulation of serine racemase and its role in controlling endogenous D-cysteine levels will provide critical insights into the physiological modulation of these pathways.
References
- 1. A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. frontiersin.org [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]
- 7. Frontiers | Mouse d-Amino-Acid Oxidase: Distribution and Physiological Substrates [frontiersin.org]
- 8. D-amino acid oxidase - Wikipedia [en.wikipedia.org]
- 9. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Mammalian D-Cysteine: A new addition to the growing family of biologically relevant D-amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pnas.org [pnas.org]
- 15. D-Amino Acids in the Nervous and Endocrine Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential | Semantic Scholar [semanticscholar.org]
- 17. Evidence that d-cysteine protects mice from gastric damage via hydrogen sulfide produced by d-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
The Role of D-Cysteine Hydrochloride as a Glutathione Precursor: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glutathione (B108866) (GSH), a critical intracellular antioxidant, plays a pivotal role in cellular defense against oxidative stress. Its synthesis is primarily rate-limited by the availability of L-cysteine (B1669680). D-cysteine (B559563), a stereoisomer of L-cysteine, is not a direct precursor for glutathione synthesis. However, emerging research indicates that D-cysteine hydrochloride can indirectly augment intracellular glutathione levels by promoting the uptake of L-cysteine. This technical guide provides an in-depth analysis of the mechanism of action of this compound as a glutathione precursor, supported by quantitative data from experimental studies, detailed experimental protocols, and visualizations of the relevant biochemical pathways and experimental workflows.
Introduction
Glutathione (γ-L-glutamyl-L-cysteinyl-glycine) is the most abundant non-protein thiol in mammalian cells, where it participates in a multitude of cellular processes, including antioxidant defense, detoxification of xenobiotics, and maintenance of redox homeostasis.[1][2] The de novo synthesis of glutathione is a two-step enzymatic process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The availability of L-cysteine is the rate-limiting factor in this pathway.[1][3]
While L-cysteine is the natural substrate for glutathione synthesis, its stereoisomer, D-cysteine, has been investigated for its potential to modulate intracellular glutathione levels. D-cysteine itself cannot be directly incorporated into the glutathione molecule.[4] However, studies have shown that supplementation with D-cysteine can lead to an increase in intracellular L-cysteine, thereby indirectly boosting glutathione synthesis. This guide will explore the biochemical basis for this indirect action and provide a comprehensive overview of the current scientific understanding of this compound's role as a glutathione precursor.
Mechanism of Action
The primary mechanism by which D-cysteine supplementation leads to increased intracellular glutathione is through a thiol-disulfide exchange reaction in the extracellular environment. In cell culture media and in vivo, L-cysteine predominantly exists in its oxidized form, L-cystine (a disulfide dimer of two L-cysteine molecules).
D-cysteine can react with L-cystine, leading to the formation of a mixed disulfide of D-cysteine and L-cysteine and the release of a free L-cysteine molecule. This released L-cysteine can then be transported into the cell by neutral amino acid transporters. Once inside the cell, this newly available L-cysteine can participate in the synthesis of glutathione.
It is important to note that in the absence of extracellular L-cystine, D-cysteine supplementation has a limited effect on intracellular glutathione levels, highlighting the dependency of its action on this exchange mechanism.
Another proposed mechanism for D-cysteine's biological activity, particularly in the brain and kidney, involves its conversion to hydrogen sulfide (B99878) (H₂S) by the enzyme D-amino acid oxidase (DAO).[5] H₂S is a gaseous signaling molecule with antioxidant properties.
Quantitative Data from Experimental Studies
The following tables summarize quantitative data from key experimental studies investigating the effect of D-cysteine supplementation on intracellular cysteine and glutathione levels.
Table 1: Effect of D-Cysteine on Intracellular Cysteine and Glutathione Levels in Hepa 1-6 Cells under Cystine Deprivation
| Treatment | Intracellular Cysteine (nmol/mg protein) | Intracellular Glutathione (nmol/mg protein) |
| Control | 1.5 ± 0.2 | 30 ± 3 |
| Cystine-free medium | 0.5 ± 0.1 | 10 ± 2 |
| Cystine-free medium + 1 mM L-Cysteine | 2.5 ± 0.3 | 45 ± 5 |
| Cystine-free medium + 1 mM D-Cysteine | 1.0 ± 0.1 | 12 ± 2 |
Data adapted from Homma et al., 2022. Values are presented as mean ± SEM. This data demonstrates that D-cysteine has a minimal effect on raising intracellular glutathione in the absence of extracellular cystine.
Table 2: Time-Course of Intracellular Cysteine and Glutathione Levels in xCT-KO MEFs Supplemented with L-Cysteine or D-Cysteine
| Time (hours) | Treatment | Intracellular Cysteine (nmol/mg protein) | Intracellular Glutathione (nmol/mg protein) |
| 6 | Control | 2.0 ± 0.2 | 40 ± 4 |
| 6 | β-ME-free medium | 0.8 ± 0.1 | 15 ± 2 |
| 6 | β-ME-free medium + 1 mM L-Cysteine | 1.8 ± 0.2 | 35 ± 3 |
| 6 | β-ME-free medium + 1 mM D-Cysteine | 1.7 ± 0.2 | 33 ± 3 |
Data adapted from Homma et al., 2022. xCT-KO MEFs lack the cystine transporter. β-ME is a reducing agent that facilitates cystine uptake. This data shows that in a model of impaired cystine transport, both L- and D-cysteine can restore intracellular cysteine and glutathione levels to a similar extent at an early time point.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is based on the methodology described by Homma et al. (2022).
-
Cell Line: Hepa 1-6 mouse hepatoma cells or xCT-knockout mouse embryonic fibroblasts (MEFs).
-
Culture Medium: High-glucose Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere with 5% CO₂.
-
Preparation of this compound Solution: Prepare a stock solution of this compound in sterile water or phosphate-buffered saline (PBS). The solution should be filter-sterilized before use. For experiments, dilute the stock solution to the desired final concentration (e.g., 1 mM) in the cell culture medium.
-
Treatment:
-
For cystine deprivation studies, replace the standard medium with a custom cystine-free DMEM.
-
Add the prepared this compound solution to the cells at the desired concentration and incubate for the specified duration (e.g., 6, 24, or 48 hours).
-
Include appropriate controls, such as vehicle-treated cells and L-cysteine-treated cells.
-
Measurement of Intracellular Glutathione and Cysteine
A common and reliable method for quantifying intracellular glutathione and cysteine is High-Performance Liquid Chromatography (HPLC).
-
Sample Preparation:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells using a suitable lysis buffer (e.g., containing 0.1% Triton X-100 and protease inhibitors).
-
Deproteinate the cell lysate, for example, by adding an equal volume of 10% metaphosphoric acid, followed by centrifugation to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Derivatization (for fluorescent detection):
-
React the thiol groups in the supernatant with a fluorescent labeling reagent such as monobromobimane (B13751) (mBBr) or o-phthalaldehyde (B127526) (OPA).
-
-
HPLC Analysis:
-
Column: A C18 reverse-phase column is typically used.
-
Mobile Phase: A gradient of an aqueous buffer (e.g., sodium acetate (B1210297) with acetic acid) and an organic solvent (e.g., methanol (B129727) or acetonitrile).
-
Detection: A fluorescence detector is used to monitor the derivatized thiols.
-
Quantification: A standard curve is generated using known concentrations of glutathione and cysteine to quantify the levels in the samples.
-
Visualization of Pathways and Workflows
Signaling Pathways
The following diagrams illustrate the key biochemical pathways involved in glutathione synthesis and the proposed mechanism of action for D-cysteine.
Caption: D-Cysteine's indirect role in glutathione synthesis.
Caption: The glutathione redox cycle.
Experimental Workflow
The following diagram outlines a typical experimental workflow for investigating the effect of this compound on intracellular glutathione levels.
Caption: Experimental workflow for D-cysteine studies.
Discussion and Future Directions
The available evidence suggests that this compound can serve as an indirect precursor for glutathione synthesis by facilitating the cellular uptake of L-cysteine. This mechanism holds potential for therapeutic applications where boosting intracellular glutathione is desirable, such as in conditions associated with oxidative stress.
However, several aspects warrant further investigation. The efficiency of the thiol-disulfide exchange reaction in different biological milieus needs to be quantified more precisely. In vivo studies are required to understand the pharmacokinetics and biodistribution of this compound and its impact on glutathione levels in various tissues. A direct comparison of the efficacy of D-cysteine with other glutathione precursors, such as N-acetylcysteine (NAC), in various models would be highly valuable for drug development professionals.
Furthermore, the toxicological profile of D-cysteine, particularly at higher doses and with chronic administration, needs to be thoroughly evaluated. Studies have indicated potential renal toxicity at high concentrations.[6]
Conclusion
This compound represents a novel approach to modulating intracellular glutathione levels. While not a direct precursor, its ability to increase the bioavailability of L-cysteine makes it a subject of significant interest for researchers and drug developers. The in-depth understanding of its mechanism of action, supported by robust quantitative data and standardized experimental protocols as outlined in this guide, is crucial for harnessing its therapeutic potential while ensuring safety and efficacy. Further research is essential to fully elucidate its role and optimize its application in various physiological and pathological contexts.
References
- 1. How to Increase Cellular Glutathione | MDPI [mdpi.com]
- 2. REGULATION OF GLUTATHIONE SYNTHESIS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tRNA synthase suppression activates de novo cysteine synthesis to compensate for cystine and glutathione deprivation during ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. D-cysteine as a selective precursor for inorganic sulfate in the rat in vivo. Effect of D-cysteine on the sulfation of harmol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Cysteine Activates Chaperone-Mediated Autophagy in Cerebellar Purkinje Cells via the Generation of Hydrogen Sulfide and Nrf2 Activation [mdpi.com]
- 6. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Spontaneous Racemization of D-Cysteine In Vitro: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the spontaneous racemization of D-cysteine in vitro. Cysteine is recognized for having one of the fastest spontaneous racemization rates among proteinogenic amino acids.[1] This phenomenon is of critical importance in various fields, including pharmaceutical development, biotechnology, and geochemistry, where the stereochemical integrity of molecules is paramount. This document summarizes the current understanding of D-cysteine racemization, including influencing factors, kinetic data, and detailed experimental protocols for its quantification.
Introduction to Cysteine Racemization
Racemization is the process by which an enantiomerically pure substance is converted into a mixture containing equal quantities of both enantiomers (a racemate). In the context of amino acids, this involves the interconversion of the D- and L-isomers. The racemization of cysteine is particularly notable due to the presence of the thiol (-SH) group, which influences the acidity of the α-carbon proton. The accepted mechanism for this process, especially under neutral to basic conditions, is a base-catalyzed abstraction of the α-proton to form a planar carbanion intermediate. Reprotonation of this intermediate can occur from either side, leading to either the original L-enantiomer or the D-enantiomer.[2]
Factors Influencing the Rate of D-Cysteine Racemization
The rate of D-cysteine racemization is highly sensitive to several environmental factors. Understanding these factors is crucial for controlling or predicting the stereochemical stability of cysteine-containing molecules.
-
pH: The racemization of amino acids is significantly influenced by pH. Base-catalyzed racemization is the predominant mechanism, with the rate increasing as the pH becomes more alkaline. This is due to the increased concentration of hydroxide (B78521) ions, which facilitate the abstraction of the α-proton.
-
Temperature: As with most chemical reactions, the rate of racemization is temperature-dependent. Increased temperature provides the necessary activation energy for the proton abstraction and carbanion formation, thus accelerating the racemization process.
-
Solvent and Ionic Strength: The properties of the solvent, including its polarity and ionic strength, can affect the stability of the transition state and thus the rate of racemization.
-
Presence of Metal Ions: Certain metal ions can catalyze the racemization of amino acids.[2]
Quantitative Data on Cysteine Racemization
While it is widely cited that free cysteine has a high racemization rate, specific kinetic data for the free amino acid in solution is sparse in the readily available literature. However, extensive studies on cysteine residues within peptides and proteins, particularly immunoglobulins (IgG), provide valuable insights into its racemization kinetics under various conditions. It is important to note that these rates may not be directly extrapolated to free D-cysteine, but they serve as the best available proxy.
| Sample Type | pH | Temperature (°C) | Racemization Rate (% D-form/day) | Reference |
| IgG1λ Antibody (LC Cysteine) | 7.0 | 37 | 0.08 | [3] |
| IgG1λ Antibody (LC Cysteine) | 8.0 | 37 | 0.51 | [3] |
| IgG1 Antibody (HC Cysteine 220) | 9.0 | 50 | Enhanced Rate (Specific value not provided) | |
| Casein | Alkaline (0.1N NaOH) | 65 | Fast initial rate, decreases after ~1 hr | [4] |
Experimental Protocols for Measuring Cysteine Racemization
The determination of D- and L-cysteine ratios is essential for quantifying racemization. This typically involves chiral separation techniques followed by detection.
General Experimental Workflow for Racemization Study
The following workflow outlines a general procedure for studying the spontaneous racemization of D-cysteine in vitro.
Caption: General workflow for an in vitro D-cysteine racemization study.
Detailed Protocol for Chiral Derivatization and HPLC Analysis
This protocol is adapted from methods used for determining the enantiomeric composition of cysteine residues in peptides.[5]
Objective: To quantify the amounts of D- and L-cysteine in a sample.
Materials:
-
Sample containing cysteine
-
Performic acid (for oxidation of cysteine to cysteic acid)
-
6 M HCl (for hydrolysis)
-
Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alanine amide)
-
1 M NaHCO₃
-
2 M HCl
-
Mobile phase for HPLC (e.g., triethylammonium (B8662869) phosphate (B84403) buffer and acetonitrile (B52724) gradient)
-
Reversed-phase HPLC column (e.g., C18)
-
HPLC system with a UV detector
Procedure:
-
Oxidation: Cysteine and cystine residues are first oxidized to the more stable cysteic acid by treatment with performic acid.
-
Hydrolysis: The sample is then hydrolyzed in 6 M HCl at an elevated temperature (e.g., 110°C) for a specified time (e.g., 24 hours) to break down any peptides and release the amino acids.
-
Derivatization:
-
The dried hydrolysate is dissolved in 1 M NaHCO₃.
-
A solution of Marfey's reagent in acetone is added.
-
The mixture is incubated (e.g., at 40°C for 1 hour) to allow the derivatization reaction to complete.
-
The reaction is quenched by the addition of 2 M HCl.
-
-
HPLC Analysis:
-
The derivatized sample is injected into the HPLC system.
-
The diastereomeric derivatives of D- and L-cysteic acid are separated on the reversed-phase column using a suitable gradient elution.
-
Detection is typically performed at 340 nm.
-
-
Quantification: The peak areas of the D- and L-cysteic acid derivatives are integrated, and the ratio is calculated to determine the extent of racemization.
Signaling Pathways and Logical Relationships
The racemization of cysteine is a chemical process rather than a biological signaling pathway. The logical relationship of factors influencing the rate can be visualized as follows:
Caption: Factors and mechanism leading to increased cysteine racemization.
Conclusion
The spontaneous racemization of D-cysteine is a significant chemical process with implications for drug stability and biological research. The rate of this process is highly dependent on environmental conditions, particularly pH and temperature. While quantitative data for free D-cysteine is limited, studies on peptide-bound cysteine provide a strong indication of its reactivity. The experimental protocols outlined in this guide offer a robust framework for quantifying cysteine racemization, enabling researchers to assess and control the stereochemical integrity of cysteine-containing molecules in their work. Further research is warranted to establish a comprehensive kinetic profile for the racemization of free D-cysteine under a variety of in vitro conditions.
References
- 1. Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Endogenous D-cysteine, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Kinetics of Racemization of Amino Acid Residues in Casein | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
The Emerging Role of D-Cysteine in the Mammalian Brain: An Endogenous Regulator of Neural Development and Signaling
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Historically relegated to the realm of "unnatural" stereoisomers, D-amino acids are now recognized as critical signaling molecules within the mammalian central nervous system. This technical guide focuses on the endogenous presence, regulation, and multifaceted functions of D-cysteine, an amino acid with a rapid spontaneous racemization rate. Recent discoveries have illuminated its significant, developmentally regulated concentrations in the brain and its pivotal role in neurogenesis. This document provides a comprehensive overview of the current understanding of D-cysteine metabolism, its signaling pathways, and the analytical methodologies used for its investigation. Quantitative data are presented in structured tables for clarity, and key experimental protocols are detailed to facilitate further research. Furthermore, signaling and metabolic pathways are visualized using diagrams to provide a clear conceptual framework for researchers and professionals in drug development.
Endogenous Presence and Distribution of D-Cysteine
Contrary to earlier assumptions, D-cysteine is endogenously present in the mammalian brain.[1][2][3][4][5] Its concentration is subject to remarkable developmental regulation, being highly enriched in the embryonic brain and declining significantly in the adult brain.[1][2][3][4]
Table 1: Quantitative Data on D-Cysteine Concentrations
| Tissue/Fluid | Species | Condition | D-Cysteine Concentration | Reference |
| Brain | Mouse | Embryonic Day 9.5 (E9.5) | ~4.5 mM | [3] |
| Brain | Mouse | Adult | ~50 µM | [1][3] |
| Cerebrospinal Fluid | Human | Adult | ~79 µM | [1][3] |
| Brain | Mouse | Adult SR Knockout (SR-/-) | ~10 µM (80% reduction) | [3][5] |
| Brain White Matter | Human | Adult | Significantly higher than gray matter |
The regional distribution of D-cysteine in the adult brain shows enrichment in forebrain areas like the prefrontal cortex and hippocampus, which mirrors the localization of serine racemase (SR), a key biosynthetic enzyme.[3][5] Conversely, its distribution is reciprocal to that of D-amino acid oxidase (DAAO), its primary catabolic enzyme.[3][5]
Metabolism and Regulation of D-Cysteine
The levels of D-cysteine in the brain are tightly controlled by the interplay of its synthesis and degradation.
Biosynthesis
The primary enzyme implicated in the synthesis of D-cysteine from L-cysteine is serine racemase (SR) .[2][3][4][5][6] SR was initially identified for its role in producing D-serine, a co-agonist of the NMDA receptor. However, studies have shown that SR also possesses cysteine racemase activity.[5] Evidence for this includes the significant reduction of D-cysteine levels in the brains of SR knockout mice.[3][5]
Degradation
D-cysteine is primarily degraded by D-amino acid oxidase (DAAO) .[3][5][6] DAAO converts D-cysteine to 3-mercaptopyruvate (B1229277) (3MP), which can then be further metabolized by 3-mercaptopyruvate sulfurtransferase (3MST) to produce hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule.[6][7][8] The expression of DAAO is low in the prenatal brain and increases with age, which correlates with the observed decrease in D-cysteine levels during development.[6]
Physiological Roles and Signaling Pathways
D-cysteine exerts significant biological effects, particularly during brain development, by modulating intracellular signaling cascades.
Regulation of Neural Progenitor Cell Proliferation
A primary function of D-cysteine is the inhibition of neural progenitor cell (NPC) proliferation.[1][2][3][4] This effect is specific to D-cysteine, as neither L-cysteine nor D-serine replicate this action.[1][2][4] D-cysteine's anti-proliferative effect is mediated through the Akt-FoxO signaling axis .[1][3][5] It inhibits the phosphorylation of Akt, which in turn leads to the disinhibition (activation) of the transcription factors FoxO1 and FoxO3a.[1][3][5][9] Activated FoxO transcription factors are known negative regulators of cell proliferation.[5]
Interaction with MARCKS
An unbiased proteomic screen identified the myristoylated alanine-rich C-kinase substrate (MARCKS) as a putative binding partner for D-cysteine.[2][4][5] MARCKS is a protein involved in regulating the actin cytoskeleton, cell motility, and mitogenesis. D-cysteine is proposed to bind to MARCKS, inhibiting its phosphorylation by protein kinase C (PKC).[5][9] This inhibition may prevent MARCKS from detaching from the plasma membrane, thereby sequestering phosphatidylinositol 4,5-bisphosphate (PIP₂) and preventing its conversion to phosphatidylinositol (3,4,5)-trisphosphate (PIP₃), a crucial step for Akt activation.[5]
Production of Hydrogen Sulfide (H₂S)
As a substrate for DAAO, D-cysteine is a precursor for H₂S, a neuromodulator that can enhance N-methyl-D-aspartate (NMDA) receptor-mediated currents.[10] However, the antiproliferative effects of D-cysteine in NPCs appear to be independent of H₂S production.[3][5] The tissue-specific expression of DAAO, particularly in the cerebellum, suggests that D-cysteine may serve as a selective H₂S donor in specific brain regions.[7]
Experimental Protocols
The detection and quantification of D-cysteine require specialized analytical techniques due to the presence of its more abundant L-enantiomer.
Chiral High-Performance Liquid Chromatography (HPLC)
This method is the gold standard for separating and quantifying stereoisomers.[3][5]
Principle: Cysteine enantiomers in a tissue lysate are first derivatized with a fluorescent labeling agent that reacts with the free thiol group. The derivatized mixture is then injected into an HPLC system equipped with a chiral column, which differentially retains the D- and L-enantiomers, allowing for their separation and subsequent quantification by a fluorescence detector.
Detailed Methodology:
-
Tissue Homogenization: Brain tissue is homogenized in a suitable buffer (e.g., perchloric acid) to precipitate proteins and extract small molecules. The homogenate is then centrifuged to obtain a clear supernatant.
-
Fluorescent Labeling: The supernatant is neutralized, and the free thiol groups of cysteine are labeled by incubation with 4-(aminosulfonyl)-7-fluoro-2,1,3-benzoxadiazole (B43410) (ABD-F) in the presence of a reducing agent like tris(2-carboxyethyl)phosphine (B1197953) (TCEP) to ensure all cysteine is in its reduced form.[3][5]
-
Chiral Separation: The labeled sample is injected onto a chiral HPLC column (e.g., a teicoplanin-based CHIROBIOTIC T column).[3][5]
-
Elution: The enantiomers are separated using an isocratic or gradient elution with a mobile phase consisting of a mixture of an organic solvent (e.g., methanol (B129727) or ethanol) and an aqueous buffer.
-
Detection: The eluted, fluorescently labeled D- and L-cysteine are detected using a fluorescence detector set at the appropriate excitation and emission wavelengths for the ABD-F label.
-
Quantification: The concentration of D-cysteine is determined by comparing its peak area to a standard curve generated from known concentrations of D-cysteine.
Stereospecific Luciferase Assay
This is a high-throughput and sensitive method for the relative quantification of D-cysteine.[2][3][4]
Principle: The assay is based on the chemical reaction where D-cysteine specifically conjugates with cyano-hydroxy-benzothiazole to form D-luciferin. In the presence of ATP and firefly luciferase, D-luciferin is oxidized, emitting bioluminescence that is directly proportional to the initial D-cysteine concentration. The L-enantiomer does not participate in this reaction, ensuring stereospecificity.
Detailed Methodology:
-
Sample Preparation: Tissue lysates are prepared as described for the HPLC method.
-
Reaction Mixture: A reaction buffer is prepared containing cyano-hydroxy-benzothiazole, a base, and a reducing agent.
-
Incubation: The tissue lysate is added to the reaction mixture and incubated to allow the formation of D-luciferin from any D-cysteine present.
-
Bioluminescence Measurement: A solution containing firefly luciferase and ATP is added to the reaction.
-
Detection: The resulting bioluminescence is immediately measured using a luminometer.
-
Quantification: Relative levels of D-cysteine are determined by comparing the luminescence signal of the sample to that of a standard curve of known D-cysteine concentrations.
Implications for Drug Development and Future Research
The discovery of endogenous D-cysteine and its role in regulating fundamental neurodevelopmental processes opens new avenues for therapeutic intervention.
-
Neurological Disorders: Given its role in NPC proliferation and corticogenesis, dysregulation of D-cysteine signaling could be implicated in neurodevelopmental disorders such as schizophrenia and autism.[9] Further investigation into D-cysteine levels and metabolism in these conditions is warranted.
-
Therapeutic Potential: The pathway for H₂S production from D-cysteine presents therapeutic opportunities. D-cysteine administration may offer a tissue-specific method to deliver H₂S, which has shown neuroprotective effects in models of oxidative stress and ischemia-reperfusion injury.[8]
-
Drug Targets: The enzymes responsible for D-cysteine metabolism, SR and DAAO, represent potential drug targets for modulating D-cysteine levels for therapeutic benefit.
Future research should focus on further elucidating the molecular mechanisms of D-cysteine action, identifying its transporters, and exploring its role in the adult brain, including in neurogenic niches and in the context of neurodegenerative diseases. The development of more advanced, non-invasive imaging techniques will be crucial for studying the dynamics of D-cysteine in real-time within the living brain.
References
- 1. pnas.org [pnas.org]
- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Thoughts on the Role of Endogenous D-Cysteine in Neuronal Function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Mammalian D-cysteine: A novel regulator of neural progenitor cell proliferation Endogenous D-cysteine, the stereoisomer with rapid spontaneous in vitro racemization rate, has major neural roles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. New roles for cysteine and transsulfuration enzymes: production of H2S, a neuromodulator and smooth muscle relaxant - PubMed [pubmed.ncbi.nlm.nih.gov]
D-Cysteine Hydrochloride in Cellular Models: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-cysteine (B559563), the D-enantiomer of the proteogenic amino acid L-cysteine, has emerged as a molecule of significant interest in cellular biology and pharmacology. Traditionally viewed as less biologically relevant than its L-counterpart, recent research has unveiled specific and potent mechanisms of action of D-cysteine hydrochloride in various cellular models. This technical guide provides an in-depth exploration of these mechanisms, focusing on its role in regulating cell proliferation, inducing cytotoxicity in cancer cells, and providing neuroprotection through hydrogen sulfide (B99878) (H₂S) production. The information presented herein is intended to support researchers, scientists, and drug development professionals in their understanding and potential application of D-cysteine.
Core Mechanisms of Action
This compound exerts its effects through several distinct, and sometimes cell-type specific, mechanisms. The primary pathways identified include the modulation of intracellular signaling cascades, direct enzymatic inhibition, and its role as a substrate for the production of the gaseous signaling molecule, hydrogen sulfide.
Regulation of Neural Progenitor Cell Proliferation
In the developing mammalian brain, D-cysteine acts as an endogenous negative regulator of neural progenitor cell (NPC) dynamics.[1][2] Its primary mechanism in this context involves the inhibition of growth factor signaling.
Signaling Pathway:
D-cysteine has been shown to inhibit the proliferation of cultured mouse embryonic neural progenitor cells by approximately 50%.[1][3] This anti-proliferative effect is not observed with L-cysteine or D-serine.[1] The signaling cascade proceeds as follows:
-
Inhibition of Akt Signaling: D-cysteine dose-dependently inhibits the phosphorylation of Akt (also known as Protein Kinase B) at Thr308 and Ser473 in NPCs stimulated with growth factors.[1]
-
Activation of FoxO Transcription Factors: The inhibition of Akt leads to the disinhibition (activation) of the transcription factors FoxO1 and FoxO3a.[1][3] Akt normally phosphorylates and inactivates FoxO proteins, sequestering them in the cytoplasm. When Akt is inhibited, dephosphorylated FoxO proteins translocate to the nucleus.
-
Regulation of Target Genes: In the nucleus, FoxO1 and FoxO3a act as negative regulators of NPC proliferation.[1]
Experimental Protocol: Immunoblotting for Akt and FoxO Phosphorylation
A detailed methodology for assessing the phosphorylation status of Akt and FoxO proteins in response to D-cysteine treatment in NPCs is as follows:
-
Cell Culture and Treatment: Culture mouse embryonic neural progenitor cells in appropriate media. Starve the cells of growth factors to synchronize them. Pre-treat the cells with varying concentrations of this compound for 1 hour. Stimulate the cells with a growth factor supplement.
-
Protein Extraction: Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer the proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunodetection: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for phospho-Akt (Thr308 and Ser473), total Akt, phospho-FoxO1, and total FoxO1. Following primary antibody incubation, wash the membrane and incubate with an appropriate horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection and Analysis: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.[1]
Selective Cytotoxicity in Cancer Cells
D-cysteine exhibits selective cytotoxicity towards cancer cells that overexpress the cystine/glutamate antiporter xCT (SLC7A11/CD98).[4][5] This transporter is responsible for the uptake of L-cystine, which is crucial for the synthesis of the antioxidant glutathione (B108866) (GSH), thereby protecting cancer cells from oxidative stress.
Mechanism of Action:
-
Selective Uptake: D-cysteine is selectively imported into cancer cells via the xCT antiporter.[4][5]
-
Inhibition of NFS1: Once inside the cell, D-cysteine specifically inhibits the mitochondrial cysteine desulfurase NFS1.[4] NFS1 is a key enzyme in the biogenesis of iron-sulfur (Fe-S) clusters, which are essential cofactors for numerous proteins involved in critical cellular processes. The inhibitory action is due to steric constraints imposed by the D-enantiomer, which block sulfur mobilization.[4]
-
Disruption of Fe-S Cluster-Dependent Functions: The inhibition of NFS1 leads to a cascade of downstream effects, including:
-
Impaired mitochondrial respiration.
-
Disrupted nucleotide metabolism.
-
Compromised maintenance of genome integrity, leading to DNA damage.
-
Decreased oxygen consumption.
-
Cell cycle arrest.[4]
-
This multifaceted disruption of cellular homeostasis ultimately leads to a reduction in cancer cell proliferation and tumor growth.[4]
Production of Hydrogen Sulfide (H₂S) and Neuroprotection
D-cysteine serves as a substrate for the enzymatic production of hydrogen sulfide (H₂S), a gaseous signaling molecule with diverse physiological functions, including neuroprotection.[6][7] This pathway is distinct from the primary H₂S production routes that utilize L-cysteine.
Enzymatic Pathway:
-
Oxidation by D-Amino Acid Oxidase (DAO): D-cysteine is first oxidized by D-amino acid oxidase (DAO) to produce 3-mercaptopyruvate (B1229277) (3MP).[6][7]
-
Sulfur Transfer by 3-Mercaptopyruvate Sulfurtransferase (3MST): 3-mercaptopyruvate sulfurtransferase (3MST) then utilizes 3MP as a substrate to generate H₂S.[6][7]
This D-cysteine-derived H₂S has been shown to protect cerebellar neurons from oxidative stress and reduce ischemia-reperfusion injury in the kidney more effectively than H₂S produced from L-cysteine.[6][7]
Experimental Protocol: Measurement of H₂S Production
A common method to measure H₂S production from D-cysteine in cellular or tissue lysates is the methylene (B1212753) blue assay:
-
Sample Preparation: Prepare cell or tissue homogenates in a suitable buffer.
-
Reaction Mixture: In a reaction tube, combine the homogenate with this compound and pyridoxal (B1214274) 5'-phosphate (a cofactor for some aminotransferases that can be included to assess all potential pathways, though not strictly required for the DAO/3MST pathway).
-
Initiation and Incubation: Initiate the reaction and incubate at 37°C for a defined period.
-
Trapping of H₂S: Stop the reaction and trap the evolved H₂S gas. This is often done by including a zinc acetate (B1210297) solution in a separate chamber or in the cap of the reaction tube, which forms zinc sulfide (ZnS).
-
Methylene Blue Formation: Add N,N-dimethyl-p-phenylenediamine sulfate (B86663) and ferric chloride to the trapped ZnS. This reaction, under acidic conditions, leads to the formation of methylene blue, which has a strong absorbance at a specific wavelength.
-
Quantification: Measure the absorbance of the methylene blue solution using a spectrophotometer (typically at 670 nm). The concentration of H₂S is determined by comparing the absorbance to a standard curve generated with known concentrations of NaHS or Na₂S.
Activation of Chaperone-Mediated Autophagy and Nrf2
Recent studies have indicated that D-cysteine can activate chaperone-mediated autophagy (CMA) in cerebellar Purkinje cells, a process that is dependent on the generation of H₂S.[8] Furthermore, long-term treatment with D-cysteine has been shown to activate the transcription factor Nrf2 in the mouse cerebellum.[8] Nrf2 is a master regulator of the antioxidant response, and its activation may contribute to the neuroprotective effects of D-cysteine.
Quantitative Data Summary
| Cellular Model | Parameter Measured | Treatment | Effect | Reference |
| Mouse Embryonic Neural Progenitor Cells | Cell Proliferation (Ki-67 staining) | 1 mM D-cysteine for 48h | ~50% reduction in proliferation compared to control. | [1] |
| Mouse Embryonic Neural Progenitor Cells | Akt Phosphorylation (Thr308 & Ser473) | 1h pre-treatment with D-cysteine | Dose-dependent inhibition of growth factor-induced phosphorylation. | [1] |
| xCT-overexpressing Cancer Cells | Cell Proliferation | D-cysteine treatment | Impaired proliferation, particularly under high oxygen concentrations. | [4] |
| Human Triple-Negative Breast Cancer Xenografts | Tumor Growth | D-cysteine administration | Diminished tumor growth. | [4] |
| Cerebellar Neurons | Protection against Oxidative Stress | D-cysteine treatment | Protective effect observed. | [6][7] |
| Rat Model | No-Observed-Adverse-Effect Level (NOAEL) | 28-day oral administration of D-cysteine | 500 mg/kg/day. At higher doses (1000 or 2000 mg/kg/day), salivation and focal erosion in the stomach mucosa were observed. At 2000 mg/kg/day, anemia, renal injuries, and one death due to renal failure occurred. | [9] |
Conclusion
This compound is a multifaceted molecule with distinct and potent mechanisms of action in various cellular models. Its ability to negatively regulate neural progenitor cell proliferation via the Akt/FoxO pathway, selectively induce cytotoxicity in cancer cells through NFS1 inhibition, and provide neuroprotection via H₂S production highlights its potential as a valuable tool for basic research and as a lead compound for therapeutic development. The detailed understanding of its signaling pathways, as outlined in this guide, provides a solid foundation for further investigation into the physiological and pathological roles of this intriguing D-amino acid. Researchers are encouraged to consider the specific cellular context and the expression of key proteins such as the xCT antiporter and D-amino acid oxidase when designing experiments and interpreting results related to the effects of D-cysteine.
References
- 1. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biorxiv.org [biorxiv.org]
- 4. D-cysteine impairs tumour growth by inhibiting cysteine desulfurase NFS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. D-Cysteine Halts Tumor Growth Without Harming Healthy Cells | Technology Networks [technologynetworks.com]
- 6. Production of hydrogen sulfide from d-cysteine and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-Cysteine Activates Chaperone-Mediated Autophagy in Cerebellar Purkinje Cells via the Generation of Hydrogen Sulfide and Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Beyond the Building Blocks: An In-depth Technical Guide to the Biological Functions of D-Cysteine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
D-cysteine, the dextrorotatory stereoisomer of L-cysteine, has long been considered biologically inert in protein synthesis. However, a growing body of evidence reveals its significant and diverse physiological roles, extending far beyond its canonical function as a protein constituent. This technical guide provides a comprehensive overview of the non-proteinogenic functions of D-cysteine hydrochloride, with a particular focus on its role as a key precursor for hydrogen sulfide (B99878) (H₂S) biosynthesis and as a modulator of critical signaling pathways. This document consolidates quantitative data, details experimental methodologies, and presents visual representations of the underlying molecular mechanisms to serve as a valuable resource for researchers and professionals in drug development.
D-Cysteine as a Precursor for Hydrogen Sulfide (H₂S) Production
A primary biological function of D-cysteine is its role as a substrate for the endogenous production of hydrogen sulfide (H₂S), a gaseous signaling molecule with pleiotropic effects.
The D-Amino Acid Oxidase (DAO) and 3-Mercaptopyruvate (B1229277) Sulfurtransferase (3MST) Pathway
Unlike L-cysteine, which is utilized by cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE) to produce H₂S, D-cysteine is metabolized through a distinct enzymatic pathway. This pathway involves the sequential action of D-amino acid oxidase (DAO) and 3-mercaptopyruvate sulfurtransferase (3MST).[1][2][3][4][5]
-
Oxidative Deamination by DAO: D-amino acid oxidase, a flavoenzyme, catalyzes the oxidative deamination of D-cysteine to produce 3-mercaptopyruvate (3MP), ammonia, and hydrogen peroxide.[5]
-
H₂S Generation by 3MST: 3-mercaptopyruvate sulfurtransferase then utilizes 3MP as a substrate to generate H₂S.[3][4][5]
This pathway is particularly prominent in the cerebellum and kidneys, where DAO is highly expressed.[6]
Physiological Significance of D-Cysteine-Derived H₂S
The H₂S generated from D-cysteine exerts a range of physiological effects, including:
-
Neuroprotection: D-cysteine-derived H₂S protects neurons from oxidative stress.[6] Studies have shown that D-cysteine exhibits more potent neuroprotective activity in cerebellar primary neurons than L-cysteine.[6]
-
Cardioprotection: H₂S from this pathway is implicated in protecting cardiomyocytes from ischemia-reperfusion injury.
-
Renoprotection: D-cysteine administration has been shown to attenuate renal ischemia-reperfusion injury.[4]
-
Regulation of Neuronal Activity: H₂S can modulate neuronal excitability and synaptic transmission.
-
Vascular Tone Regulation: It contributes to the relaxation of vascular smooth muscle.
-
Insulin (B600854) Release Modulation: H₂S is involved in the regulation of insulin secretion.
Regulation of Neural Progenitor Cell Dynamics
Recent studies have unveiled a critical role for D-cysteine in the developing brain, specifically in regulating the proliferation of neural progenitor cells (NPCs).
Inhibition of the Akt-FoxO Signaling Pathway
D-cysteine acts as a negative regulator of growth factor signaling, leading to the inhibition of NPC proliferation.[1][2][7] This effect is mediated through the modulation of the Akt-FoxO signaling axis.
-
Akt Inhibition: D-cysteine treatment leads to a reduction in the phosphorylation of Akt (also known as Protein Kinase B) at its activating sites (Threonine 308 and Serine 473).[8]
-
FoxO Activation: The decreased Akt activity results in reduced phosphorylation of Forkhead box O (FoxO) transcription factors (FoxO1 and FoxO3a).[1][2][7]
-
Cell Cycle Arrest: Unphosphorylated (active) FoxO proteins translocate to the nucleus and induce the expression of genes that promote cell cycle arrest, thereby inhibiting NPC proliferation.[1][2][7]
Treatment of cultured mouse embryonic NPCs with 1 mM D-cysteine for 48 hours resulted in an approximately 50% reduction in proliferation.[2][7]
Antioxidant Functions
The antioxidant properties of D-cysteine are primarily attributed to its role as an H₂S precursor and its influence on glutathione (B108866) (GSH) levels.
H₂S-Mediated Antioxidant Effects
H₂S produced from D-cysteine can directly scavenge reactive oxygen species (ROS) and reactive nitrogen species (RNS), thereby mitigating oxidative stress.
Impact on Glutathione (GSH) Levels
While D-cysteine is not a direct precursor for GSH synthesis (which utilizes L-cysteine), it can indirectly influence GSH levels.[9] Studies suggest that D-cysteine supplementation can help sustain intracellular cysteine levels to some extent, which in turn supports GSH synthesis.[9] This is particularly relevant under conditions of oxidative stress where GSH is depleted.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies on the biological functions of D-cysteine.
| Parameter | Tissue/Cell Type | Observation | Fold Change/Percentage | Reference |
| H₂S Production | Cerebellum | H₂S production from D-cysteine vs. L-cysteine | ~7-fold higher | [4] |
| Kidney | H₂S production from D-cysteine vs. L-cysteine | ~80-fold higher | [4] | |
| NPC Proliferation | Mouse Embryonic NPCs | Reduction in proliferation with 1 mM D-cysteine (48h) | ~50% | [2][7] |
| Akt Phosphorylation | Mouse Embryonic NPCs | Inhibition of Akt phosphorylation (Thr308 & Ser473) | Dose-dependent | [8] |
| FoxO Phosphorylation | Mouse Embryonic NPCs | Reduction in FoxO1 (Ser256) & FoxO3a (Ser253) phosphorylation with 1 mM D-cysteine | ~50% | [7] |
| Parameter | Condition | Effect of D-Cysteine | Quantitative Change | Reference |
| Intracellular Cysteine | xCT inhibition (erastin-treated Hepa 1-6 cells) | Sustained intracellular cysteine levels | Maintained to a certain extent | [9] |
| Intracellular GSH | xCT inhibition (erastin-treated Hepa 1-6 cells) | Maintained intracellular GSH levels | Maintained to a certain extent | [9] |
Experimental Protocols
This section provides an overview of the methodologies used in key experiments investigating the functions of D-cysteine.
Measurement of H₂S Production from D-Cysteine
Objective: To quantify the production of H₂S from D-cysteine by the sequential action of DAO and 3MST.
Principle: This assay typically involves a two-step enzymatic reaction followed by the detection of H₂S using a specific method, such as the methylene (B1212753) blue assay or with H₂S-selective electrodes.
Materials:
-
Purified D-amino acid oxidase (DAO)
-
Purified 3-mercaptopyruvate sulfurtransferase (3MST)
-
This compound
-
Reaction buffer (e.g., 100 mM potassium phosphate (B84403) buffer, pH 7.4)
-
H₂S detection reagent (e.g., N,N-dimethyl-p-phenylenediamine and FeCl₃ for methylene blue assay)
-
Spectrophotometer or H₂S-selective electrode
Procedure Outline:
-
Reaction Setup: A reaction mixture is prepared containing the reaction buffer, D-cysteine, and DAO.
-
First Enzymatic Reaction: The mixture is incubated to allow DAO to convert D-cysteine to 3-mercaptopyruvate.
-
Second Enzymatic Reaction: 3MST is added to the reaction mixture, which then converts the generated 3-mercaptopyruvate to H₂S.
-
H₂S Detection: The reaction is stopped, and the amount of H₂S produced is quantified using a chosen detection method.
-
Methylene Blue Assay: The reaction mixture is mixed with zinc acetate (B1210297) to trap H₂S as ZnS. N,N-dimethyl-p-phenylenediamine and FeCl₃ are then added, leading to the formation of methylene blue, which is measured spectrophotometrically at ~670 nm.
-
H₂S-Selective Electrode: The electrode is calibrated and used to directly measure the concentration of H₂S in the reaction mixture.
-
Workflow Diagram:
Analysis of Neural Progenitor Cell (NPC) Proliferation
Objective: To assess the effect of D-cysteine on the proliferation of NPCs.
Principle: The incorporation of a thymidine (B127349) analog, 5-ethynyl-2'-deoxyuridine (B1671113) (EdU), into newly synthesized DNA is detected via a click chemistry reaction with a fluorescent azide (B81097). The percentage of EdU-positive cells is then quantified.
Materials:
-
Neural progenitor cell culture
-
This compound
-
EdU labeling solution
-
Fixative (e.g., 4% paraformaldehyde)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide)
-
Nuclear counterstain (e.g., DAPI)
-
Fluorescence microscope or flow cytometer
Procedure Outline:
-
Cell Culture and Treatment: NPCs are cultured and treated with various concentrations of this compound for a specified period (e.g., 48 hours).
-
EdU Labeling: EdU is added to the cell culture medium, and cells are incubated to allow for its incorporation into the DNA of proliferating cells.
-
Fixation and Permeabilization: Cells are fixed and permeabilized to allow entry of the detection reagents.
-
Click Reaction: The click chemistry reaction is performed to covalently link a fluorescent azide to the incorporated EdU.
-
Staining and Imaging/Analysis: The cell nuclei are counterstained with DAPI.
-
Microscopy: The percentage of EdU-positive cells is determined by counting fluorescently labeled cells under a microscope.
-
Flow Cytometry: The proportion of EdU-positive cells in the total cell population is quantified.
-
Western Blot Analysis of Akt and FoxO Phosphorylation
Objective: To determine the effect of D-cysteine on the phosphorylation status of Akt and FoxO proteins.
Principle: Proteins from cell lysates are separated by size via SDS-PAGE, transferred to a membrane, and probed with specific antibodies that recognize the total and phosphorylated forms of the target proteins.
Materials:
-
Cell culture and D-cysteine treatment
-
Lysis buffer with protease and phosphatase inhibitors
-
Protein assay reagents (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Transfer apparatus and membranes (e.g., PVDF)
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (anti-total Akt, anti-phospho-Akt, anti-total FoxO, anti-phospho-FoxO)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure Outline:
-
Cell Lysis and Protein Quantification: Cells are lysed, and the protein concentration of the lysates is determined.
-
SDS-PAGE and Protein Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a membrane.
-
Blocking: The membrane is incubated in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated with primary antibodies specific for the total and phosphorylated forms of Akt and FoxO.
-
Secondary Antibody Incubation: The membrane is washed and incubated with HRP-conjugated secondary antibodies.
-
Detection: The membrane is incubated with a chemiluminescent substrate, and the signal is captured using an imaging system.
-
Analysis: The band intensities are quantified, and the ratio of phosphorylated protein to total protein is calculated.
Conclusion and Future Directions
This compound is emerging as a bioactive molecule with significant physiological functions that are independent of protein synthesis. Its role as a precursor for H₂S production and its ability to modulate the Akt-FoxO signaling pathway highlight its potential as a therapeutic agent for a variety of conditions, including neurodegenerative diseases, ischemia-reperfusion injury, and developmental disorders.
Further research is warranted to fully elucidate the molecular mechanisms underlying the effects of D-cysteine, to explore its therapeutic potential in preclinical and clinical studies, and to identify other potential biological roles of this intriguing D-amino acid. The development of more detailed and standardized experimental protocols will be crucial for advancing our understanding of D-cysteine's multifaceted functions.
References
- 1. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 2. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 5. frontiersin.org [frontiersin.org]
- 6. [Availability of D-cysteine as a protectant for cerebellar neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Preparing D-Cysteine Hydrochloride Solutions in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-cysteine, the dextrorotatory isomer of the semi-essential sulfur-containing amino acid cysteine, is increasingly recognized for its unique biological activities and potential therapeutic applications. Unlike its more common L-isoform, D-cysteine is not a primary building block of proteins but serves as a crucial signaling molecule and a precursor for hydrogen sulfide (B99878) (H₂S) biosynthesis in specific tissues like the brain and kidneys.[1] In cell culture, D-cysteine is utilized to investigate its effects on cell proliferation, differentiation, and survival, particularly in neuroscience and cancer research.[2][3] Proper preparation of D-cysteine hydrochloride solutions is critical to ensure experimental reproducibility and to avoid cytotoxicity associated with incorrect pH or oxidation. These application notes provide a detailed protocol for the preparation, storage, and use of this compound solutions in cell culture.
Key Applications in Cell Culture
-
Neuroscience Research: D-cysteine has been shown to regulate the dynamics of neural progenitor cells.[2] It can influence their proliferation and differentiation, making it a valuable tool for studying neurodevelopment and neurodegenerative diseases.[2][4] It has also been noted for its neuroprotective effects in primary cerebellar neurons.[1]
-
Cancer Biology: Studies have demonstrated that D-cysteine can selectively impair the proliferation of certain cancer cell lines, particularly those overexpressing the xCT/CD98 cystine/glutamate antiporter.[3][5][6][7] This selective action makes it a compound of interest for developing targeted cancer therapies.
-
Hydrogen Sulfide (H₂S) Donor: D-cysteine is a substrate for D-amino acid oxidase (DAO), which initiates a pathway leading to the production of H₂S, a gaseous signaling molecule with diverse physiological roles.[1][8]
Quantitative Data Summary
The following table summarizes key quantitative parameters for the preparation and use of this compound solutions in cell culture.
| Parameter | Value | Notes |
| Molecular Weight | 175.63 g/mol (monohydrate) | Use this value for molarity calculations. |
| Solubility in Water | 50 mg/mL | Yields a clear, colorless solution. |
| pH of 1% (w/v) Solution | ~1.5 - 2.0 | Highly acidic; requires pH adjustment for cell culture. |
| Recommended Stock Conc. | 10 mM - 200 mM | Higher concentrations may be possible. |
| Storage of Solid Form | Room Temperature or 4°C | Must be sealed and protected from moisture. |
| Storage of Stock Solution | -20°C (up to 1 month) or -80°C (up to 6 months) | Aliquot to avoid repeated freeze-thaw cycles. |
| Working Concentration | 100 µM - 1 mM | Cell type and application-dependent. |
Experimental Protocols
Materials
-
This compound monohydrate (powder)
-
Cell culture-grade water, sterile
-
Sterile 1 N Sodium Hydroxide (NaOH)
-
Sterile 0.1 N Hydrochloric Acid (HCl)
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes
-
0.22 µm sterile syringe filters
-
Calibrated pH meter with a sterile probe
-
Complete cell culture medium appropriate for the cell line
Protocol 1: Preparation of a 100 mM this compound Stock Solution
-
Preparation: In a sterile biosafety cabinet, weigh out 1.756 g of this compound monohydrate powder.
-
Dissolution: Transfer the powder to a sterile 50 mL conical tube. Add approximately 80 mL of sterile, cell culture-grade water. Mix by vortexing or gentle inversion until the powder is completely dissolved.
-
Volume Adjustment: Adjust the final volume to 100 mL with sterile water.
-
Sterilization: Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.
-
pH Adjustment (Crucial Step):
-
Aseptically transfer a small aliquot of the stock solution to a separate sterile tube for pH measurement to avoid contaminating the main stock.
-
Using a calibrated pH meter with a sterile probe, measure the pH of the solution. It will be highly acidic (pH ~1.5-2.0).
-
Slowly add sterile 1 N NaOH dropwise to the main stock solution while gently swirling.
-
Continuously monitor the pH of the aliquot after each addition.
-
Titrate the solution to a final pH of 7.2 - 7.4. Be cautious not to overshoot the target pH. If the pH becomes too alkaline, it can be adjusted back with sterile 0.1 N HCl, but this should be avoided if possible.
-
-
Storage: Aliquot the neutralized stock solution into sterile cryovials and store at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).
Protocol 2: Supplementing Cell Culture Medium with D-Cysteine
-
Thawing: Thaw an aliquot of the neutralized this compound stock solution at room temperature or in a 37°C water bath.
-
Dilution: Based on the desired final working concentration, calculate the volume of the stock solution needed to supplement your complete cell culture medium. For example, to prepare 10 mL of medium with a final D-cysteine concentration of 500 µM from a 100 mM stock:
-
Use the formula: C₁V₁ = C₂V₂
-
(100 mM)(V₁) = (0.5 mM)(10 mL)
-
V₁ = 0.05 mL or 50 µL
-
-
Supplementation: Aseptically add the calculated volume of the stock solution to your pre-warmed complete cell culture medium.
-
Mixing: Gently mix the supplemented medium by swirling or inverting the container.
-
Application: The D-cysteine-supplemented medium is now ready for use in your cell culture experiments.
Signaling Pathways and Experimental Workflows
D-Cysteine Signaling Pathway in Neural Progenitor Cells
D-cysteine has been shown to inhibit the proliferation of neural progenitor cells by modulating the Akt-FoxO signaling axis. D-cysteine treatment leads to a decrease in Akt phosphorylation. This dephosphorylation of Akt prevents the subsequent phosphorylation and inactivation of FoxO (Forkhead box O) transcription factors. As a result, active FoxO proteins translocate to the nucleus and regulate the expression of target genes involved in cell cycle arrest and apoptosis, thereby reducing cell proliferation.
D-Cysteine inhibits cell proliferation via the Akt-FoxO pathway.
Experimental Workflow for Preparing D-Cysteine Supplemented Media
The following workflow diagram illustrates the key steps for preparing cell culture media supplemented with this compound.
Workflow for this compound Solution Preparation.
References
- 1. [Availability of D-cysteine as a protectant for cerebellar neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 3. D-cysteine impairs tumour growth by inhibiting cysteine desulfurase NFS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A “Mirror” Amino Acid Against Certain Tumors - Medias - UNIGE [unige.ch]
- 8. Thoughts on the Role of Endogenous D-Cysteine in Neuronal Function - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: D-Cysteine Hydrochloride in Oxidative Stress Research
Introduction
D-cysteine (B559563) hydrochloride is a stable, water-soluble salt of the D-enantiomer of the amino acid cysteine. While L-cysteine is the proteogenic form, D-cysteine has garnered significant interest in oxidative stress research due to its unique metabolic pathways and potent antioxidant properties. These notes provide an overview of its applications, mechanisms of action, and relevant experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action
D-cysteine hydrochloride combats oxidative stress through two primary, interconnected mechanisms:
-
Glutathione (B108866) (GSH) Synthesis: Although not a direct precursor for glutathione synthesis in the same manner as L-cysteine, D-cysteine can be converted to L-cysteine in the body. L-cysteine is a rate-limiting substrate for the synthesis of glutathione (GSH), a major intracellular antioxidant.[1] GSH directly neutralizes reactive oxygen species (ROS) and is a crucial cofactor for antioxidant enzymes like glutathione peroxidase.[1][2]
-
Hydrogen Sulfide (B99878) (H₂S) Production: A key pathway for D-cysteine's antioxidant effect involves its conversion to 3-mercaptopyruvate (B1229277) (3-MP) by the enzyme D-amino acid oxidase (DAO).[3][4] Subsequently, 3-mercaptopyruvate sulfurtransferase (3MST) utilizes 3-MP to produce hydrogen sulfide (H₂S).[3] H₂S is a gaseous signaling molecule with potent cytoprotective and antioxidant effects, including the scavenging of ROS and modulation of inflammatory pathways.[5][6] This DAO/3MST pathway is particularly active in the cerebellum and kidneys.[4][7]
Signaling Pathways
Glutathione Synthesis Pathway
Caption: Glutathione synthesis and redox cycling.
Hydrogen Sulfide Production from D-Cysteine
Caption: H₂S production from D-cysteine via DAO and 3MST.
Data Presentation
Table 1: Effect of D-Cysteine on Ethanol-Induced Gastric Damage in Mice
| Treatment Group | Dose (mg/kg) | Lesion Area (%) | Malondialdehyde (MDA) Levels (nmol/mg protein) | Glutathione (GSH) Levels (µmol/g tissue) | Hydrogen Sulfide (H₂S) Synthesis (pmol/mg/min) | Reference |
| Control (Ethanol) | - | 100 ± 12.5 | 2.5 ± 0.3 | 1.8 ± 0.2 | 5.2 ± 0.6 | [5] |
| D-Cysteine | 100 | 10 ± 2.1 | 1.2 ± 0.2 | 1.9 ± 0.3 | 10.5 ± 1.1 | [5][8] |
| L-Cysteine | 100 | 15 ± 3.5 | 1.5 ± 0.2 | 2.5 ± 0.4 | 6.1 ± 0.7 | [5] |
| D-Cysteine + DAO Inhibitor | 100 | 85 ± 9.8# | 2.3 ± 0.4# | 1.8 ± 0.2 | 5.5 ± 0.5# | [5] |
| *p < 0.05 vs. Control (Ethanol); #p < 0.05 vs. D-Cysteine. Data are presented as mean ± SEM. |
Table 2: Protective Effects of D-Cysteine on High-Salt-Induced Hypertension and Kidney Damage in Rats
| Treatment Group | Systolic Blood Pressure (mmHg) | Urinary Protein Excretion (mg/24h) | Renal MDA Levels (nmol/mg protein) | Renal Angiotensin II (pg/mg protein) | Reference |
| Control (High Salt) | 195 ± 8 | 150 ± 15 | 3.2 ± 0.4 | 85 ± 9 | [9][10] |
| D-Cysteine | 160 ± 6 | 80 ± 10 | 1.8 ± 0.3 | 50 ± 6 | [9][10] |
| L-Cysteine | 165 ± 7 | 85 ± 11 | 2.0 ± 0.3 | 55 ± 7 | [9][10] |
| *p < 0.05 vs. Control (High Salt). Data are presented as mean ± SEM. |
Experimental Protocols
Experimental Workflow for Studying D-Cysteine in an Animal Model of Oxidative Stress
Caption: General workflow for in vivo studies.
1. Measurement of Malondialdehyde (MDA) Levels (TBARS Assay)
This protocol measures lipid peroxidation, a key indicator of oxidative damage.
-
Materials:
-
Tissue homogenate (10% w/v in cold 1.15% KCl)
-
Thiobarbituric acid (TBA) solution (0.8% w/v)
-
Trichloroacetic acid (TCA) (20% w/v)
-
n-butanol
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
To 0.1 mL of tissue homogenate, add 1.5 mL of 0.8% TBA and 1.5 mL of 20% TCA.
-
Vortex the mixture and incubate at 95°C for 60 minutes.
-
Cool the tubes on ice and centrifuge at 3,000 rpm for 15 minutes.
-
Collect the supernatant and add an equal volume of n-butanol. Vortex vigorously.
-
Centrifuge at 3,000 rpm for 10 minutes to separate the layers.
-
Measure the absorbance of the upper butanol layer at 532 nm.
-
Calculate MDA concentration using a standard curve prepared with 1,1,3,3-tetraethoxypropane. Results are typically expressed as nmol/mg protein.[11][12][13][14]
-
2. Measurement of Reduced Glutathione (GSH) Levels
This protocol quantifies the level of the crucial antioxidant, glutathione.
-
Materials:
-
Tissue homogenate (in 0.1 M phosphate (B84403) buffer, pH 7.4)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Glutathione reductase
-
NADPH
-
Spectrophotometer or microplate reader
-
-
Procedure:
-
Centrifuge the tissue homogenate at 10,000 x g for 15 minutes at 4°C.
-
To 20 µL of the supernatant, add 120 µL of 0.1 M phosphate buffer (pH 7.4).
-
Add 5 µL of DTNB solution (4 mg/mL).
-
Add 5 µL of glutathione reductase solution (6 units/mL).
-
Add 50 µL of NADPH solution (0.4 mg/mL).
-
Incubate at room temperature for 10 minutes.
-
Measure the absorbance at 412 nm.
-
Calculate GSH concentration using a standard curve of known GSH concentrations. Results are expressed as µmol/g tissue.[15][16][17][18][19]
-
3. Measurement of Hydrogen Sulfide (H₂S) Synthesis
This protocol measures the rate of H₂S production in tissue homogenates.
-
Materials:
-
Tissue homogenate (in 50 mM Tris-HCl, pH 8.0)
-
D-cysteine solution
-
Pyridoxal 5'-phosphate (PLP)
-
Zinc acetate (B1210297) (1% w/v)
-
N,N-dimethyl-p-phenylenediamine sulfate (B86663) solution
-
FeCl₃ solution
-
Spectrophotometer
-
-
Procedure:
-
In a reaction tube, mix 100 µL of tissue homogenate with 880 µL of 50 mM Tris-HCl (pH 8.0), 10 µL of 20 mM D-cysteine, and 10 µL of 2 mM PLP.
-
Incubate the mixture at 37°C for 30 minutes.
-
Stop the reaction by adding 250 µL of 1% zinc acetate to trap the H₂S.
-
Add 133 µL of N,N-dimethyl-p-phenylenediamine sulfate solution followed by 133 µL of FeCl₃ solution.
-
Incubate in the dark for 15 minutes to allow for methylene (B1212753) blue formation.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Measure the absorbance of the supernatant at 670 nm.
-
Calculate H₂S concentration using a standard curve of NaHS. Results are expressed as pmol/mg protein/min.[20][21][22][23][24]
-
4. D-Amino Acid Oxidase (DAO) Activity Assay
This protocol determines the activity of the key enzyme in D-cysteine metabolism.
-
Materials:
-
Tissue homogenate (in 100 mM pyrophosphate buffer, pH 8.3)
-
D-alanine solution (100 mM)
-
Flavin adenine (B156593) dinucleotide (FAD) solution (0.1 mM)
-
Catalase
-
4-amino-3-hydrazino-5-mercapto-1,2,4-triazole (AHMT)
-
KOH and KIO₄ solutions
-
Spectrophotometer
-
-
Procedure:
-
Prepare a reaction mixture containing 0.3 mL of 133 mM pyrophosphate buffer (pH 8.3) with catalase, 0.3 mL of 100 mM D-alanine, and 0.2 mL of 0.1 mM FAD.
-
Initiate the reaction by adding 0.1 mL of tissue supernatant.
-
Incubate at 37°C for 30 minutes.
-
Stop the reaction with 1 mL of 10% trichloroacetic acid.
-
Centrifuge to remove precipitated protein.
-
To 0.5 mL of the supernatant, add 0.5 mL of 5 N KOH and 0.5 mL of 0.5% AHMT. Let it stand for 15 minutes.
-
Add 0.5 mL of 0.75% KIO₄ and measure the absorbance at 550 nm.
-
Calculate DAO activity based on a standard curve.[1][2][25][26][27]
-
5. Histological Analysis of Ethanol-Induced Gastric Lesions
This protocol is for the microscopic evaluation of tissue damage.
-
Materials:
-
Stomach tissue
-
10% neutral buffered formalin
-
Ethanol (B145695) series (for dehydration)
-
Xylene
-
Hematoxylin and Eosin (H&E) stain
-
Microscope
-
-
Procedure:
-
Fix the excised stomach in 10% neutral buffered formalin for at least 24 hours.
-
Dehydrate the tissue through a graded series of ethanol (70%, 80%, 95%, 100%).
-
Clear the tissue in xylene.
-
Embed the tissue in paraffin wax.
-
Section the paraffin blocks at 5 µm thickness using a microtome.
-
Mount the sections on glass slides.
-
Deparaffinize and rehydrate the sections.
-
Stain with Hematoxylin and Eosin (H&E).
-
Dehydrate, clear, and mount with a coverslip.
-
Examine the slides under a light microscope to assess for epithelial cell loss, edema, hemorrhage, and inflammatory cell infiltration.[28][29][30][31]
-
This compound is a valuable tool for investigating oxidative stress. Its dual mechanism of action, involving both glutathione-dependent and hydrogen sulfide-mediated pathways, offers unique research opportunities. The provided protocols and data serve as a foundation for designing and executing robust studies in this field. Careful consideration of the specific experimental model and appropriate controls is essential for obtaining reliable and reproducible results.
References
- 1. Methods for the Detection of D-Amino-Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assays of D-Amino Acid Oxidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Evidence that d-cysteine protects mice from gastric damage via hydrogen sulfide produced by d-amino acid oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. frontiersin.org [frontiersin.org]
- 7. A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Early Supplementation of d-Cysteine or l-Cysteine Prevents Hypertension and Kidney Damage in Spontaneously Hypertensive Rats Exposed to High-Salt Intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 2.7. Measurement of Malondialdehyde (MDA) Contents [bio-protocol.org]
- 12. assaygenie.com [assaygenie.com]
- 13. elkbiotech.com [elkbiotech.com]
- 14. firattipdergisi.com [firattipdergisi.com]
- 15. Methods for the Determination of Plasma or Tissue Glutathione Levels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. nwlifescience.com [nwlifescience.com]
- 18. zellx.de [zellx.de]
- 19. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 20. Endpoint or Kinetic Measurement of Hydrogen Sulfide Production Capacity in Tissue Extracts [agris.fao.org]
- 21. Measuring free tissue sulfide [scirp.org]
- 22. researchgate.net [researchgate.net]
- 23. Measurement of H2S in vivo and in vitro by the monobromobimane method - PMC [pmc.ncbi.nlm.nih.gov]
- 24. scirp.org [scirp.org]
- 25. abcam.cn [abcam.cn]
- 26. researchgate.net [researchgate.net]
- 27. cohesionbio.com.cn [cohesionbio.com.cn]
- 28. researchgate.net [researchgate.net]
- 29. researchgate.net [researchgate.net]
- 30. researchgate.net [researchgate.net]
- 31. researchgate.net [researchgate.net]
Application Notes and Protocols: Induction and Measurement of Glutathione Synthesis with D-Cysteine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutathione (B108866) (GSH) is a critical tripeptide antioxidant that plays a pivotal role in cellular defense against oxidative stress, detoxification of xenobiotics, and regulation of various cellular processes.[1] The biosynthesis of GSH is primarily dependent on the availability of its precursor amino acids, particularly L-cysteine.[2] While D-cysteine is not a direct precursor for GSH synthesis, recent studies have demonstrated its ability to indirectly enhance intracellular GSH levels, offering a potential therapeutic strategy to bolster cellular antioxidant capacity.[2][3] D-Cysteine hydrochloride, a stable and soluble form of D-cysteine, serves as a valuable tool for investigating these effects.
These application notes provide detailed protocols for utilizing this compound to indirectly induce and measure glutathione synthesis in cellular models. The methodologies outlined below are essential for researchers in drug development and cellular biology aiming to explore the modulation of the cellular redox environment.
Mechanism of Action: D-Cysteine and Glutathione Synthesis
Glutathione is synthesized in a two-step enzymatic process catalyzed by glutamate-cysteine ligase (GCL) and glutathione synthetase (GS). The availability of L-cysteine is the rate-limiting factor in this pathway.[4] D-cysteine is not incorporated into glutathione directly. Instead, its protective effects are linked to its ability to increase the intracellular availability of L-cysteine, which then fuels the synthesis of GSH.[2] This indirect mechanism is crucial for protecting cells against conditions of oxidative stress, such as ferroptosis.[2][3]
Furthermore, the protective effects of D-cysteine have been associated with the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[5] Nrf2 is a master regulator of antioxidant gene expression, including the genes encoding for the subunits of GCL.[1][5][6] Upon activation, Nrf2 translocates to the nucleus and binds to the Antioxidant Response Element (ARE) in the promoter region of its target genes, leading to their increased transcription and subsequent protein synthesis.[1][6]
Data Presentation
The following table summarizes quantitative data from a study investigating the effect of D-cysteine supplementation on intracellular glutathione levels in Hepa 1-6 cells under conditions of xCT dysfunction induced by erastin.
| Treatment Group | D-Cysteine Concentration (mM) | Intracellular GSH (% of Control) | Reference |
| Erastin (10 µM) | 0 | Reduced | [2] |
| Erastin (10 µM) + D-Cysteine | 0.1 | Increased | [2] |
| Erastin (10 µM) + D-Cysteine | 1 | Significantly Increased | [2] |
Experimental Protocols
Protocol 1: Induction of Glutathione Synthesis with this compound in Cell Culture
This protocol describes a general method for treating a mammalian cell line (e.g., Hepa 1-6) with this compound to investigate its effect on intracellular glutathione levels, particularly under conditions of induced oxidative stress.
Materials:
-
Mammalian cell line (e.g., Hepa 1-6)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (sterile, cell culture grade)
-
Stress-inducing agent (e.g., erastin)
-
Phosphate-buffered saline (PBS), sterile
-
Cell counting apparatus (e.g., hemocytometer or automated cell counter)
-
Multi-well cell culture plates (e.g., 6-well or 96-well)
-
Standard cell culture equipment (incubator, biosafety cabinet, etc.)
Procedure:
-
Cell Seeding:
-
One day prior to treatment, seed the cells in multi-well plates at a density that will ensure they are in the exponential growth phase at the time of treatment (e.g., 1 x 10^5 cells/well for a 6-well plate).
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
-
Preparation of this compound Solution:
-
Prepare a sterile stock solution of this compound in PBS or serum-free medium at a high concentration (e.g., 100 mM).
-
Further dilute the stock solution in complete cell culture medium to the desired final concentrations (e.g., 0.1 mM, 1 mM). Prepare fresh dilutions for each experiment.
-
-
Treatment:
-
Remove the old medium from the cells.
-
If inducing oxidative stress, add fresh medium containing the stress-inducing agent (e.g., 10 µM erastin) and incubate for a predetermined time (e.g., 2 hours).
-
Following the pre-treatment (if any), replace the medium with fresh medium containing the desired concentrations of this compound. Include a vehicle control (medium without this compound).
-
Incubate the cells for the desired treatment period (e.g., 24 to 48 hours).[2]
-
-
Cell Harvesting and Preparation for Glutathione Measurement:
-
After the incubation period, wash the cells twice with ice-cold PBS.
-
Harvest the cells by trypsinization or scraping, depending on the cell line and the downstream glutathione assay.
-
Proceed immediately to one of the glutathione measurement protocols outlined below.
-
Protocol 2: Measurement of Total and Oxidized Glutathione by HPLC
This protocol provides a method for the quantification of reduced (GSH) and oxidized (GSSG) glutathione using High-Performance Liquid Chromatography (HPLC) with UV detection.[7][8]
Materials:
-
Cell lysate from Protocol 1
-
Metaphosphoric acid (MPA) or other suitable protein precipitating agent
-
Mobile phase: Phosphate (B84403) buffer (pH 2.5) and acetonitrile[7][8]
-
GSH and GSSG standards
-
Ellman's reagent (DTNB) for derivatization[7]
Procedure:
-
Sample Preparation:
-
Resuspend the cell pellet in an appropriate volume of ice-cold protein precipitation solution (e.g., 5% MPA).
-
Lyse the cells by sonication or freeze-thaw cycles.
-
Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
-
-
Derivatization (if required by the specific method):
-
Some HPLC methods for glutathione require a pre-column derivatization step to enhance detection. A common derivatizing agent is Ellman's reagent (DTNB).[7] Follow the specific derivatization protocol for your chosen method.
-
-
HPLC Analysis:
-
Set up the HPLC system with the appropriate column and mobile phase.[7][8]
-
Equilibrate the column with the mobile phase until a stable baseline is achieved.
-
Inject a known volume of the prepared sample supernatant and standards onto the column.
-
Run the HPLC method with a suitable gradient to separate GSH and GSSG.[7]
-
Detect the analytes using a UV detector at the appropriate wavelength (e.g., 280 nm or as determined by the derivatization agent).[7]
-
-
Data Analysis:
-
Generate a standard curve by plotting the peak areas of the GSH and GSSG standards against their concentrations.
-
Determine the concentrations of GSH and GSSG in the samples by comparing their peak areas to the standard curve.
-
Normalize the glutathione concentrations to the protein content of the cell lysate.
-
Protocol 3: Measurement of Total Glutathione by Enzymatic Recycling Assay
This colorimetric assay is based on the reduction of DTNB by GSH to form a yellow product, TNB, which can be measured spectrophotometrically at 412 nm. The GSSG in the sample is recycled back to GSH by glutathione reductase, allowing for the measurement of total glutathione.[10][11]
Materials:
-
Cell lysate from Protocol 1
-
5% 5-Sulfosalicylic acid (SSA) for deproteination[10]
-
Assay buffer (e.g., phosphate buffer with EDTA)
-
DTNB solution
-
NADPH solution
-
Glutathione reductase solution
-
GSH and GSSG standards
-
96-well microplate
-
Microplate reader
Procedure:
-
Sample Preparation:
-
Lyse the cell pellet in an appropriate volume of ice-cold buffer.
-
Add an equal volume of 5% SSA to the lysate, mix well, and incubate on ice for 10 minutes to precipitate proteins.[10]
-
Centrifuge at 8,000 x g for 10 minutes.
-
Collect the supernatant for the assay.
-
-
Assay Procedure (in a 96-well plate):
-
Prepare a standard curve using known concentrations of GSH.
-
To each well, add the sample supernatant or standard.
-
Add the reaction mixture containing assay buffer, DTNB, and NADPH.
-
Initiate the reaction by adding glutathione reductase.
-
Immediately measure the absorbance at 412 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes) using a microplate reader.
-
-
Data Analysis:
-
Calculate the rate of change in absorbance (ΔA/min) for each sample and standard.
-
Create a standard curve by plotting the ΔA/min of the standards against their concentrations.
-
Determine the total glutathione concentration in the samples from the standard curve.
-
To measure GSSG specifically, GSH can be masked using a reagent like 2-vinylpyridine (B74390) prior to the assay. The GSH concentration is then calculated by subtracting the GSSG concentration from the total glutathione concentration.[12]
-
Protocol 4: Measurement of Cellular Glutathione with a Fluorescent Probe
This protocol utilizes a cell-permeable fluorescent dye, such as monochlorobimane (B1663430) (MCB), which becomes fluorescent upon binding to reduced glutathione.[13]
Materials:
-
Cells treated according to Protocol 1
-
Monochlorobimane (MCB) stock solution (e.g., in DMSO)
-
Fluorescence microscope, flow cytometer, or fluorescence plate reader
Procedure:
-
Cell Labeling:
-
After the treatment period in Protocol 1, remove the medium.
-
Wash the cells with PBS.
-
Add fresh medium containing the fluorescent probe at the recommended concentration (e.g., 50-100 µM MCB).[13]
-
Incubate the cells for a sufficient time to allow for probe uptake and reaction with GSH (e.g., 30 minutes at 37°C).
-
-
Fluorescence Measurement:
-
Fluorescence Microscopy: Wash the cells with PBS and visualize them using a fluorescence microscope with the appropriate excitation and emission filters for the probe (for MCB, excitation ~380 nm, emission ~460 nm).[13]
-
Flow Cytometry: Harvest the cells, resuspend them in PBS, and analyze the fluorescence intensity using a flow cytometer.[13]
-
Plate Reader: Measure the fluorescence intensity directly in the multi-well plate using a fluorescence plate reader.
-
-
Data Analysis:
-
Quantify the fluorescence intensity for each treatment group.
-
Compare the fluorescence intensity of the this compound-treated cells to the control cells to determine the relative change in GSH levels.
-
Visualization of Signaling Pathways and Workflows
Caption: this compound's indirect role in glutathione synthesis.
Caption: Workflow for studying D-Cysteine's effect on glutathione.
References
- 1. Increased Glutathione Synthesis Following Nrf2 Activation by Vanadyl Sulfate in Human Chang Liver Cells [mdpi.com]
- 2. d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. L‐cysteine supplementation upregulates glutathione (GSH) and vitamin D binding protein (VDBP) in hepatocytes cultured in high glucose and in vivo in liver, and increases blood levels of GSH, VDBP, and 25‐hydroxy‐vitamin D in Zucker diabetic fatty rats - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Activation of Nrf2-Regulated Glutathione Pathway Genes by Ischemic Preconditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nrf2-regulated glutathione recycling independent of biosynthesis is critical for cell survival during oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Simple HPLC-UV Method for the Determination of Glutathione in PC-12 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. HPLC Method for Analysis of Glutathione reduced (GSH) on Primesep 100 Column | SIELC Technologies [sielc.com]
- 10. abcam.com [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 13. Cellular Glutathione Detection Assay Kit | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for D-Cysteine Hydrochloride in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of D-Cysteine in Solid-Phase Peptide Synthesis (SPPS). While the direct incorporation of D-Cysteine hydrochloride is not feasible in standard Fmoc-based SPPS protocols, it serves as the starting material for the synthesis of the crucial building block, Fmoc-D-Cys(Trt)-OH . This document outlines the importance of D-Cysteine, strategies for its successful incorporation into peptide chains, and detailed experimental protocols.
Introduction to D-Cysteine in Peptide Synthesis
The incorporation of D-amino acids, such as D-Cysteine, into peptide sequences is a powerful strategy in drug discovery and development. Peptides containing D-amino acids often exhibit enhanced stability against enzymatic degradation by proteases, leading to a longer in vivo half-life, a critical attribute for therapeutic peptides[1][2]. D-Cysteine, in particular, is of interest not only for its ability to form structurally important disulfide bonds but also for its role as a precursor to the signaling molecule hydrogen sulfide (B99878) (H₂S)[3][4].
The primary building block for incorporating D-Cysteine in Fmoc-SPPS is N-α-Fmoc-S-trityl-D-cysteine (Fmoc-D-Cys(Trt)-OH)[5][6]. The hydrochloride salt of D-Cysteine is the common starting material for the synthesis of this protected derivative.
Challenges in Cysteine Incorporation
The synthesis of cysteine-containing peptides, regardless of the stereochemistry, presents unique challenges that must be carefully managed to ensure high yield and purity.
-
Racemization: Cysteine residues are particularly susceptible to racemization (epimerization) during the activation and coupling steps of SPPS[7][8]. This is especially problematic when using urethane-based activating reagents in the presence of strong bases[7].
-
Side Reactions: The nucleophilic thiol side chain of cysteine can participate in various side reactions, including β-elimination, especially at the C-terminus, and S-alkylation during the final cleavage from the resin[9].
-
Oxidation: The free thiol group is prone to oxidation, leading to the unintended formation of disulfide bonds, which can result in a complex mixture of products[10].
Strategies for Successful D-Cysteine Incorporation
To mitigate these challenges, a well-defined strategy for the protection, coupling, and cleavage of D-Cysteine residues is essential.
Thiol Protection
The trityl (Trt) group is the most commonly used protecting group for the cysteine thiol in Fmoc-SPPS[11][12]. It offers a good balance of stability during synthesis and lability under the acidic conditions of the final cleavage.
Coupling Conditions to Minimize Racemization
The choice of coupling reagents and reaction conditions is critical to minimize the racemization of D-Cysteine. Studies on L-Cysteine, which are expected to be highly relevant for D-Cysteine, have shown that:
-
Carbodiimide-mediated coupling in the presence of an additive like Oxyma Pure results in significantly lower racemization compared to methods using strong bases.
-
The use of weaker bases , such as 2,4,6-collidine, can suppress racemization when using phosphonium (B103445) or uronium salt-based coupling reagents[8].
Cleavage and Deprotection
The final cleavage of the peptide from the resin and the removal of the Trt protecting group are performed simultaneously using a strong acid, typically trifluoroacetic acid (TFA). The cleavage cocktail must contain "scavengers" to trap the reactive carbocations generated during deprotection and to keep the cysteine thiol in its reduced form.
Quantitative Data
The following tables summarize quantitative data on racemization and cleavage cocktail compositions for cysteine-containing peptides. While this data was generated for L-Cysteine, it serves as a valuable guide for the synthesis of D-Cysteine containing peptides due to the identical chemical reactivity of enantiomers.
Table 1: Racemization of Cysteine with Different Protecting Groups and Coupling Conditions.
| Cysteine Derivative | Coupling Method | Racemization (%) |
| Fmoc-Cys(Thp)-OH | DIPCDI/Oxyma Pure | 0.74 |
| Fmoc-Cys(Trt)-OH | DIPCDI/Oxyma Pure | 3.3 |
| Fmoc-Cys(Dpm)-OH | DIPCDI/Oxyma Pure | 6.8 |
| Fmoc-Cys(Trt)-OH | Uronium Activation (with base) | 8.0[13] |
| Fmoc-Cys(Dpm)-OH | Uronium Activation (with base) | 1.2[13] |
Note: The data presented is for L-Cysteine derivatives and should be considered as a close estimate for the corresponding D-Cysteine derivatives.
Table 2: Common Cleavage Cocktails for Cysteine-Containing Peptides.
| Reagent Cocktail | Composition (v/v) | Application Notes |
| Reagent K | TFA / Phenol / Water / Thioanisole / EDT (82.5:5:5:5:2.5) | A robust, general-purpose cocktail for peptides with sensitive residues, including cysteine. The EDT helps to keep the thiol reduced. |
| "Odorless" Cocktail | TFA / TIS / Water (95:2.5:2.5) | Suitable for peptides where oxidation is less of a concern. TIS is an excellent scavenger for the Trt group. |
| Optimized for Cys | TFA / TIS / Water / EDT (94:1:2.5:2.5) | A balanced cocktail providing scavengers for both Trt and t-butyl cations, with EDT to protect the thiol[14]. |
Experimental Protocols
Protocol 1: Manual Solid-Phase Synthesis of a D-Cysteine Containing Peptide
This protocol outlines the manual synthesis of a model peptide containing a D-Cysteine residue using Fmoc-D-Cys(Trt)-OH on a Rink Amide resin.
Workflow for SPPS of a D-Cysteine Peptide
Caption: General workflow for the solid-phase synthesis of a peptide containing D-Cysteine.
Materials:
-
Fmoc-Rink Amide resin
-
Fmoc-amino acids, including Fmoc-D-Cys(Trt)-OH
-
Coupling reagents: N,N'-Diisopropylcarbodiimide (DIC) and Oxyma Pure
-
Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
-
Deprotection solution: 20% (v/v) piperidine in DMF
-
Cleavage cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v)
-
Cold diethyl ether
-
RP-HPLC system for purification
-
Mass spectrometer for analysis
Procedure:
-
Resin Swelling: Swell the Rink Amide resin in DMF for 1 hour in a reaction vessel.
-
Fmoc Deprotection: Remove the Fmoc group from the resin by treating with 20% piperidine in DMF for 10 minutes, followed by a second treatment for 10 minutes.
-
Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).
-
Amino Acid Coupling:
-
Dissolve the Fmoc-amino acid (3 equivalents relative to resin loading) and Oxyma Pure (3 equivalents) in DMF.
-
Add DIC (3 equivalents) to the amino acid solution and pre-activate for 2 minutes.
-
Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
For the incorporation of D-Cysteine, use Fmoc-D-Cys(Trt)-OH.
-
-
Coupling Monitoring: Perform a Kaiser test to ensure the coupling reaction is complete (absence of free primary amines).
-
Chain Elongation: Repeat steps 2-5 for each subsequent amino acid in the peptide sequence.
-
Final Deprotection and Cleavage:
-
After the final coupling step, perform a final Fmoc deprotection (step 2).
-
Wash the resin with DMF and DCM, and then dry the resin under vacuum.
-
Add the cleavage cocktail to the resin and agitate for 2-3 hours at room temperature.
-
-
Peptide Precipitation: Filter the cleavage solution into a tube containing cold diethyl ether to precipitate the crude peptide.
-
Purification and Analysis:
-
Centrifuge the precipitated peptide, wash with cold ether, and dry.
-
Dissolve the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA) and purify by preparative RP-HPLC.
-
Analyze the purified fractions by LC-MS to confirm the identity and purity of the peptide.
-
Protocol 2: HPLC Purification of a D-Cysteine Containing Peptide
Materials:
-
Crude D-Cysteine containing peptide
-
Solvent A: 0.1% TFA in water
-
Solvent B: 0.1% TFA in acetonitrile
-
C18 reverse-phase HPLC column
Procedure:
-
Sample Preparation: Dissolve the crude peptide in a minimal amount of Solvent A.
-
HPLC Method:
-
Equilibrate the C18 column with 95% Solvent A and 5% Solvent B.
-
Inject the peptide sample.
-
Elute the peptide using a linear gradient of Solvent B (e.g., 5% to 65% over 30 minutes) at a flow rate of 1 mL/min for an analytical column.
-
Monitor the elution profile at 210-220 nm.
-
-
Fraction Collection: Collect the fractions corresponding to the main peptide peak.
-
Analysis and Lyophilization: Analyze the purity of the collected fractions by analytical HPLC and mass spectrometry. Pool the pure fractions and lyophilize to obtain the purified peptide as a white powder.
D-Cysteine and Hydrogen Sulfide (H₂S) Signaling
D-Cysteine is a substrate for the enzyme D-amino acid oxidase (DAO), which initiates a pathway for the production of hydrogen sulfide (H₂S), an important gaseous signaling molecule[3][15][16]. This pathway is particularly active in the cerebellum and kidneys[3].
H₂S Biosynthesis from D-Cysteine
Caption: The enzymatic pathway for the production of hydrogen sulfide (H₂S) from D-Cysteine.
This pathway involves two key enzymes:
-
D-Amino Acid Oxidase (DAO): Located in peroxisomes, DAO catalyzes the oxidative deamination of D-Cysteine to 3-mercaptopyruvate (3-MP), producing hydrogen peroxide (H₂O₂) and ammonia (B1221849) (NH₃) as byproducts[15][17].
-
3-Mercaptopyruvate Sulfurtransferase (3MST): This enzyme, found in the mitochondria and cytoplasm, then converts 3-MP to pyruvate and releases H₂S[4][15][18].
The production of H₂S from D-Cysteine has been shown to have cytoprotective effects, protecting cells from oxidative stress[3]. This makes peptides containing D-Cysteine interesting candidates for therapeutic applications targeting tissues with high DAO and 3MST activity.
Conclusion
The incorporation of D-Cysteine into peptides offers a promising avenue for the development of more stable and potentially more effective peptide-based therapeutics. While the synthesis of cysteine-containing peptides requires careful attention to detail to avoid side reactions, the use of appropriate protecting groups, optimized coupling conditions, and well-designed cleavage protocols can lead to the successful synthesis of high-purity D-Cysteine containing peptides. The biological relevance of D-Cysteine as a precursor to the signaling molecule H₂S further underscores its importance in drug discovery and chemical biology.
References
- 1. Exploring the diversity of cysteine-rich natural product peptides via MS/MS fingerprint ions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry.du.ac.in [chemistry.du.ac.in]
- 3. 3-mercaptopyruvate sulfurtransferase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. digital.csic.es [digital.csic.es]
- 6. nbinno.com [nbinno.com]
- 7. A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 9. Fmoc-Cys(Trt)-OH | 103213-32-7 | Benchchem [benchchem.com]
- 10. biotage.com [biotage.com]
- 11. benchchem.com [benchchem.com]
- 12. peptide.com [peptide.com]
- 13. researchgate.net [researchgate.net]
- 14. benchchem.com [benchchem.com]
- 15. blazingprojects.com [blazingprojects.com]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. experts.umn.edu [experts.umn.edu]
Application Notes and Protocols: Protecting Group Strategies for D-Cysteine in Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-cysteine is a non-proteinogenic amino acid that plays a critical role in the development of peptide-based therapeutics, including constrained peptides and antibody-drug conjugates.[1][2] Its unique thiol side chain is highly nucleophilic and susceptible to oxidation, alkylation, and other undesired side reactions during solid-phase peptide synthesis (SPPS).[1][3] Therefore, the effective protection of the sulfhydryl group is paramount to ensure the integrity of the peptide chain and to facilitate the regioselective formation of disulfide bonds, which are often crucial for the peptide's structure and biological activity.[1][3][4]
The choice of a suitable protecting group for the thiol function of D-cysteine is a critical strategic decision in peptide synthesis.[5] An ideal protecting group should be stable to the repeated cycles of Nα-deprotection and coupling during SPPS, yet be selectively removable under mild conditions that do not compromise the integrity of the peptide.[1] This document provides a detailed overview of common protecting group strategies for D-cysteine, with a focus on their application in Fluorenylmethyloxycarbonyl (Fmoc) based SPPS. It includes a comparative analysis of commonly used protecting groups, detailed experimental protocols, and logical workflows to guide researchers in their synthetic endeavors.
Core Principles of D-Cysteine Protection
The successful synthesis of D-cysteine-containing peptides hinges on a well-defined orthogonal protection strategy.[1][3] This principle dictates that the protecting groups for the N-terminus, C-terminus, and the various amino acid side chains can be selectively removed under distinct conditions without affecting the others.[3][6] For D-cysteine, the thiol protecting group must be compatible with the overall synthetic scheme, particularly the Fmoc/tBu strategy, which is the most prevalent method in modern SPPS.[1]
Key considerations for selecting a D-cysteine protecting group include:
-
Stability: The group must be stable during the entire peptide assembly on the solid support.
-
Orthogonality: It should be selectively cleavable in the presence of other protecting groups.[1]
-
Deprotection Conditions: The removal conditions should be mild to prevent peptide degradation, racemization, or other side reactions.
-
Synthetic Goal: The choice will differ depending on whether the final peptide requires a free thiol, a single disulfide bond, or multiple, regioselectively formed disulfide bridges.
Commonly Used Thiol Protecting Groups for D-Cysteine
A variety of protecting groups have been developed for the thiol side chain of cysteine. The most widely used groups in Fmoc-SPPS are the Trityl (Trt), Acetamidomethyl (Acm), and tert-Butyl (tBu) groups.[1][7] Other notable groups include 4-methoxytrityl (Mmt), diphenylmethyl (Dpm), and tetrahydropyranyl (Thp), each offering specific advantages for different synthetic strategies.[8][9]
Data Presentation: Comparison of Common Thiol Protecting Groups
| Protecting Group | Abbreviation | Structure | Stability | Deprotection Conditions | Key Features & Applications |
| Trityl | Trt | (C6H5)3C- | Acid-labile | TFA-based cleavage cocktails (e.g., TFA/TIS/H2O)[1] | Cost-effective for routine synthesis of peptides with free thiols. Cleaved simultaneously with resin and other acid-labile side-chain protecting groups.[1] |
| Acetamidomethyl | Acm | CH3CONHCH2- | Stable to TFA | Mercury(II) acetate (B1210297), silver trifluoromethanesulfonate, or iodine[1] | Excellent for orthogonal protection strategies and synthesis of peptides with multiple disulfide bonds. Allows for purification of the protected peptide before disulfide bond formation.[1] |
| tert-Butyl | tBu | (CH3)3C- | Stable to TFA and iodine oxidation | Trifluoromethanesulfonic acid (TFMSA) or mercury(II) acetate[10] | Used in orthogonal schemes for complex peptides with multiple disulfide bonds. |
| 4-Methoxytrityl | Mmt | (4-CH3OC6H4)(C6H5)2C- | Highly acid-labile | 1-2% TFA in DCM[4][9] | Useful for on-resin selective deprotection and disulfide bond formation. |
| Diphenylmethyl | Dpm | (C6H5)2CH- | More stable than Trt | High concentration of TFA (60-90%)[9] | Can be used orthogonally with Mmt.[9] |
| Tetrahydropyranyl | Thp | C5H9O- | Acid-cleavable | TFA-based cleavage | Reduces racemization and piperidinylalanine formation for C-terminal cysteine residues.[8][9] |
| sec-isoamyl mercaptan | SIT | (CH3)2CHCH2CH(CH3)S- | Stable for SPPS | Mild reducing agents (e.g., DTT)[8][11] | A versatile disulfide-based protecting group.[8] |
Experimental Protocols
Protocol 1: Standard Deprotection of S-Trityl (Trt) Group
This protocol describes the simultaneous cleavage of the peptide from the resin and deprotection of the Trt group.
Materials:
-
Peptidyl-resin (with Cys(Trt))
-
Cleavage Cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIS), 2.5% H2O (v/v/v)
-
Dichloromethane (DCM)
-
Cold diethyl ether
Procedure:
-
Swell the dried peptidyl-resin in DCM in a reaction vessel.
-
Drain the DCM and add the cleavage cocktail to the resin.
-
Agitate the mixture at room temperature for 2-3 hours.
-
Filter the resin and collect the filtrate containing the cleaved peptide.
-
Wash the resin with additional TFA or DCM and combine the filtrates.
-
Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
-
Centrifuge to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether.
-
Dry the peptide pellet under vacuum. The peptide is now ready for purification by HPLC.
Protocol 2: Selective On-Resin Deprotection of S-4-Methoxytrityl (Mmt) Group
This procedure is used to selectively remove the Mmt group while the peptide remains on the solid support, leaving other acid-labile groups (like tBu and Trt) intact.[5]
Materials:
-
Mmt-protected peptidyl-resin
-
Dichloromethane (DCM)
-
Deprotection Solution: 1-2% TFA and 2-5% TIS in DCM (v/v/v)[5]
-
DMF
Procedure:
-
Swell the Mmt-protected peptidyl-resin in DCM.[5]
-
Prepare the deprotection solution. TIS acts as a scavenger for the released Mmt cation.[5]
-
Add the deprotection solution to the resin and agitate for 2 minutes. Drain the solution. The solution will likely be yellow/orange due to the Mmt cation.[5]
-
Repeat the treatment with the deprotection solution until the solution remains colorless upon addition, indicating complete removal of the Mmt group.
-
Wash the resin thoroughly with DCM, followed by DMF, and then methanol to remove residual acid and scavengers.
-
The resin with the free thiol is now ready for on-resin disulfide bond formation or other modifications.
Protocol 3: Deprotection of S-Acetamidomethyl (Acm) Group with Mercury(II) Acetate
Caution: Mercury(II) acetate is highly toxic. Handle with extreme care in a well-ventilated fume hood and wear appropriate personal protective equipment.
Materials:
-
Acm-protected peptide
-
10% aqueous acetic acid
-
Mercury(II) acetate [Hg(OAc)2]
-
β-mercaptoethanol
Procedure:
-
Dissolve the Acm-protected peptide in 10% aqueous acetic acid (5-10 mg/mL).
-
Carefully adjust the pH of the solution to 4.0 with glacial acetic acid.
-
Add mercury(II) acetate (10 equivalents per Acm group) and readjust the pH to 4.0.
-
Stir the mixture at room temperature for 1-2 hours.
-
Add β-mercaptoethanol to quench the reaction and precipitate the mercury as mercury sulfide.
-
Centrifuge the mixture to remove the precipitate.
-
The supernatant containing the deprotected peptide can then be purified.
Visualization of Strategies
Orthogonal Protection Strategy for D-Cysteine
This diagram illustrates the concept of orthogonal protection in the synthesis of a peptide with two disulfide bonds.
Caption: Orthogonal protection and deprotection workflow for regioselective disulfide bond formation.
Experimental Workflow: On-Resin vs. Post-Cleavage Deprotection
This diagram illustrates the decision-making process and general workflows for on-resin versus post-cleavage deprotection of D-cysteine.
Caption: Decision workflow for on-resin versus post-cleavage deprotection strategies.
Conclusion
The strategic selection and application of protecting groups for D-cysteine are fundamental to the successful synthesis of complex and biologically active peptides. A thorough understanding of the stability and lability of different protecting groups, coupled with well-defined orthogonal strategies, is essential for achieving high yields and purity. The protocols and workflows presented in these application notes provide a practical guide for researchers to navigate the challenges associated with the synthesis of D-cysteine-containing peptides, ultimately facilitating the development of novel peptide-based therapeutics. For peptides prone to racemization at the C-terminus, the use of protecting groups like Thp is highly recommended.[5]
References
- 1. benchchem.com [benchchem.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Cysteine protecting groups: applications in peptide and protein science - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D1CS00271F [pubs.rsc.org]
- 4. peptide.com [peptide.com]
- 5. benchchem.com [benchchem.com]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 8. researchgate.net [researchgate.net]
- 9. digital.csic.es [digital.csic.es]
- 10. peptide.com [peptide.com]
- 11. New Protecting Groups for the Cysteine Side Chain - ChemistryViews [chemistryviews.org]
Application Notes and Protocols for HPLC Quantification of D-Cysteine Hydrochloride in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-cysteine, the enantiomer of the more common L-cysteine, has garnered increasing interest in biomedical research due to its potential roles in various physiological and pathological processes. Accurate quantification of D-cysteine hydrochloride in biological matrices is crucial for pharmacokinetic studies, metabolism research, and the development of D-cysteine-based therapeutics. This document provides detailed application notes and protocols for the determination of this compound in biological samples using High-Performance Liquid Chromatography (HPLC). The methods described herein focus on pre-column derivatization followed by reversed-phase HPLC with UV or fluorescence detection, as well as chiral separation techniques to distinguish between D- and L-enantiomers.
General Workflow for D-Cysteine Quantification
The quantification of D-cysteine in biological samples typically involves several key steps, from sample collection and preparation to chromatographic analysis and data interpretation.
Caption: General experimental workflow for D-cysteine quantification.
Sample Preparation Protocols
Proper sample preparation is critical to remove interfering substances and to ensure the stability and accurate measurement of D-cysteine.
Protocol 1: Plasma/Serum Sample Preparation
-
Collection: Collect whole blood in tubes containing an anticoagulant (e.g., EDTA or heparin).
-
Centrifugation: Centrifuge the blood at 2,000-3,000 x g for 15 minutes at 4°C to separate plasma.
-
Protein Precipitation: To 100 µL of plasma, add 200 µL of ice-cold acetonitrile (B52724) or 10% trichloroacetic acid (TCA) to precipitate proteins.
-
Vortexing: Vortex the mixture vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant for the reduction and derivatization steps.
Protocol 2: Urine Sample Preparation
-
Collection: Collect urine samples and immediately acidify with hydrochloric acid to prevent oxidation of thiols.[1]
-
Centrifugation: Centrifuge the urine sample at 5,000 x g for 10 minutes to remove any particulate matter.
-
Dilution: Dilute the supernatant with the mobile phase or an appropriate buffer as required by the specific derivatization protocol.
Protocol 3: Tissue Homogenate Preparation
-
Homogenization: Homogenize the tissue sample in a suitable buffer (e.g., phosphate-buffered saline) on ice.
-
Sonication: Sonicate the homogenate to ensure complete cell lysis.
-
Protein Precipitation: Add an equal volume of ice-cold 10% TCA or acetonitrile to the homogenate.
-
Centrifugation: Centrifuge at 15,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Collect the supernatant for further processing.
Reduction of Disulfide Bonds
In biological samples, cysteine can exist in its reduced form (cysteine) or oxidized form (cystine). To measure total cysteine, a reduction step is necessary to convert cystine to cysteine.
Caption: Reduction of cystine to cysteine.
Protocol 4: Reduction with TCEP or DTT
-
To the supernatant from the sample preparation step, add a solution of tris(2-carboxyethyl)phosphine (B1197953) (TCEP) or dithiothreitol (B142953) (DTT) to a final concentration of 1-10 mM.[2][3]
-
Incubate the mixture at room temperature for 30 minutes. The sample is now ready for derivatization.
Pre-column Derivatization and HPLC Analysis
Derivatization is often required to introduce a chromophore or fluorophore to the cysteine molecule, enhancing its detection by UV or fluorescence detectors. For chiral analysis, a chiral derivatizing agent can be used to form diastereomers that can be separated on a standard reversed-phase column.
Method 1: OPA/Thiol Derivatization for Total Cysteine (Fluorescence Detection)
This method is suitable for the quantification of total cysteine after reduction.
Protocol 5: OPA Derivatization
-
Reagent Preparation: Prepare a fresh solution of o-phthaldialdehyde (OPA) and a thiol (e.g., N-acetyl-L-cysteine) in a borate (B1201080) buffer (pH 9.5).
-
Derivatization Reaction: Mix the sample extract with the OPA/thiol reagent and allow the reaction to proceed for 1-2 minutes at room temperature in the dark.[1]
-
Injection: Immediately inject the derivatized sample into the HPLC system.
HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of acetonitrile and a phosphate (B84403) buffer (pH 7.0) |
| Flow Rate | 1.0 mL/min |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 450 nm) |
Method 2: Chiral Derivatization for D- and L-Cysteine Separation
This method allows for the simultaneous quantification of D- and L-cysteine.
Protocol 6: Chiral Derivatization with a Chiral Thiol
-
Reagent Preparation: Prepare a solution of OPA and a chiral thiol, such as N-acetyl-L-cysteine or N-(tert-butylthiocarbamoyl)-L-cysteine ethyl ester (BTCC), in a borate buffer.[4]
-
Derivatization: Mix the sample with the chiral derivatization reagent and incubate for a specified time.
-
HPLC Analysis: Separate the resulting diastereomers on a standard C18 column.
HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 250 x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of methanol (B129727) and an aqueous buffer |
| Flow Rate | 0.8 mL/min |
| Detection | Fluorescence (Excitation: 340 nm, Emission: 440 nm) |
Method 3: Derivatization with SBD-F (Fluorescence Detection)
Ammonium (B1175870) 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate (B1228992) (SBD-F) is a highly sensitive reagent for thiols.
Protocol 7: SBD-F Derivatization
-
To 50 µL of the reduced sample supernatant, add 10 µL of 1.55 M NaOH, 125 µL of 0.125 M borate buffer (pH 9.5), and 50 µL of 1 g/L SBD-F in borate buffer.[5]
-
Incubate the mixture at 60°C for 1 hour.[5]
-
Cool the samples before injection into the HPLC system.
HPLC Conditions
| Parameter | Value |
| Column | C18 reversed-phase (e.g., 150 x 4.6 mm, 3 µm) |
| Mobile Phase | 5% (v/v) acetonitrile in 0.1 M KH2PO4, pH 2.15[6] |
| Flow Rate | 0.5 mL/min[6] |
| Detection | Fluorescence (Excitation: 385 nm, Emission: 515 nm)[6] |
Method 4: Chiral Stationary Phase (CSP) for Direct Enantiomeric Separation
This method avoids chemical derivatization for chiral recognition by using a specialized chiral column.
Protocol 8: Direct Chiral Separation
-
Sample Preparation: Prepare the sample as described in the initial protocols, including reduction. Derivatization with a non-chiral agent like AccQ-Tag can be performed to improve chromatographic behavior and detection sensitivity.[2]
-
Injection: Inject the prepared sample directly onto the chiral column.
HPLC Conditions
| Parameter | Value |
| Column | Chiral stationary phase (e.g., Chiralpak® ZWIX(+))[2] |
| Mobile Phase | Polar ionic elution (e.g., MeOH/MeCN/H₂O 49/49/2 v/v/v, containing 50 mM formic acid and 50 mM ammonium formate)[2] |
| Flow Rate | As recommended by the column manufacturer |
| Detection | Mass Spectrometry (MS) or UV/Fluorescence (if derivatized) |
Quantitative Data Summary
The following table summarizes typical performance characteristics of various HPLC methods for cysteine quantification found in the literature. These values can serve as a benchmark for method development and validation.
| Derivatization Reagent | Matrix | Linearity Range | LOD | LOQ | Recovery (%) | Reference |
| CMPI | Human Plasma | 20 - 300 nmol/mL | - | - | 93.9 - 105.9 | [7] |
| SBD-F | Plasma | - | - | - | - | [5][6] |
| AccQ-Tag (D-Cysteine) | Biological Samples | 0.05 - 0.50 mg/L | 0.02 mg/L | 0.05 mg/L | 95.6 - 100.2 | [2][8] |
| AccQ-Tag (L-Cysteine) | Biological Samples | 0.11 - 0.56 mg/L | 0.04 mg/L | 0.11 mg/L | 95.6 - 100.2 | [2][8] |
| CMQT | Human Plasma & Urine | 2.5 - 50 µmol/L (CysGly), 20 - 300 µmol/L (Cys) | - | 1.5 pmol (Cys), 2.3 pmol (CysGly) | 89.7 - 112.3 | [3] |
LOD: Limit of Detection, LOQ: Limit of Quantification, CMPI: 2-chloro-1-methylpyridinium (B1202621) iodide, SBD-F: Ammonium 7-fluoro-2,1,3-benzoxadiazole-4-sulfonate, AccQ-Tag: 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate, CMQT: 2-chloro-1-methylquinolinium tetrafluoroborate.
Method Validation
All analytical methods for the quantification of this compound in biological samples must be fully validated according to regulatory guidelines (e.g., FDA, EMA). Key validation parameters include:
-
Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The closeness of agreement among a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions (repeatability, intermediate precision).
-
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.
-
Stability: The chemical stability of the analyte in a given matrix under specific conditions for given time intervals.
Conclusion
The quantification of this compound in biological samples can be effectively achieved using various HPLC methods. The choice of method will depend on the specific requirements of the study, including the need for chiral separation, the required sensitivity, and the available equipment. Pre-column derivatization followed by reversed-phase HPLC with fluorescence detection is a common and robust approach. For enantiomer-specific analysis, the use of a chiral derivatizing agent or a chiral stationary phase is necessary. Thorough method validation is essential to ensure the reliability and accuracy of the obtained results.
References
- 1. High-performance liquid chromatographic determination of urinary cysteine and cystine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Development and validation of a chiral UHPLC-MS method for the analysis of cysteine enantiomers in biological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. akjournals.com [akjournals.com]
- 4. researchgate.net [researchgate.net]
- 5. Simultaneous determination of total homocysteine, cysteine, cysteinylglycine, and glutathione in human plasma by high-performance liquid chromatography: Application to studies of oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Determination of plasma total homocysteine and cysteine using HPLC with fluorescence detection and an ammonium 7-fluoro-2, 1, 3-benzoxadiazole-4-sulphonate (SBD-F) derivatization protocol optimized for antioxidant concentration, derivatization reagent concentration, temperature and matrix pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Derivatization of D-Cysteine Hydrochloride for Analytical Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-Cysteine, a non-proteinogenic amino acid, plays a crucial role in various biological processes and is a key component in the synthesis of pharmaceuticals and other specialty chemicals. Accurate and sensitive detection of D-Cysteine hydrochloride is therefore essential for research, quality control, and clinical diagnostics. Due to its lack of a strong chromophore, direct detection of D-Cysteine by common analytical techniques like UV-Vis spectrophotometry or HPLC with UV detection is challenging. Derivatization, the process of chemically modifying an analyte to enhance its detectability, is a widely employed strategy to overcome this limitation.
These application notes provide detailed protocols for three common derivatization methods for this compound, enabling its sensitive and quantitative analysis using spectrophotometry, High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). The described methods utilize 9-fluorenylmethoxycarbonyl chloride (FMOC-Cl), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's Reagent), and o-phthalaldehyde (B127526) (OPA).
General Workflow for this compound Derivatization
The general workflow for the derivatization and analysis of this compound involves several key steps, from sample preparation to data analysis. This process is crucial for obtaining accurate and reproducible results.
General workflow for this compound derivatization.
Method 1: Derivatization with 9-Fluorenylmethoxycarbonyl Chloride (FMOC-Cl) for HPLC-UV and LC-MS/MS Detection
FMOC-Cl reacts with the primary amine group of D-Cysteine to form a stable, highly fluorescent derivative that can be readily detected by UV or fluorescence detectors in HPLC systems, or by mass spectrometry. This method is suitable for the quantification of D-cysteine in complex matrices.[1]
Reaction Principle
Reaction of D-Cysteine with FMOC-Cl.
Experimental Protocol
Materials:
-
This compound standard
-
9-Fluorenylmethoxycarbonyl chloride (FMOC-Cl)
-
Acetonitrile (ACN), HPLC grade
-
Boric acid
-
Sodium hydroxide (B78521) (NaOH)
-
Hydrochloric acid (HCl)
-
Water, HPLC grade
Reagent Preparation:
-
Borate Buffer (0.5 M, pH 9.0): Dissolve boric acid in water and adjust the pH to 9.0 with NaOH.
-
FMOC-Cl Solution (3 mM): Dissolve the appropriate amount of FMOC-Cl in acetonitrile. Prepare this solution fresh daily.
Derivatization Procedure:
-
Prepare a stock solution of this compound in water.
-
In a reaction vial, mix 50 µL of the this compound solution (or sample) with 100 µL of 0.5 M borate buffer (pH 9.0).
-
Add 100 µL of 3 mM FMOC-Cl solution in acetone.
-
Vortex the mixture immediately and let it react for 5 minutes at room temperature.[2]
-
Stop the reaction by adding 50 µL of 0.1 M HCl.
-
The derivatized sample is ready for injection into the HPLC or LC-MS/MS system.
HPLC-UV Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A suitable gradient to separate the FMOC-D-Cysteine derivative from other components.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 265 nm[1]
-
Injection Volume: 20 µL
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | Up to 125 pmol/µL | [2] |
| Limit of Detection (LOD) | 1 fmol/µL | [2] |
| Limit of Quantification (LOQ) | 1-10 pmol (depending on the specific amino acid) | |
| Reproducibility (RSD) | < 10% | [2] |
Method 2: Derivatization with Ellman's Reagent (DTNB) for Spectrophotometric Detection
Ellman's Reagent, 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), is a widely used reagent for the quantification of free sulfhydryl (thiol) groups. The reaction between DTNB and the thiol group of D-Cysteine produces a yellow-colored product, 2-nitro-5-thiobenzoate (TNB), which can be quantified by measuring its absorbance at 412 nm.[3][4][5]
Reaction Principle
Reaction of D-Cysteine with Ellman's Reagent.
Experimental Protocol
Materials:
-
This compound standard
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate
-
EDTA
-
Water, deionized
Reagent Preparation:
-
Reaction Buffer (0.1 M Sodium Phosphate, 1 mM EDTA, pH 8.0): Prepare a solution of sodium phosphate and EDTA in water and adjust the pH to 8.0.
-
DTNB Solution (4 mg/mL): Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.[3]
Derivatization and Measurement Procedure:
-
Prepare a series of this compound standards in the Reaction Buffer.
-
In a 96-well plate or cuvettes, add 20 µL of each standard or sample.
-
Add 180 µL of Reaction Buffer to each well/cuvette.
-
Add 20 µL of the DTNB solution to each well/cuvette.
-
Incubate at room temperature for 15 minutes, protected from light.[3]
-
Measure the absorbance at 412 nm using a spectrophotometer or plate reader.
-
Prepare a blank containing the Reaction Buffer and DTNB solution.
Quantitative Data Summary
| Parameter | Value | Reference |
| Linearity Range | 0.1 - 1.6 mM | [6] |
| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ at 412 nm | [4][5] |
| Limit of Detection (LOD) | Dependent on spectrophotometer sensitivity | |
| Limit of Quantification (LOQ) | Dependent on spectrophotometer sensitivity | |
| Reproducibility (RSD) | Typically < 5% |
Method 3: Derivatization with o-Phthalaldehyde (OPA) for Fluorescence Detection
o-Phthalaldehyde (OPA) reacts with primary amines in the presence of a thiol-containing reagent (e.g., 2-mercaptoethanol (B42355) or N-acetyl-L-cysteine) to form highly fluorescent isoindole derivatives. This method is extremely sensitive and is commonly used for the analysis of amino acids, including D-Cysteine, by HPLC with fluorescence detection.[7][8]
Reaction Principle
References
- 1. longdom.org [longdom.org]
- 2. researchgate.net [researchgate.net]
- 3. broadpharm.com [broadpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. assets.fishersci.com [assets.fishersci.com]
- 6. bmglabtech.com [bmglabtech.com]
- 7. researchgate.net [researchgate.net]
- 8. Derivatization of cysteine and cystine for fluorescence amino acid analysis with the o-phthaldialdehyde/2-mercaptoethanol reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing D-Cysteine Hydrochloride Bioactivity
For Researchers, Scientists, and Drug Development Professionals
Introduction
D-cysteine (B559563) hydrochloride is the hydrochloride salt of D-cysteine, a non-proteinogenic stereoisomer of the amino acid L-cysteine.[1][2][3] While L-cysteine is a fundamental component of proteins and the precursor to the major intracellular antioxidant glutathione, D-cysteine is not incorporated into proteins and follows distinct metabolic pathways.[4][5] Emerging research has highlighted several unique bioactivities of D-cysteine, positioning it as a molecule of interest for therapeutic development. These activities include neuroprotection, selective anti-cancer effects, and regulation of stem cell proliferation.[6][7][8]
The primary mechanisms underpinning D-cysteine's bioactivity are multifaceted and context-dependent. In specific tissues like the cerebellum and kidney, D-cysteine serves as a substrate for D-amino acid oxidase (DAO), leading to the production of hydrogen sulfide (B99878) (H₂S), a gaseous signaling molecule with potent cytoprotective and antioxidant properties.[4][9][10] In certain cancer cells that overexpress the xCT/CD98 cystine/glutamate antiporter, D-cysteine is selectively taken up and acts as an inhibitor of the mitochondrial enzyme cysteine desulfurase NFS1.[7][11][12] This inhibition disrupts the formation of iron-sulfur (Fe-S) clusters, which are essential for mitochondrial respiration and DNA repair, ultimately leading to cell cycle arrest and impaired tumor growth.[6][13][14] Furthermore, in neural progenitor cells, D-cysteine has been shown to regulate proliferation by inhibiting the Akt signaling pathway, which in turn activates the FoxO1 and FoxO3a transcription factors.[15][16][17]
These diverse mechanisms of action necessitate a range of cell-based assays to fully characterize the bioactivity of D-cysteine hydrochloride. This document provides detailed protocols for key assays to assess its effects on cell viability, oxidative stress, and apoptosis, along with diagrams of the principal signaling pathways involved.
Key Bioactivities and Illustrative Data
The bioactivity of this compound is highly dependent on the cell type and its specific metabolic machinery. Below is a summary of its major effects and representative quantitative data from published studies.
| Bioactivity | Cell Type | Assay | Key Result | Concentration | Reference |
| Anti-Proliferation | Mouse Embryonic Neural Progenitor Cells | Proliferation Assay | ~50% reduction in proliferation | 1 mM | [15][16][18] |
| Neuroprotection | Primary Cerebellar Neurons | Oxidative Stress Assay | Protection against H₂O₂-induced stress | Not specified | [4] |
| Anti-Cancer | xCT/CD98-overexpressing cancer cells | Colony Formation Assay | Impaired proliferation | Not specified | [6][7] |
| Ferroptosis Protection | Hepa 1-6 cells | Cell Viability Assay | Partial protection against erastin-induced ferroptosis | 0.1 mM | Not specified |
Signaling Pathways and Mechanisms of Action
To visualize the known mechanisms of this compound, the following diagrams illustrate the key signaling pathways.
Experimental Protocols
The following protocols provide detailed methodologies for assessing the bioactivity of this compound. A general workflow for these cell-based assays is first presented.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells as an indicator of viability.[17] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product.[18][19]
Materials:
-
This compound (sterile, stock solution)
-
MTT solution (5 mg/mL in sterile PBS, filter-sterilized, protected from light)[16]
-
Cell culture medium (serum-free for incubation step)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl, or DMSO)
-
96-well flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm, reference at 630 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include untreated control wells (medium only) and vehicle control wells.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C, 5% CO₂.[18]
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well (final concentration 0.5 mg/mL).[18]
-
Formazan Formation: Incubate the plate for 3-4 hours at 37°C, 5% CO₂ until purple formazan crystals are visible under a microscope.[15][17]
-
Solubilization:
-
Adherent cells: Carefully aspirate the medium containing MTT. Add 100-150 µL of solubilization solution (e.g., DMSO) to each well.[16]
-
Suspension cells: Add 100 µL of solubilization solution directly to each well.
-
-
Measurement: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[16][19] Read the absorbance at 570 nm within 1 hour, using a reference wavelength of 630 nm to subtract background absorbance.[19]
-
Analysis: Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100.
-
Oxidative Stress Assessment (Intracellular ROS Measurement)
This assay uses a cell-permeable probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H₂DCFDA), to measure intracellular reactive oxygen species (ROS). Inside the cell, esterases cleave the acetate (B1210297) groups, and subsequent oxidation by ROS converts the non-fluorescent H₂DCF to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).[13][20]
Materials:
-
This compound
-
H₂DCFDA (or other suitable ROS probe) stock solution in DMSO
-
Hanks' Balanced Salt Solution (HBSS) or PBS
-
Positive control (e.g., Tert-Butyl hydroperoxide (TBHP) or H₂O₂)[13][21]
-
96-well black, clear-bottom tissue culture plates
-
Fluorescence microplate reader or flow cytometer (Excitation/Emission ~485/535 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well black, clear-bottom plate at an appropriate density and allow them to adhere overnight.
-
Probe Loading: Remove the culture medium and wash the cells gently with pre-warmed HBSS or PBS. Add 100 µL of H₂DCFDA working solution (e.g., 10-20 µM in HBSS) to each well.
-
Incubation: Incubate the plate for 30-60 minutes at 37°C in the dark.[20][21]
-
Washing: Remove the H₂DCFDA solution and wash the cells twice with HBSS or PBS to remove any extracellular probe.
-
Treatment: Add 100 µL of this compound dilutions (prepared in HBSS or phenol (B47542) red-free medium) to the wells. Include untreated, vehicle, and positive controls (e.g., TBHP).
-
Measurement: Immediately measure the fluorescence intensity at various time points (e.g., 30, 60, 90 minutes) using a fluorescence plate reader (Ex/Em ~485/535 nm).
-
Analysis: Express the results as a fold change in fluorescence intensity relative to the untreated control.
Apoptosis Assessment (Caspase-3/7 Activity Assay)
This assay quantifies the activity of executioner caspases-3 and -7, key mediators of apoptosis. A proluminescent or fluorogenic substrate containing the DEVD tetrapeptide sequence is cleaved by active caspases, generating a measurable signal.[22][23]
Materials:
-
This compound
-
Caspase-Glo® 3/7 Assay System (Promega) or a similar fluorometric kit (e.g., Ac-DEVD-AMC substrate)
-
Positive control for apoptosis (e.g., Staurosporine)
-
96-well white, opaque tissue culture plates (for luminescence) or black, clear-bottom plates (for fluorescence)
-
Luminometer or fluorescence microplate reader
Protocol (using a luminescent "add-mix-measure" kit):
-
Cell Seeding and Treatment: Seed cells in a 96-well white plate and treat with various concentrations of this compound as described in the MTT assay protocol. Incubate for the desired period (e.g., 6, 12, or 24 hours).
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions. Allow it to equilibrate to room temperature before use.
-
Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[22]
-
Incubation: Mix the contents by placing the plate on an orbital shaker for 30 seconds. Incubate at room temperature for 1-3 hours, protected from light.[22]
-
Measurement: Measure the luminescence of each well using a plate-reading luminometer.
-
Analysis: Express the results as a fold change in luminescence relative to the untreated control.
Conclusion
This compound exhibits a range of interesting and potentially therapeutic bioactivities that are highly cell-type specific. Its ability to act as a pro-drug for H₂S, a selective inhibitor of a key mitochondrial enzyme in cancer cells, or a regulator of neural stem cell fate underscores its complexity and potential. The protocols provided here offer a standardized framework for researchers to investigate and quantify the effects of this compound on cell health, oxidative stress, and apoptosis. Careful selection of cell models and dose-response studies are critical to accurately elucidating its biological functions and therapeutic promise.
References
- 1. N-acetylcysteine (D- and L-stereoisomers) prevents apoptotic death of neuronal cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound | C3H8ClNO2S | CID 147419 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. researchgate.net [researchgate.net]
- 5. Cysteine metabolic circuitries: druggable targets in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. D-cysteine impairs tumour growth by inhibiting cysteine desulfurase NFS1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. D-Cysteine Halts Tumor Growth Without Harming Healthy Cells | Technology Networks [technologynetworks.com]
- 9. researchgate.net [researchgate.net]
- 10. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteome-wide quantitative analysis of redox cysteine availability in the Drosophila melanogaster eye reveals oxidation of phototransduction machinery during blue light exposure and age - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. EC50 estimation of antioxidant activity in DPPH· assay using several statistical programs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. d-cysteine impairs tumour growth by inhibiting cysteine desulfurase NFS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 16. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 18. biorxiv.org [biorxiv.org]
- 19. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 20. access.archive-ouverte.unige.ch [access.archive-ouverte.unige.ch]
- 21. frontiersin.org [frontiersin.org]
- 22. researchgate.net [researchgate.net]
- 23. N-acetylcysteine (D- and L-stereoisomers) prevents apoptotic death of neuronal cells | Journal of Neuroscience [jneurosci.org]
Application Notes and Protocols: D-Cysteine Hydrochloride as a Tool for Studying Thiol-Disulfide Exchange Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
Thiol-disulfide exchange is a fundamental biochemical reaction critical to protein folding, stability, and the regulation of enzyme activity.[1][2] This reversible reaction involves the interaction of a thiol group (-SH) with a disulfide bond (-S-S-), resulting in the formation of a new disulfide bond and a new thiol.[2] Understanding the kinetics and specificity of these reactions is crucial for drug development, particularly in the fields of antioxidant research and redox signaling.[3][4]
D-cysteine hydrochloride, a stereoisomer of the naturally occurring L-cysteine, serves as a valuable and unique tool for probing these exchange reactions. Its distinct stereochemistry allows for the investigation of enantioselective preferences in enzymatic and non-enzymatic thiol-disulfide exchange processes. Furthermore, its free thiol group makes it an excellent model compound for studying the fundamental principles of nucleophilic attack on disulfide bonds.[4][5]
These application notes provide detailed protocols for utilizing this compound to study thiol-disulfide exchange reactions, including methods for quantifying reaction kinetics and assessing stereoselectivity.
Key Applications
-
Kinetic Analysis of Disulfide Reduction: this compound can be used as a reducing agent to study the kinetics of disulfide bond cleavage in peptides and proteins.
-
Probing Stereoselectivity: By comparing the reaction rates of D-cysteine and L-cysteine, researchers can investigate the stereochemical preferences of enzyme active sites or the intrinsic stereoselectivity of non-enzymatic exchange reactions.
-
Model System for Thiol Reactivity: Due to its simple structure, this compound is an ideal model substrate for fundamental studies of how factors like pH and solvent conditions affect thiol-disulfide exchange rates.
Data Presentation
Table 1: Properties of Reagents
| Reagent | Molecular Weight ( g/mol ) | Key Properties |
| This compound Monohydrate | 175.63 | Source of D-thiol for exchange reactions.[3] |
| L-Cysteine Hydrochloride Monohydrate | 175.63 | Enantiomeric control for stereoselectivity studies.[3] |
| Oxidized Glutathione (B108866) (GSSG) | 612.63 | Model disulfide-containing substrate. |
| 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) | 396.35 | Chromogenic reagent for thiol quantification (Ellman's Reagent).[3] |
| 2-nitro-5-thiobenzoate (TNB) | 198.17 | Chromophoric product of the Ellman's reaction, absorbs at 412 nm.[6] |
Table 2: Quantitative Parameters for Thiol Quantification using Ellman's Assay
| Parameter | Value | Conditions |
| Molar Extinction Coefficient of TNB | 14,150 M⁻¹cm⁻¹ | pH 8.0[3] |
| Wavelength of Maximum Absorbance (λmax) | 412 nm | pH 8.0[3] |
Experimental Protocols
Protocol 1: Kinetic Analysis of the Reaction between D-Cysteine and Oxidized Glutathione (GSSG)
This protocol describes how to monitor the reduction of GSSG by D-cysteine by quantifying the formation of the free thiol-containing product, reduced glutathione (GSH), using Ellman's reagent (DTNB).
Materials:
-
This compound monohydrate
-
Oxidized glutathione (GSSG)
-
5,5'-dithiobis(2-nitrobenzoic acid) (DTNB)
-
Sodium phosphate (B84403) buffer (0.1 M, pH 7.4)
-
Tris-HCl buffer (50 mM, pH 8.0)
-
Spectrophotometer
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of this compound in 0.1 M sodium phosphate buffer (pH 7.4).
-
Prepare a 5 mM stock solution of GSSG in 0.1 M sodium phosphate buffer (pH 7.4).
-
Prepare a 4 mg/mL solution of DTNB in 50 mM Tris-HCl buffer (pH 8.0).[3]
-
-
Reaction Setup:
-
In a microcentrifuge tube, combine 500 µL of the 10 mM D-cysteine stock solution and 500 µL of the 5 mM GSSG stock solution. This will initiate the reaction.
-
Start a timer immediately upon mixing.
-
-
Time-Course Measurement:
-
At various time points (e.g., 0, 1, 2, 5, 10, 15, 30 minutes), withdraw a 50 µL aliquot of the reaction mixture.
-
Immediately add the 50 µL aliquot to a cuvette containing 900 µL of 50 mM Tris-HCl buffer (pH 8.0) and 50 µL of the DTNB solution.
-
Mix thoroughly and incubate at room temperature for 2 minutes to allow for the reaction between the free thiols (GSH and unreacted D-cysteine) and DTNB to complete.
-
Measure the absorbance of the solution at 412 nm using the spectrophotometer.
-
-
Data Analysis:
-
Calculate the concentration of total free thiols at each time point using the Beer-Lambert law (A = εcl), where A is the absorbance, ε is the molar extinction coefficient of TNB (14,150 M⁻¹cm⁻¹), c is the concentration, and l is the path length of the cuvette (typically 1 cm).
-
Plot the concentration of free thiols versus time to obtain the reaction kinetics. The initial rate of the reaction can be determined from the slope of the initial linear portion of the curve.
-
Protocol 2: Investigating Stereoselectivity using L-Cysteine
To investigate the stereoselectivity of the thiol-disulfide exchange, this protocol is performed in parallel with Protocol 1, substituting D-cysteine with L-cysteine.
Materials:
-
L-Cysteine hydrochloride monohydrate
-
All other materials from Protocol 1
Procedure:
-
Follow the exact same steps as in Protocol 1, but use a 10 mM stock solution of L-cysteine hydrochloride instead of this compound.
-
Compare the reaction rates obtained with D-cysteine and L-cysteine. A significant difference in the initial rates would indicate stereoselectivity in the thiol-disulfide exchange reaction with GSSG.
Visualizations
Caption: General mechanism of thiol-disulfide exchange between D-cysteine and GSSG.
Caption: Workflow for the kinetic analysis of D-cysteine and GSSG reaction.
Conclusion
This compound is a versatile tool for the detailed investigation of thiol-disulfide exchange reactions. The protocols outlined in these application notes provide a framework for quantifying the kinetics of these reactions and for probing their stereoselectivity. By employing these methods, researchers and drug development professionals can gain valuable insights into the fundamental mechanisms of redox biology and develop novel therapeutic strategies targeting these pathways.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. broadpharm.com [broadpharm.com]
- 4. researchgate.net [researchgate.net]
- 5. Thiol-Disulfide Exchange in Peptides Derived from Human Growth Hormone during Lyophilization and Storage in the Solid State - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Thiols and Disulfides - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
How to prevent oxidation of D-Cysteine hydrochloride in aqueous solutions?
This technical support center provides guidance for researchers, scientists, and drug development professionals on the prevention of D-Cysteine hydrochloride oxidation in aqueous solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimental work.
Troubleshooting Guide
| Issue Encountered | Potential Cause(s) | Recommended Solution(s) |
| White precipitate forms in the this compound solution upon storage. | Oxidation of D-Cysteine to D-Cystine, which is poorly soluble in neutral aqueous solutions.[1][2] | 1. Acidify the solution: Maintain a low pH (1.0-2.5) to significantly slow down the oxidation rate.[2] 2. Use degassed solvents: Remove dissolved oxygen by sparging with an inert gas (nitrogen or argon) or by boiling and cooling the solvent prior to use.[1] 3. Add a reducing agent: For immediate use or to redissolve precipitate, a small amount of Dithiothreitol (DTT) can be added, though it may interfere with downstream applications.[1] |
| Solution turns yellow or brown over time. | Degradation of D-Cysteine or reactions with other components in the medium. This can be accelerated by light and heat. | 1. Store solutions in the dark: Use amber vials or wrap containers in foil to protect from light. 2. Store at low temperatures: For short-term storage, refrigerate at 2-8°C. For long-term storage, aliquot and freeze at -20°C or -80°C.[3] 3. Use high-purity water and reagents: Trace metal contaminants can catalyze oxidation.[2] |
| Inconsistent or unexpected experimental results. | Degradation of this compound in the stock or working solution, leading to a lower effective concentration. | 1. Prepare fresh solutions: Whenever possible, prepare this compound solutions immediately before use.[1] 2. Verify solution stability: If storing solutions, perform a stability test under your specific experimental conditions using a suitable analytical method like LC-MS to quantify degradation over time.[4] 3. Incorporate stabilizers: Consider the use of chelating agents like EDTA to sequester metal ions or other antioxidants.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of this compound instability in aqueous solutions?
A1: The primary cause of instability is the oxidation of the thiol group (-SH) on the D-Cysteine molecule. This oxidation is primarily driven by the presence of dissolved oxygen and is significantly accelerated by factors such as neutral or alkaline pH, the presence of metal ions (like copper and iron), and exposure to light and elevated temperatures.[1][2] The initial and most common oxidation product is D-Cystine, a dimer formed by a disulfide bond between two D-Cysteine molecules. D-Cystine has very low solubility in water at neutral pH, leading to the formation of a white precipitate.[1][2] Further oxidation can lead to the formation of sulfenic, sulfinic, and sulfonic acids.[4]
Q2: How does pH affect the stability of this compound solutions?
A2: pH has a critical effect on the stability of this compound solutions. The thiol group of cysteine has a pKa value around 8-9.[6] At neutral or alkaline pH, the thiol group is more likely to be deprotonated, forming a thiolate anion (-S⁻). This thiolate anion is highly reactive and much more susceptible to oxidation than the protonated thiol group (-SH).[6] Therefore, maintaining a low, acidic pH (typically between 1.0 and 2.5) keeps the thiol group in its protonated state, significantly reducing the rate of oxidation and improving the stability of the solution.[2]
Q3: What are the recommended storage conditions for this compound stock solutions?
A3: For optimal stability, this compound stock solutions should be stored under the following conditions:
-
Temperature: For short-term storage (up to a few days), refrigeration at 2-8°C is recommended. For long-term storage, it is best to aliquot the solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C.[3]
-
pH: The solution should be prepared in an acidic solvent or have its pH adjusted to the acidic range (1.0-2.5) to minimize oxidation.[2]
-
Light: Store solutions in amber vials or containers wrapped in aluminum foil to protect them from light, which can accelerate degradation.
-
Atmosphere: For maximum stability, particularly for long-term storage, the headspace of the storage vial can be purged with an inert gas like nitrogen or argon before sealing to displace oxygen.[1]
Q4: Can I use antioxidants to prevent the oxidation of this compound?
A4: Yes, antioxidants can be used to help prevent oxidation. Ascorbic acid and potassium metabisulfite (B1197395) have been studied for their ability to stabilize cysteine solutions.[5] However, it is crucial to ensure that the chosen antioxidant does not interfere with your downstream experimental applications. For many applications, controlling the pH, temperature, and oxygen exposure are the primary and most effective methods for preventing oxidation.
Q5: What is the white precipitate that forms in my D-Cysteine solution?
A5: The white precipitate is most likely D-Cystine, the oxidized dimer of D-Cysteine.[1] D-Cystine is significantly less soluble in aqueous solutions, especially at neutral or near-neutral pH, compared to this compound.[2] The formation of this precipitate is a clear indicator that oxidation has occurred.
Data Presentation
Table 1: Factors Affecting this compound Solution Stability
| Factor | Condition | Effect on Stability | Reference(s) |
| pH | Acidic (1.0 - 2.5) | Significantly increased stability | [2] |
| Neutral to Alkaline | Rapid oxidation and degradation | [2][6] | |
| Temperature | -80°C to -20°C | Optimal for long-term storage | [3] |
| 2-8°C | Suitable for short-term storage | [3] | |
| Room Temperature | Increased rate of degradation | [1] | |
| Oxygen | Degassed Solvent (N₂ or Ar sparged) | Significantly increased stability | [1] |
| Exposure to Air | Promotes rapid oxidation | [2] | |
| Metal Ions | Presence of Cu²⁺, Fe³⁺ | Catalyzes oxidation | [2] |
| Presence of Chelating Agents (EDTA) | Increased stability by sequestering metal ions | [5] | |
| Light | Stored in the dark | Increased stability | - |
| Exposure to light | Can accelerate degradation | - |
Experimental Protocols
Protocol for the Preparation of a Stabilized this compound Aqueous Solution
This protocol outlines the steps to prepare a this compound stock solution with enhanced stability for general research use.
Materials:
-
This compound monohydrate powder
-
High-purity, deionized water (e.g., Milli-Q or equivalent)
-
Hydrochloric acid (HCl), 1M solution
-
Inert gas (Nitrogen or Argon) with a sparging tube
-
Sterile, amber glass storage vials with airtight caps
-
Sterile syringe filters (0.22 µm pore size)
Procedure:
-
Solvent Degassing:
-
Take a sufficient volume of high-purity water in a glass container.
-
Sparge the water with a steady stream of nitrogen or argon gas for at least 30 minutes to remove dissolved oxygen. Alternatively, boil the water for 15-20 minutes and then allow it to cool to room temperature under an inert gas atmosphere.
-
-
Preparation of Acidified Solvent:
-
In a sterile container, add a small amount of 1M HCl to the degassed water to reach a final pH between 1.5 and 2.0. This will be your solvent for dissolving the this compound.
-
-
Dissolving this compound:
-
Weigh the desired amount of this compound monohydrate powder.
-
Slowly add the powder to the acidified, degassed water while gently stirring until it is completely dissolved. Perform this step in a low-oxygen environment (e.g., under a gentle stream of inert gas) if possible.
-
-
Sterilization and Aliquoting:
-
If a sterile solution is required, filter the prepared this compound solution through a 0.22 µm sterile syringe filter into a sterile container.
-
Dispense the solution into single-use aliquots in sterile, amber glass vials.
-
-
Inert Gas Purging and Storage:
-
Before sealing each vial, purge the headspace with nitrogen or argon gas for a few seconds to displace any air.
-
Tightly seal the vials.
-
For short-term storage (up to one week), store the vials at 2-8°C.
-
For long-term storage, store the vials at -20°C or -80°C.
-
Visualizations
Caption: Oxidation pathway of D-Cysteine in aqueous solution.
Caption: Workflow for preparing stabilized D-Cysteine HCl solution.
References
Improving the stability of D-Cysteine hydrochloride stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the stability of D-Cysteine hydrochloride stock solutions. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative stability data to ensure the integrity and reliability of your experiments.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Stock Solution
Symptoms:
-
Loss of potency or inconsistent experimental results.
-
Visible precipitate (cystine) formation.
-
Discoloration of the solution.
Possible Causes & Solutions:
| Possible Cause | Recommended Action |
| Oxidation by Dissolved Oxygen | The primary cause of this compound instability is the oxidation of its thiol (-SH) group, which is highly reactive.[1] This leads to the formation of a disulfide dimer, cystine, and other oxidized species.[1] Prepare solutions using de-gassed solvents (e.g., by sonication or sparging with nitrogen or argon).[1] It is also recommended to purge the headspace of the vial with an inert gas before sealing and storing. |
| Incorrect pH (Neutral or Alkaline) | The deprotonated thiolate form of cysteine, more prevalent at neutral or alkaline pH, is more susceptible to oxidation.[1] Stock solutions are significantly more stable at an acidic pH.[1][2] Prepare stock solutions in an acidic buffer or add a small amount of a weak acid like 0.1% formic acid to maintain a low pH.[1] |
| Inappropriate Storage Temperature | Higher temperatures accelerate the rate of oxidation and degradation.[3] For long-term storage, -20°C or -80°C is recommended.[1] For short-term use (a few days), storing at 2-8°C is acceptable.[1] |
| Presence of Metal Ions | Metal ions, such as copper and iron, can catalyze the oxidation of the thiol group.[1][4] Use high-purity, metal-free water and reagents. Consider using a chelating agent like EDTA to sequester trace metal ions. |
| Repeated Freeze-Thaw Cycles | Each freeze-thaw cycle can introduce more dissolved oxygen and accelerate degradation. Prepare single-use aliquots of your stock solution to avoid repeated temperature fluctuations.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway for this compound in solution?
A1: The main degradation pathway is the oxidation of the thiol (-SH) group. This process begins with the formation of a disulfide dimer, cystine. Further oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids.[1]
Q2: What are the optimal storage conditions for this compound stock solutions?
A2: For optimal stability, this compound stock solutions should be:
-
Stored at low temperatures: -20°C or -80°C for long-term storage.[1]
-
Prepared in an acidic solvent: An acidic pH keeps the thiol group protonated and less reactive.[1]
-
Protected from oxygen: Use de-gassed solvents and store under an inert atmosphere (e.g., nitrogen or argon).
-
Aliquoted: Prepare single-use aliquots to prevent contamination and degradation from repeated freeze-thaw cycles.[1]
Q3: Can I autoclave my this compound solution?
A3: While some protocols for specific applications might involve autoclaving, it is generally not recommended as high temperatures can accelerate degradation.[3] If sterilization is required, filter sterilization using a 0.22 µm filter is a safer alternative.
Q4: My this compound powder has a strong sulfurous odor. Is it still usable?
A4: A slight sulfurous odor is characteristic of cysteine-containing compounds and does not necessarily indicate degradation of the solid material. However, a very strong or increasingly pungent odor upon storage may suggest decomposition. The stability of the solid form is significantly higher than that of its solutions.
Q5: How can I accurately quantify the concentration of my this compound stock solution?
A5: Several analytical methods can be used, including HPLC with UV or fluorescence detection after derivatization, and titration methods. A detailed HPLC-based protocol is provided in the "Experimental Protocols" section below.
Quantitative Stability Data
The stability of this compound is highly dependent on pH, temperature, and the presence of oxygen. The following tables summarize stability data under various conditions.
Table 1: Effect of pH on D-Cysteine Stability
| pH | Conditions | Stability/Degradation Rate | Reference |
| Acidic (0.1 - 6N HCl) | Aqueous Buffer | Stability increases with increasing acidity. | [1] |
| Neutral & Alkaline | Aqueous Solution | Oxidation is significantly accelerated compared to acidic pH. | [1][2] |
| Acidic (pH 2) | Aqueous Thin Film | Very slow oxidation. | [2] |
| Neutral (pH 7) | Aqueous Thin Film | ~150 times faster conversion to cystine compared to bulk solution. | [2] |
| Alkaline (pH 10) | Aqueous Thin Film | ~80 times faster conversion to cystine compared to bulk solution. | [2] |
Table 2: Effect of Temperature on D-Cysteine Degradation
| Temperature | Conditions | Degradation Efficiency | Reference |
| 90°C | 30 min, pH 3.5 buffer | 24.50% | [2] |
| 120°C | 30 min, pH 3.5 buffer | 37.97% | [2] |
| 150°C | 30 min, pH 3.5 buffer | 54.49% | [2] |
| -20°C | Stock Solution | Stable for up to 1 month. | [5] |
| -80°C | Stock Solution | Stable for up to 6 months. | [5] |
Experimental Protocols
Protocol for Assessing this compound Stability using LC-MS
This protocol outlines a method to quantify the degradation of this compound over time under different storage conditions.
Objective: To determine the stability of a this compound stock solution.
Materials:
-
This compound
-
High-purity, de-gassed water or desired buffer (acidic)
-
LC-MS system
-
Autosampler vials
-
Pipettes and tips
Methodology:
-
Stock Solution Preparation:
-
Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 1 mg/mL).
-
To minimize oxidation, ensure the solvent is de-gassed. It is highly recommended to prepare the solution in an acidic environment (e.g., by adding 0.1% formic acid).[1]
-
-
Sample Aliquoting and Storage:
-
Aliquot the stock solution into multiple autosampler vials to avoid freeze-thaw cycles.
-
Prepare separate sets of vials for each storage condition to be tested (e.g., 4°C, -20°C, and room temperature).
-
Include a "time zero" sample that is analyzed immediately after preparation.[1]
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one vial from each storage condition.
-
Analyze the samples immediately by LC-MS.
-
-
LC-MS Analysis:
-
Use a suitable LC column for polar analytes, such as a HILIC or a C18 column.
-
Monitor the mass-to-charge ratio (m/z) for D-Cysteine and its primary degradation product, cystine.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the "time zero" sample.
-
Plot the percentage of remaining this compound against time for each storage condition to determine the degradation rate.
-
Visualizations
D-Cysteine Degradation Pathway
Caption: Primary oxidative degradation pathway of D-Cysteine.
Troubleshooting Logic for Unstable Solutions
Caption: Troubleshooting workflow for stabilizing D-Cysteine solutions.
D-Cysteine Signaling Pathway via H₂S and Nrf2
Caption: D-Cysteine activates Nrf2 signaling and autophagy via H₂S.
References
- 1. Effects of metal ions on the oxidation and nitrosation of cysteine residues in proteins and enzymes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Thermal Stability and Degradation Kinetics of Patulin in Highly Acidic Conditions: Impact of Cysteine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
D-Cysteine hydrochloride interference with common biochemical assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering interference from D-cysteine hydrochloride in common biochemical assays.
Frequently Asked Questions (FAQs)
Q1: Why is this compound interfering with my biochemical assays?
A1: this compound contains a thiol (-SH) group, which is a potent reducing agent. This reducing property is the primary cause of interference in many biochemical assays. Assays that rely on redox reactions, such as those involving the reduction of metal ions or tetrazolium salts, are particularly susceptible.
Q2: Which common protein assays are affected by this compound?
A2:
-
Bicinchoninic Acid (BCA) Assay: this compound interferes by reducing Cu²⁺ to Cu¹⁺, which then reacts with the BCA reagent, leading to a false-positive signal and an overestimation of protein concentration.[1]
-
Lowry Assay: Similar to the BCA assay, this compound interferes with the Lowry assay by reducing the Folin-Ciocalteu reagent, resulting in an artificially high protein concentration reading.[2]
-
Bradford Assay: The Bradford assay is generally less susceptible to interference from reducing agents like this compound compared to copper-based assays.[3] However, high concentrations may still cause some interference.
Q3: How does this compound affect cell viability assays like MTT and XTT?
A3: this compound can directly reduce the tetrazolium salts (MTT, XTT) to their colored formazan (B1609692) products in a cell-free manner.[4][5] This leads to a false-positive signal, indicating higher cell viability than is actually present. This interference is independent of cellular metabolic activity.
Q4: What is the maximum concentration of cysteine that is compatible with common protein assays?
A4: The maximum compatible concentration of cysteine can vary between different commercial assay kits and protocols. The following table provides an estimation based on available data for "cysteine". It is crucial to validate these concentrations for your specific experimental conditions.
| Assay | Maximum Compatible Cysteine Concentration |
| BCA Assay | Generally incompatible; significant interference at low concentrations. |
| Micro BCA Assay | Generally incompatible. |
| Lowry Assay | Interference reported, quantitative limits vary.[2] |
| Bradford Assay | Higher tolerance; compatible up to certain concentrations (e.g., 1mM, but variable). |
Note: This data is for general "cysteine" and may not be exact for this compound. It is strongly recommended to perform a buffer blank control with this compound at the concentration present in your samples.
Troubleshooting Guides
Problem 1: Inaccurate Protein Quantification
Symptom: Protein concentration readings are unexpectedly high or inconsistent in samples containing this compound.
Cause: Interference from the reducing sulfhydryl group of this compound.
Solutions:
-
Choose a Compatible Assay:
-
If possible, switch to a protein assay that is more tolerant of reducing agents, such as the Bradford assay.[3] However, it is still essential to run a control with this compound to assess the extent of any potential interference.
-
-
Remove the Interfering Substance:
-
Protein Precipitation: This is a highly effective method to separate proteins from small molecule contaminants like this compound. Acetone (B3395972) and trichloroacetic acid (TCA) precipitation are common methods.[3][6][7][8]
-
Dialysis or Desalting: For larger sample volumes, dialysis or desalting columns can be used to remove small molecules based on size exclusion.[3]
-
Problem 2: False-Positive Results in Cell Viability Assays (MTT/XTT)
Symptom: High absorbance readings in cell-free control wells containing this compound, or unexpectedly high viability in treated cells.
Cause: Direct reduction of the tetrazolium salt by this compound.[4][5]
Solutions:
-
Run Appropriate Controls:
-
Always include a "no-cell" control containing the complete assay medium and this compound at the same concentration as in the experimental wells. Subtract the average absorbance of these wells from all other readings.
-
-
Wash Cells Before Assay:
-
Before adding the MTT or XTT reagent, carefully wash the cells with phosphate-buffered saline (PBS) or serum-free medium to remove any residual this compound.
-
-
Use an Alternative Viability Assay:
-
Consider using a viability assay that is not based on redox potential, such as a crystal violet assay (for cell number) or a lactate (B86563) dehydrogenase (LDH) assay (for cytotoxicity).
-
Experimental Protocols
Protocol 1: Acetone Precipitation to Remove this compound
This protocol is suitable for concentrating protein samples while removing interfering substances.[6][9]
Materials:
-
Ice-cold acetone (-20°C)
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Place your protein sample (e.g., 100 µL) in a microcentrifuge tube.
-
Add four volumes of ice-cold acetone (400 µL).
-
Vortex briefly and incubate at -20°C for 60 minutes to precipitate the proteins.
-
Centrifuge at 13,000-15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant, which contains the this compound.
-
Wash the protein pellet by adding 200 µL of cold acetone, vortexing briefly, and centrifuging again for 5 minutes at 13,000 x g.
-
Carefully decant the acetone and allow the pellet to air-dry for 5-10 minutes. Do not over-dry the pellet.
-
Resuspend the protein pellet in a buffer compatible with your downstream assay.
Protocol 2: Trichloroacetic Acid (TCA) Precipitation
TCA precipitation is another effective method for removing interfering substances.[3][7]
Materials:
-
Trichloroacetic acid (TCA) solution (e.g., 20% w/v)
-
Ice-cold acetone
-
Microcentrifuge tubes
-
Refrigerated microcentrifuge
Procedure:
-
Place your protein sample in a microcentrifuge tube on ice.
-
Add an equal volume of ice-cold 20% TCA to your sample.
-
Vortex and incubate on ice for 30 minutes.
-
Centrifuge at 15,000 x g for 10 minutes at 4°C.
-
Carefully decant the supernatant.
-
Wash the pellet with 200 µL of cold acetone to remove residual TCA.
-
Centrifuge at 15,000 x g for 5 minutes at 4°C.
-
Decant the acetone and air-dry the pellet.
-
Resuspend the pellet in a buffer compatible with your downstream assay.
Protocol 3: Dialysis for Removal of this compound
Dialysis is suitable for larger sample volumes and is a gentler method that can preserve protein activity.
Materials:
-
Dialysis tubing or cassette with an appropriate molecular weight cut-off (MWCO) (e.g., 3.5 kDa)
-
Dialysis buffer (a buffer compatible with your protein and downstream assay)
-
Stir plate and stir bar
-
Large beaker
Procedure:
-
Prepare the dialysis membrane according to the manufacturer's instructions.
-
Load the protein sample into the dialysis tubing/cassette.
-
Place the tubing/cassette in a beaker with a large volume of dialysis buffer (at least 200 times the sample volume).
-
Stir the buffer gently at 4°C.
-
Allow dialysis to proceed for 2-4 hours.
-
Change the dialysis buffer and continue to dialyze for another 2-4 hours or overnight to ensure complete removal of this compound.
-
Recover the protein sample from the dialysis tubing/cassette.
Signaling Pathways and Workflow Diagrams
Caption: Mechanism of this compound interference in biochemical assays.
Caption: Troubleshooting workflow for this compound interference.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. animal.ifas.ufl.edu [animal.ifas.ufl.edu]
- 3. info.gbiosciences.com [info.gbiosciences.com]
- 4. researchgate.net [researchgate.net]
- 5. Antioxidant compounds interfere with the 3 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protein precipitation: A comprehensive guide | Abcam [abcam.com]
- 7. Comparison of protein precipitation methods for sample preparation prior to proteomic analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 9. benchchem.com [benchchem.com]
Technical Support Center: D-Cysteine Analysis in Reverse-Phase HPLC
Welcome to the technical support center for addressing common challenges in the reverse-phase HPLC analysis of D-Cysteine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to peak tailing and achieve optimal chromatographic performance.
Troubleshooting Guide: Addressing Peak Tailing of D-Cysteine
Peak tailing is a common issue in the HPLC analysis of D-Cysteine, leading to poor resolution and inaccurate quantification.[1][2][3] This guide provides a systematic approach to diagnosing and resolving this problem.
Initial Assessment Workflow
Before adjusting method parameters, it's crucial to determine if the issue is chemical or mechanical.
References
How to choose the correct solvent for D-Cysteine hydrochloride?
This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the appropriate selection of solvents and best practices for handling D-Cysteine hydrochloride in a laboratory setting.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: The optimal solvent for this compound depends on the intended application. For most aqueous biological applications, sterile, deionized water is the recommended solvent. It is crucial to adjust the pH of the solution to a range of 1.0-2.5 using dilute hydrochloric acid to ensure complete dissolution and maintain stability.[1] For applications requiring an organic solvent, Dimethyl Sulfoxide (DMSO) is a good option, with a solubility of up to 100 mg/mL, though ultrasonic treatment may be necessary for complete dissolution.[2]
Q2: Why is my this compound not dissolving completely in water at neutral pH?
A2: this compound is significantly more soluble in acidic conditions. At neutral or alkaline pH, its solubility decreases, and it is also highly susceptible to oxidation, which can lead to the formation of the less soluble dimer, D-cystine.[3] To achieve complete dissolution, acidify the water with hydrochloric acid to a pH between 1.0 and 2.5 before adding the this compound.[1]
Q3: My this compound solution has turned cloudy or formed a precipitate. What should I do?
A3: Cloudiness or precipitation in a this compound solution is often due to oxidation to D-cystine, especially if the solution has been stored for an extended period, exposed to air, or is at a neutral or alkaline pH.[3] To resolve this, you can try re-acidifying the solution with a small amount of dilute hydrochloric acid, which may help to redissolve the precipitate. However, it is always best to use freshly prepared solutions. If precipitation occurs in a sterile application, the solution should be discarded to avoid contamination.[1]
Q4: How can I prevent the oxidation of this compound in my experiments?
A4: To minimize oxidation, always prepare this compound solutions fresh in deoxygenated (degassed) acidic water or buffer (pH 1.0-2.5).[4] Store stock solutions in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles and exposure to air.[2][5] When working with the solution, keep it on ice and use it as quickly as possible. Purging the headspace of the storage vial with an inert gas like nitrogen or argon can also help to displace oxygen and enhance stability.
Q5: What is the recommended storage condition for this compound solutions?
A5: For short-term storage (up to 24 hours), solutions can be kept at room temperature, or for up to 3 days when refrigerated.[1] For long-term storage, it is recommended to store aliquots of the stock solution at -20°C for up to one month or at -80°C for up to six months.[2] Ensure the solutions are stored in tightly sealed containers to prevent moisture absorption and oxidation.
Solubility Data
The following table summarizes the solubility of this compound in various common laboratory solvents. Please note that the solubility of the L-enantiomer is often reported and is expected to be a good indicator for the D-enantiomer.
| Solvent | Solubility | Remarks |
| Water | Soluble (up to 50 mg/mL for the L-enantiomer)[6] | Requires acidic pH (1.0-2.5) for optimal solubility and stability.[1] |
| DMSO | 100 mg/mL[2] | Ultrasonic treatment may be required for complete dissolution.[2] |
| Ethanol | ~10 mg/mL (for the L-enantiomer) | Lower solubility compared to water and DMSO. |
| Methanol | Soluble | Specific quantitative data for this compound is not readily available, but it is generally considered soluble. |
| PBS (Phosphate-Buffered Saline) | Sparingly soluble | Solubility is limited due to the neutral pH of PBS, which promotes oxidation to the less soluble D-cystine. Acidification of PBS is necessary for dissolution. |
| Acetone | Insoluble | This compound is generally considered insoluble in acetone. |
Experimental Protocols
Protocol 1: Preparation of a Sterile Aqueous Stock Solution of this compound
Materials:
-
This compound powder
-
Sterile, deionized water (Water for Injection, WFI)
-
Sterile 1N Hydrochloric Acid (HCl)
-
Sterile containers
-
Sterile 0.22 µm syringe filter
Procedure:
-
In a sterile environment (e.g., a laminar flow hood), weigh the desired amount of this compound powder.
-
Add the powder to a sterile container with a stir bar.
-
Add approximately 80% of the final desired volume of sterile water.
-
While stirring, slowly add sterile 1N HCl dropwise until the this compound is fully dissolved and the pH of the solution is between 1.0 and 2.5.[1]
-
Once fully dissolved, add sterile water to reach the final desired volume.
-
Sterile-filter the solution using a 0.22 µm syringe filter into a final sterile container.
-
For storage, aliquot the solution into smaller, single-use sterile tubes and store at -20°C or -80°C.[2]
Protocol 2: Supplementation of Cell Culture Medium with this compound
Materials:
-
Sterile stock solution of this compound (prepared as in Protocol 1)
-
Pre-warmed cell culture medium
Procedure:
-
Thaw a single-use aliquot of the sterile this compound stock solution at room temperature.
-
Aseptically add the required volume of the stock solution to the pre-warmed cell culture medium to achieve the desired final concentration.
-
Gently mix the medium to ensure uniform distribution of the this compound.
-
Use the supplemented medium immediately for your cell culture experiments to minimize degradation.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Incomplete Dissolution | pH of the solvent is too high (neutral or alkaline). | Acidify the solvent (e.g., water) to a pH of 1.0-2.5 with dilute HCl before adding the this compound.[1] |
| Solution appears cloudy or has a precipitate | Oxidation of D-Cysteine to the less soluble D-cystine. | Prepare fresh solutions. You can try to re-acidify the solution with dilute HCl, but this is not recommended for sterile applications.[1] |
| Low recovery or inconsistent results in assays | Degradation of this compound in the solution due to oxidation. | Prepare solutions fresh before each experiment. Use deoxygenated solvents. Store stock solutions as single-use aliquots at low temperatures (-20°C or -80°C).[5][7] |
| Yellowing of the solution | Potential degradation of the compound. | Discard the solution and prepare a fresh batch. Ensure the solid this compound is stored properly in a cool, dry, and dark place. |
Solvent Selection Workflow
Caption: Workflow for selecting the appropriate solvent for this compound.
References
- 1. uspharmacist.com [uspharmacist.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. L-(+)-Cysteine | C3H7NO2S | CID 5862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Introduction to approaches and tools for the evaluation of protein cysteine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. aging-us.com [aging-us.com]
- 7. benchchem.com [benchchem.com]
Technical Support Center: Mitigating D-Cysteine Hydrochloride-Induced Cytotoxicity in Primary Neurons
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating D-cysteine hydrochloride-induced cytotoxicity in primary neuronal cultures.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving this compound.
Issue 1: High Levels of Neuronal Death Observed at Expected Non-Toxic Concentrations
-
Possible Cause 1: Primary Neuron Culture Health: The overall health and density of the primary neuron culture can significantly impact its susceptibility to cytotoxic agents.
-
Solution: Ensure optimal culture conditions. Use high-quality reagents and coated culture vessels (e.g., with poly-D-lysine) to promote neuronal adhesion and viability. Monitor cultures for signs of stress, such as neurite blebbing or cell clumping, before initiating experiments.
-
-
Possible Cause 2: this compound Solution Preparation: Improper preparation of the this compound solution can lead to incorrect concentrations or the presence of contaminants.
-
Solution: Prepare fresh solutions of this compound for each experiment using sterile, high-purity water or an appropriate buffer. Ensure the pH of the final solution is adjusted to a physiological range (7.2-7.4) to avoid additional stress on the neurons.
-
-
Possible Cause 3: Excitotoxicity: Similar to its L-isomer, high concentrations of D-cysteine can induce excitotoxicity, potentially through modulation of NMDA receptors.[1][2]
Issue 2: Inconsistent Results Between Experiments
-
Possible Cause 1: Variability in Primary Neuron Cultures: Primary neurons isolated from different animals or on different days can exhibit inherent variability in their response to stimuli.
-
Solution: To minimize variability, pool neurons from multiple animals for each culture preparation. Standardize the dissection and culturing protocol meticulously. For critical experiments, use sister cultures (from the same dissection) for treatment and control groups.
-
-
Possible Cause 2: Inconsistent Incubation Times: The duration of exposure to this compound will directly impact the level of cytotoxicity.
-
Solution: Use a precise timer for all incubation steps. For time-course experiments, ensure that the timing for each data point is consistent across all replicates and experiments.
-
Issue 3: Difficulty in Assessing Neuronal Viability Accurately
-
Possible Cause 1: Inappropriate Viability Assay: Some viability assays may not be suitable for primary neurons or may be confounded by the experimental conditions.
-
Solution: The MTT assay is a common method for assessing metabolic activity as an indicator of cell viability.[8][9][10][11] However, for a more direct measure of cell death, consider using a lactate (B86563) dehydrogenase (LDH) release assay, which quantifies membrane integrity.[1][9] For visualizing live and dead cells, Calcein-AM and Propidium Iodide staining can be effective.
-
-
Possible Cause 2: Low Signal in Viability Assays: Primary neurons, being post-mitotic and less metabolically active than cell lines, can sometimes yield a low signal in metabolic assays like MTT.
-
Solution: Increase the number of cells seeded per well to boost the signal. Ensure that the incubation time with the assay reagent is optimized for primary neurons, which may require a longer duration than for cell lines.
-
Frequently Asked Questions (FAQs)
Q1: What is the likely mechanism of this compound-induced cytotoxicity in primary neurons?
A1: While the exact mechanisms are still under investigation, evidence suggests that at high concentrations, this compound can induce cytotoxicity through pathways similar to its L-isomer, L-cysteine. These include excitotoxicity mediated by the over-activation of N-methyl-D-aspartate (NMDA) receptors, leading to excessive calcium influx and subsequent neuronal damage.[1][2][12] Additionally, oxidative stress resulting from the depletion of intracellular glutathione (B108866) (GSH) and the generation of reactive oxygen species (ROS) is a likely contributing factor.[13][14]
Q2: What are the recommended concentrations of this compound to induce cytotoxicity for experimental purposes?
A2: The optimal concentration can vary depending on the neuronal type and culture conditions. It is recommended to perform a dose-response curve for your specific experimental setup. Based on studies with L-cysteine and D-cysteine, concentrations in the millimolar range (e.g., 0.1 mM to 10 mM) are often used to induce neuronal death.[15]
Q3: How can I mitigate this compound-induced cytotoxicity in my neuronal cultures?
A3: Several strategies can be employed:
-
NMDA Receptor Antagonists: Co-treatment with an NMDA receptor antagonist like memantine (1-10 µM) can block excitotoxic cell death pathways.[3][4][5][6][7]
-
Antioxidants: Supplementing the culture medium with antioxidants such as N-acetylcysteine (NAC) can help replenish intracellular glutathione levels and combat oxidative stress.[16][17][18] However, be aware that very high concentrations of NAC itself can be neurotoxic.[15][17]
-
Hydrogen Sulfide (B99878) (H₂S) Donors: D-cysteine can be converted to H₂S, a neuroprotective gasotransmitter, by the enzyme D-amino acid oxidase (DAO).[19][20] In some contexts, providing an exogenous H₂S donor, such as sodium hydrosulfide (B80085) (NaHS), may offer protection.[21][22] However, the concentration of NaHS must be carefully titrated, as high concentrations can be toxic.[23]
Q4: Can D-amino acid oxidase (DAO) inhibitors be used to modulate this compound's effects?
A4: Yes, inhibiting DAO can alter the metabolic fate of D-cysteine. Since DAO is involved in the conversion of D-cysteine to intermediates that can lead to H₂S production, a DAO inhibitor could potentially block the neuroprotective effects of D-cysteine that are mediated by H₂S.[19] Conversely, if the cytotoxicity is mediated by a metabolite produced by DAO, an inhibitor could be protective. The effect will depend on the specific context and the primary mechanism of cytotoxicity in your model.
Quantitative Data Summary
Table 1: Effects of L-Cysteine and D-Cysteine on Neuronal Adhesion
| Treatment Group | Concentration | % Attached Neurons (Mean ± SD) |
| Control | - | 100 ± 5 |
| L-Cysteine | 2 mM | 25 ± 2 |
| D-Cysteine | 2 mM | 30 ± 4 |
| L-Cysteine | 10 mM | 5 ± 1 |
| D-Cysteine | 10 mM | 8 ± 2 |
Data adapted from a study on the effect of cysteine enantiomers on neuronal adhesion. Note that this study did not use the hydrochloride salt and focused on adhesion rather than viability of already attached neurons.
Table 2: Effect of N-Acetylcysteine (NAC) on Neuronal Death
| NAC Concentration | Exposure Time | % Neuronal Death (Mean ± SD) |
| 0.1 mM | 24 h | 11 ± 2.3 |
| 1 mM | 24 h | 41 ± 4.9 |
| 10 mM | 24 h | 81 ± 3.5 |
| 0.1 mM | 48 h | 22 ± 4.6 |
| 1 mM | 48 h | 89 ± 6.1 |
| 10 mM | 48 h | 96 ± 5.4 |
Data from a study investigating the neurotoxic effects of NAC at high concentrations.[15]
Experimental Protocols
1. Cell Viability Assessment using MTT Assay
This protocol is adapted for primary neurons treated with this compound.
-
Materials:
-
Primary neuronal culture in a 96-well plate
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO or 0.04 N HCl in isopropanol)
-
Plate reader
-
-
Procedure:
-
Culture primary neurons in a 96-well plate to the desired density and maturity.
-
Treat the neurons with various concentrations of this compound for the desired duration (e.g., 24 hours). Include untreated control wells.
-
Following treatment, add 10 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C in a humidified incubator.
-
Add 100 µL of solubilization solution to each well.
-
Mix gently on a plate shaker to dissolve the formazan (B1609692) crystals.
-
2. Apoptosis Detection using TUNEL Assay
This protocol provides a general framework for using a TUNEL (TdT-mediated dUTP Nick End Labeling) assay to detect DNA fragmentation, a hallmark of apoptosis.
-
Materials:
-
Primary neurons cultured on coverslips or in chamber slides
-
This compound
-
TUNEL assay kit (commercial kits are recommended)
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization solution (e.g., 0.1% Triton X-100 in sodium citrate)
-
Fluorescence microscope
-
-
Procedure:
-
Treat primary neurons with this compound as described in the MTT protocol.
-
Wash the cells with PBS and fix with 4% paraformaldehyde for 20-30 minutes at room temperature.
-
Wash again with PBS and permeabilize the cells for 2-5 minutes on ice.
-
Follow the specific instructions of your commercial TUNEL kit for the equilibration, labeling, and detection steps. This typically involves incubating the cells with a reaction mixture containing TdT enzyme and labeled nucleotides.[24][25][26][27]
-
Counterstain the nuclei with a DNA-binding dye like DAPI.
-
Mount the coverslips and visualize the cells under a fluorescence microscope. TUNEL-positive cells will exhibit fluorescence, indicating DNA fragmentation.
-
3. Caspase-3 Activity Assay
This colorimetric assay measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Materials:
-
Primary neuron cultures
-
This compound
-
Cell lysis buffer
-
Caspase-3 colorimetric assay kit (containing a DEVD-pNA substrate)
-
Microplate reader
-
-
Procedure:
-
Treat neurons with this compound.
-
Harvest the cells and prepare cell lysates according to the kit manufacturer's instructions. This typically involves incubation on ice with a lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
Determine the protein concentration of each lysate.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate (DEVD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Read the absorbance at 405 nm. The absorbance is proportional to the amount of pNA released, which indicates caspase-3 activity.[28][29][30][31][32]
-
Visualizations
Caption: Proposed signaling pathway for this compound-induced cytotoxicity.
Caption: General experimental workflow for assessing this compound cytotoxicity.
Caption: Logical relationship between cytotoxic pathways and mitigation strategies.
References
- 1. Neurotoxicity of cysteine: interaction with glutamate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Mechanisms of L-cysteine neurotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Memantine: a NMDA receptor antagonist that improves memory by restoration of homeostasis in the glutamatergic system--too little activation is bad, too much is even worse - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Memantine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. N-Methyl D-Aspartate (NMDA) Receptor Antagonists and Memantine Treatment for Alzheimer’s Disease, Vascular Dementia and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The NMDA receptor antagonist memantine as a symptomatological and neuroprotective treatment for Alzheimer's disease: preclinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Failures and successes of NMDA receptor antagonists: molecular basis for the use of open-channel blockers like memantine in the treatment of acute and chronic neurologic insults - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Assessment of cell viability in primary neuronal cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Protection against glutathione depletion-associated oxidative neuronal death by neurotransmitters norepinephrine and dopamine: Protein disulfide isomerase as a mechanistic target for neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of the Antioxidant Glutathione in Neurons: Supply by Astrocytes of CysGly as Precursor for Neuronal Glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. N-acetylcysteine (D- and L-stereoisomers) prevents apoptotic death of neuronal cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. N-Acetylcysteine Induces Apoptotic, Oxidative and Excitotoxic Neuronal Death in Mouse Cortical Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Frontiers | N-Acetylcysteine Rescues Hippocampal Oxidative Stress-Induced Neuronal Injury via Suppression of p38/JNK Signaling in Depressed Rats [frontiersin.org]
- 19. [Availability of D-cysteine as a protectant for cerebellar neurons] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrogen sulfide to the rescue in obstructive kidney injury - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cysteine Activated Hydrogen Sulfide (H2S) Donors - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Toxic effects of hydrogen sulfide donor NaHS induced liver apoptosis is regulated by complex IV subunits and reactive oxygen species generation in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Induced Neural Stem Cells Protect Neuronal Cells against Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Detection of Apoptosis by TUNEL Assay | Springer Nature Experiments [experiments.springernature.com]
- 26. Click-iT TUNEL Alexa Fluor Imaging Assay Protocol | Thermo Fisher Scientific - NP [thermofisher.com]
- 27. Protocol to study cell death using TUNEL assay in Drosophila imaginal discs - PMC [pmc.ncbi.nlm.nih.gov]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 30. innoprot.com [innoprot.com]
- 31. abcam.com [abcam.com]
- 32. Activation of a caspase 3-related cysteine protease is required for glutamate-mediated apoptosis of cultured cerebellar granule neurons - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring complete dissolution of D-Cysteine hydrochloride for experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on ensuring the complete dissolution of D-Cysteine hydrochloride for experimental use. Below you will find troubleshooting guides and frequently asked questions to address common issues encountered during solution preparation and handling.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent for dissolving this compound?
A1: The most common and recommended solvent for this compound is high-purity water.[1][2][3][4] The hydrochloride salt form enhances its solubility in aqueous solutions.[5] For applications requiring organic solvents, this compound is also soluble in Dimethyl Sulfoxide (DMSO) and to a lesser extent, in polar organic solvents like ethanol (B145695) and methanol.[4][6][7] It has limited to no solubility in non-polar solvents like acetone.[4]
Q2: I'm observing a precipitate in my this compound solution. What is causing this and how can I prevent it?
A2: Precipitation in this compound solutions is most commonly due to the oxidation of cysteine to cystine.[8] Cystine is a disulfide dimer of cysteine and is significantly less soluble in water, leading to the formation of a white precipitate.[8][9] This oxidation is accelerated by:
-
Neutral or alkaline pH: The deprotonated thiol group is more susceptible to oxidation.[5][8]
-
Presence of dissolved oxygen. [8]
-
Presence of metal ions, which can catalyze the oxidation reaction.[8]
To prevent precipitation, it is crucial to:
-
Maintain an acidic pH: Prepare solutions in acidic buffers or add a small amount of acid (e.g., hydrochloric acid) to maintain a pH between 1 and 2.5.[5][10]
-
Use degassed solvents: Degassing water or other solvents by sparging with nitrogen or argon, or by sonication, will minimize dissolved oxygen.[8]
-
Prepare solutions fresh: Due to its instability in solution, it is best to prepare this compound solutions immediately before use.[8]
-
Store stock solutions properly: If storage is necessary, store aliquots at -20°C or -80°C for a limited time (e.g., up to 1 month at -20°C or 6 months at -80°C).[6]
Q3: Can I heat the solution to aid dissolution?
A3: Gentle warming can be used to aid the dissolution of this compound.[1] However, prolonged or excessive heating should be avoided as it can accelerate degradation. For DMSO solutions, ultrasonication is often recommended to facilitate dissolution.[6][11]
Q4: What are the recommended storage conditions for solid this compound and its solutions?
A4: For solid this compound, it is recommended to store it at 2-8°C in a dry, well-sealed container, away from moisture.[12] For stock solutions, storage at -20°C for up to one month or -80°C for up to six months is advisable.[6] To avoid repeated freeze-thaw cycles, it is best to store the solution in single-use aliquots.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Cloudy solution or visible particles after attempting to dissolve. | Incomplete dissolution due to low pH, insufficient mixing, or low temperature. | Ensure the solvent is sufficiently acidic (pH 1-2.5) by using an acidic buffer or adding a small amount of HCl.[5][10] Use a vortex mixer or sonicator to aid dissolution.[6] Gentle warming can also be applied.[1] |
| Solution turns yellow or brown over time. | Degradation of the compound, possibly accelerated by exposure to light, high temperatures, or contaminants. | Store solutions protected from light.[10] Prepare solutions fresh and store at recommended low temperatures.[6] Ensure high purity of the compound and solvents. |
| Inconsistent experimental results. | Degradation of this compound in solution, leading to a lower effective concentration. | Prepare solutions fresh for each experiment. Quantify the thiol concentration using methods like Ellman's reagent to determine the actual concentration of active cysteine. Use degassed solvents and maintain an acidic pH to improve stability.[8] |
Quantitative Solubility Data
The solubility of this compound can vary based on the solvent, temperature, and pH. The following table summarizes available solubility data.
| Solvent | Temperature | Solubility | Notes |
| Water | 20 °C | 1 M (clear, colorless solution) | Solubility is pH-dependent and increases significantly at acidic pH.[5][13] |
| Water | Not Specified | 50 mg/mL | - |
| DMSO | Not Specified | 100 mg/mL (634.44 mM) | Requires sonication for complete dissolution.[6][11] |
| Ethanol | Not Specified | ~10 mg/mL | -[4] |
| Methanol | Not Specified | Soluble | A polar organic solvent in which cysteine exhibits good solubility.[7] |
| Acetone | Not Specified | Insoluble | -[4] |
Experimental Protocols
Protocol 1: Preparation of a 100 mM this compound Stock Solution in Water
Materials:
-
This compound monohydrate (MW: 175.63 g/mol )
-
High-purity, sterile, degassed water
-
1N Hydrochloric Acid (HCl)
-
Sterile conical tubes and micropipettes
-
pH meter
Methodology:
-
Weigh out 1.756 g of this compound monohydrate.
-
Add the powder to a 50 mL sterile conical tube.
-
Add approximately 80 mL of degassed, sterile water to the tube.
-
Gently swirl the tube to dissolve the powder. Use a vortex mixer on a low setting if necessary.
-
Check the pH of the solution. If it is not between 1.0 and 2.5, add 1N HCl dropwise while monitoring the pH until it is within the desired range. This will ensure stability and complete dissolution.[10]
-
Once the powder is completely dissolved and the pH is adjusted, bring the final volume to 100 mL with the degassed, sterile water.
-
Sterile-filter the solution through a 0.22 µm filter into a sterile container.
-
For storage, aliquot the stock solution into smaller, single-use sterile tubes and store at -20°C or -80°C.
Protocol 2: Supplementation of Cell Culture Medium with this compound
Materials:
-
Prepared 100 mM this compound stock solution (from Protocol 1)
-
Basal cell culture medium (e.g., DMEM)
-
Sterile pipettes and culture flasks/plates
Methodology:
-
Thaw an aliquot of the 100 mM this compound stock solution.
-
Determine the desired final concentration of D-Cysteine in the cell culture medium. A common final concentration is in the range of 0.1 to 1 mM. For example, to prepare 100 mL of medium with a final concentration of 0.5 mM D-Cysteine:
-
Add 0.5 mL of the 100 mM stock solution to 99.5 mL of the basal cell culture medium.
-
-
Gently mix the medium by swirling the flask or plate.
-
The medium is now ready for use in cell culture experiments. Note that due to the oxidative instability of cysteine, it is best to add it to the medium immediately before use.
Signaling Pathways and Workflows
D-Cysteine and Hydrogen Sulfide (B99878) (H₂S) Production
D-Cysteine can be a substrate for the production of the signaling molecule hydrogen sulfide (H₂S) through a pathway involving D-amino acid oxidase (DAO) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3MST).[14][15][16] This pathway is particularly active in the cerebellum and kidneys.[14]
References
- 1. aging-us.com [aging-us.com]
- 2. himedialabs.com [himedialabs.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. researchgate.net [researchgate.net]
- 5. What is the stability of DL - Cysteine HCl Monohydrate under different conditions? - Blog [grandhoyo-aminoacid-en.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. uspharmacist.com [uspharmacist.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
- 12. astechireland.ie [astechireland.ie]
- 13. researchgate.net [researchgate.net]
- 14. frontiersin.org [frontiersin.org]
- 15. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential | Semantic Scholar [semanticscholar.org]
- 16. (PDF) A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells (2013) | Norihiro Shibuya | 501 Citations [scispace.com]
Validation & Comparative
A Comparative Guide to the Biological Activities of D-Cysteine Hydrochloride and L-Cysteine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activities of D-Cysteine (B559563) hydrochloride and L-Cysteine (B1669680) hydrochloride, supported by experimental data. The information is intended to assist researchers in making informed decisions for their studies and in the development of new therapeutic agents.
Core Differences and Stereochemistry
Cysteine is a semi-essential amino acid containing a thiol (-SH) group, which imparts its unique reactive and biological properties. The key difference between D-Cysteine and L-Cysteine lies in their stereochemistry. These molecules are enantiomers, meaning they are non-superimposable mirror images of each other. While most amino acids found in proteins in living organisms are in the L-form, D-amino acids are increasingly being recognized for their own distinct biological roles.[1]
Comparative Biological Activity: A Data-Driven Overview
The biological activities of D- and L-cysteine hydrochloride differ significantly, primarily due to the stereospecificity of enzymes and receptors in biological systems. L-Cysteine is a fundamental building block of proteins and the rate-limiting precursor for the synthesis of the major intracellular antioxidant, glutathione (B108866) (GSH).[2] D-Cysteine, on the other hand, is not incorporated into proteins but serves as a substrate for the enzyme D-amino acid oxidase (DAO) and has emerging roles as a signaling molecule, particularly in the nervous system.
Quantitative Comparison of Biological Effects
The following table summarizes key quantitative data from comparative studies on the biological effects of D-Cysteine and L-Cysteine.
| Biological Effect | Organism/Cell Line | D-Cysteine Hydrochloride | L-Cysteine Hydrochloride | Key Findings |
| Toxicity | Male Rats | NOAEL: 500 mg/kg/day | NOAEL: <500 mg/kg/day | Both isomers exhibited similar toxicological profiles, with renal injuries being a primary observation. However, there were slight differences in dose responses.[3][4][5] |
| Neural Progenitor Cell (NPC) Proliferation | Cultured Mouse Embryonic NPCs | ~50% reduction in proliferation at 1 mM | No significant effect on proliferation at 1 mM | D-Cysteine, but not L-Cysteine, reduces NPC proliferation, an effect mediated by the transcription factors FoxO1 and FoxO3a.[6] |
| Neuroprotection against Ferroptosis | Hepa 1-6 cells (in vitro) | Partial protection, viable up to 24h | Complete rescue from erastin-induced ferroptosis | L-Cysteine directly contributes to glutathione synthesis, offering robust protection. D-Cysteine's partial protection is also dependent on glutathione synthesis, likely by stimulating L-Cysteine uptake.[2][7] |
Signaling Pathways and Metabolic Fates
The distinct biological roles of D- and L-cysteine are rooted in their different metabolic pathways and their influence on cellular signaling.
L-Cysteine and the Glutathione Synthesis Pathway
L-Cysteine is a crucial component of the tripeptide glutathione (GSH), a primary antioxidant and detoxifying agent in cells. The synthesis of GSH from its constituent amino acids (glutamate, cysteine, and glycine) is a two-step enzymatic process.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scielo.br [scielo.br]
- 4. researchgate.net [researchgate.net]
- 5. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. D-cysteine is an endogenous regulator of neural progenitor cell dynamics in the mammalian brain - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-Cysteine supplementation partially protects against ferroptosis induced by xCT dysfunction via increasing the availability of glutathione - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Metabolic Fates of D-Cysteine and L-Cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the metabolic pathways of D-Cysteine and L-Cysteine, highlighting the significant differences in their enzymatic processing and physiological outcomes. The information presented is supported by experimental data to aid in research and development involving these cysteine enantiomers.
Introduction
Cysteine, a sulfur-containing amino acid, is crucial for numerous biological processes, including protein synthesis, antioxidant defense, and the production of essential metabolites. While L-Cysteine is the proteinogenic and more abundant enantiomer, recent research has unveiled a distinct and physiologically significant metabolic pathway for D-Cysteine. Understanding the differential metabolism of these stereoisomers is critical for applications in drug development, nutrition, and the study of various pathological conditions.
Core Metabolic Pathways: A Tale of Two Enantiomers
The metabolic fates of D-Cysteine and L-Cysteine are governed by stereospecific enzymes, leading to distinct downstream products and tissue-specific effects.
L-Cysteine Metabolism: A Multifaceted Role
L-Cysteine serves as a central hub in mammalian sulfur metabolism. Its primary metabolic routes include:
-
Glutathione (B108866) (GSH) Synthesis: L-Cysteine is the rate-limiting precursor for the synthesis of glutathione, the most abundant intracellular antioxidant. This pathway is initiated by glutamate-cysteine ligase (GCL).
-
Taurine (B1682933) Synthesis: L-Cysteine can be oxidized by cysteine dioxygenase (CDO) to cysteine sulfinic acid, a key intermediate in the production of taurine, which is vital for cardiovascular function, bile salt conjugation, and retinal development.[1]
-
Hydrogen Sulfide (B99878) (H₂S) Production: H₂S, a gaseous signaling molecule, is generated from L-Cysteine by two primary pyridoxal-5'-phosphate (PLP)-dependent enzymes: cystathionine (B15957) β-synthase (CBS) and cystathionine γ-lyase (CSE).[2][3] A third pathway involves cysteine aminotransferase (CAT) and 3-mercaptopyruvate (B1229277) sulfurtransferase (3-MST).[2][4]
-
Pyruvate and Sulfate (B86663) Production: L-Cysteine can be catabolized to pyruvate, which enters central carbon metabolism, and sulfate, which is excreted. This can occur through both cysteinesulfinate-dependent and independent pathways.[5]
D-Cysteine Metabolism: A Specialized Pathway for H₂S Production
In contrast to the diverse metabolic roles of its L-isomer, the metabolism of D-Cysteine in mammals is more specialized and tissue-specific. The primary pathway involves:
-
Oxidative Deamination: D-Cysteine is a substrate for the flavin adenine (B156593) dinucleotide (FAD)-dependent enzyme D-amino acid oxidase (DAO), which converts it to 3-mercaptopyruvate (3-MP).[2][6][7]
-
Hydrogen Sulfide (H₂S) Generation: The 3-MP produced from D-Cysteine is then utilized by 3-mercaptopyruvate sulfurtransferase (3-MST) to generate H₂S.[2][6] This pathway is notably prominent in the kidney and cerebellum.[6][8][9]
Quantitative Comparison of Metabolic Pathways
Experimental data reveals significant quantitative differences in the metabolic processing of D- and L-Cysteine, particularly in the context of H₂S production.
Table 1: Comparison of Hydrogen Sulfide (H₂S) Production from D-Cysteine and L-Cysteine
| Parameter | D-Cysteine | L-Cysteine | Reference |
| Primary Enzymes | D-amino acid oxidase (DAO), 3-mercaptopyruvate sulfurtransferase (3-MST) | Cystathionine β-synthase (CBS), Cystathionine γ-lyase (CSE), Cysteine aminotransferase (CAT), 3-MST | [2][6] |
| Tissue-Specific H₂S Production | Predominantly in kidney and cerebellum | Widespread, with high activity in liver, kidney, and brain | [6][8][9] |
| Relative H₂S Production in Kidney (compared to L-Cysteine) | ~60-80 fold higher | Baseline | [8][9] |
| Relative H₂S Production in Cerebellum (compared to L-Cysteine) | ~7 fold higher | Baseline | [9] |
Table 2: Kinetic Parameters of Key Enzymes in D- and L-Cysteine Metabolism
| Enzyme | Substrate | Km (mM) | Vmax (µmol/min/mg) | Organism/Tissue | Reference |
| D-amino acid oxidase (DAO) | D-Cysteine | 0.7 | - | Human | [10] |
| Cystathionine β-synthase (CBS) | L-Cysteine | 27 | - | Human | [11] |
| Cystathionine γ-lyase (CSE) | L-Cysteine | - | - | Human | [12] |
| 3-Mercaptopyruvate sulfurtransferase (3-MST) | 3-Mercaptopyruvate | - | - | Human | [13] |
Signaling Pathways and Experimental Workflows
Metabolic Pathways of D-Cysteine and L-Cysteine
Caption: Metabolic fates of L-Cysteine and D-Cysteine.
Experimental Workflow for Comparing H₂S Production
Caption: Workflow for comparing H₂S production from D- and L-Cysteine.
Experimental Protocols
Assay for D-Amino Acid Oxidase (DAO) Activity
This protocol is adapted from established methods for measuring DAO activity.
Principle: DAO catalyzes the oxidative deamination of D-Cysteine to 3-mercaptopyruvate, producing hydrogen peroxide (H₂O₂) as a byproduct. The rate of H₂O₂ production can be measured using a coupled enzyme assay with horseradish peroxidase (HRP) and a chromogenic substrate.
Materials:
-
Tissue homogenate (e.g., from kidney or cerebellum)
-
D-Cysteine solution (substrate)
-
Phosphate (B84403) buffer (pH 7.4)
-
Horseradish peroxidase (HRP) solution
-
Amplex Red reagent (or other suitable chromogenic substrate)
-
Microplate reader
Procedure:
-
Prepare tissue homogenates in cold phosphate buffer and centrifuge to obtain the supernatant.
-
In a 96-well plate, add the tissue supernatant.
-
Add HRP and Amplex Red to each well.
-
Initiate the reaction by adding the D-Cysteine solution.
-
Immediately measure the increase in fluorescence (or absorbance) at the appropriate wavelength over time using a microplate reader.
-
Calculate the rate of reaction from the linear portion of the curve.
-
Protein concentration of the homogenate should be determined (e.g., by Bradford assay) to normalize the enzyme activity.
Assay for H₂S Production from L-Cysteine (CBS and CSE Activity)
This protocol is based on the widely used methylene blue assay for H₂S.
Principle: H₂S produced by the enzymatic activity of CBS and CSE reacts with N,N-dimethyl-p-phenylenediamine in the presence of ferric chloride to form methylene blue, which can be quantified spectrophotometrically.
Materials:
-
Tissue homogenate (e.g., from liver)
-
L-Cysteine solution (substrate)
-
Pyridoxal-5'-phosphate (PLP) solution (cofactor)
-
Tris-HCl buffer (pH 8.5)
-
Zinc acetate (B1210297) solution (to trap H₂S)
-
N,N-dimethyl-p-phenylenediamine sulfate solution
-
Ferric chloride (FeCl₃) solution
-
Spectrophotometer
Procedure:
-
Prepare tissue homogenates in cold buffer.
-
In a reaction tube, combine the tissue homogenate, L-Cysteine, and PLP in Tris-HCl buffer.
-
Incubate the reaction mixture at 37°C.
-
Stop the reaction by adding zinc acetate, which precipitates zinc sulfide (ZnS).
-
Add N,N-dimethyl-p-phenylenediamine sulfate and FeCl₃ to the mixture.
-
Allow the color to develop.
-
Measure the absorbance at 670 nm.
-
Calculate the H₂S concentration using a standard curve prepared with sodium hydrosulfide (B80085) (NaHS).
Quantification of Cysteine and its Metabolites by LC-MS/MS
Principle: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides a highly sensitive and specific method for the simultaneous quantification of D- and L-Cysteine and their various metabolites (e.g., taurine, glutathione, cysteinesulfinic acid).
General Workflow:
-
Sample Preparation: Tissues or cells are homogenized and proteins are precipitated (e.g., with methanol (B129727) or perchloric acid). The supernatant is collected.
-
Derivatization (Optional but Recommended): To stabilize the thiol groups and improve chromatographic separation of enantiomers, samples are often derivatized. For chiral separation, a chiral derivatizing agent is used.
-
LC Separation: The prepared samples are injected onto an appropriate LC column (e.g., a chiral column for enantiomer separation or a reverse-phase C18 column for general metabolite separation). A gradient elution program is used to separate the analytes.
-
MS/MS Detection: The eluent from the LC is introduced into the mass spectrometer. The analytes are ionized (e.g., by electrospray ionization - ESI) and detected in Multiple Reaction Monitoring (MRM) mode for high specificity and sensitivity. Specific precursor-to-product ion transitions are monitored for each analyte and its corresponding internal standard.
-
Quantification: The concentration of each metabolite is determined by comparing the peak area ratio of the analyte to its stable isotope-labeled internal standard against a calibration curve.
Conclusion
The metabolic pathways of D-Cysteine and L-Cysteine are distinctly different, with significant implications for their physiological roles. L-Cysteine is a versatile amino acid involved in multiple essential metabolic processes, including the synthesis of the critical antioxidant glutathione. In contrast, D-Cysteine's metabolism is more specialized, primarily serving as a potent and tissue-specific precursor for the signaling molecule H₂S, particularly in the kidney and brain. These differences underscore the importance of considering the stereochemistry of cysteine in biomedical research and drug development. The experimental protocols provided in this guide offer a starting point for researchers to further investigate the nuanced roles of these two enantiomers in health and disease.
References
- 1. L-Cysteine metabolism and its nutritional implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrogen sulfide generation in mammals: the molecular biology of cystathionine-β- synthase (CBS) and cystathionine-γ-lyase (CSE) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. A novel pathway for the production of hydrogen sulfide from D-cysteine in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Human D-Amino Acid Oxidase: Structure, Function, and Regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The roles of hydrogen sulfide in renal physiology and disease states - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Role of cysteine and taurine in regulating glutathione synthesis by periportal and perivenous hepatocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - (A) Pathways of H2S synthesis from L- and D-cysteine (Cys) in the mammalian tissues. (B) A scheme showing the H2S oxidation pathway leading to the formation of thiosulfate and sulfate in mitochondria. - Public Library of Science - Figshare [plos.figshare.com]
- 12. H2S Biogenesis by Human Cystathionine γ-Lyase Leads to the Novel Sulfur Metabolites Lanthionine and Homolanthionine and Is Responsive to the Grade of Hyperhomocysteinemia - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure and kinetic analysis of H2S production by human mercaptopyruvate sulfurtransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Purity and Enantiomeric Excess of D-Cysteine Hydrochloride
For researchers, scientists, and professionals in drug development, ensuring the chemical purity and stereoisomeric integrity of chiral molecules like D-Cysteine hydrochloride is a critical step in preclinical and clinical studies. This guide provides a comparative overview of analytical techniques available for this purpose, supported by experimental data and detailed protocols to aid in method selection and implementation.
Comparison of Analytical Methods
The selection of an appropriate analytical method for validating this compound depends on a variety of factors, including the specific requirements for sensitivity, accuracy, sample throughput, and available instrumentation. Below is a comparison of the most common techniques for determining both chemical purity and enantiomeric excess.
Table 1: Comparison of Methods for Purity Determination
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity, with detection by UV, MS, CAD, or ELSD.[1][2] | High resolution, quantitative, well-established, and versatile with multiple detectors.[1] | Amino acids lack a strong chromophore, often requiring derivatization or specialized detectors for high sensitivity.[1] | Linearity: r² > 0.99, Precision (RSD): < 2%, LOD/LOQ: ng to µg range. |
| Ion-Exchange Chromatography (IEC) | Separation based on the net charge of the amino acid.[3][4] | Robust and accurate for quantifying amino acids in complex matrices without derivatization before the column.[3] | Longer analysis times and can be less sensitive than other methods. | Precision (RSD): < 5%, LOD: pmol to nmol range. |
| Quantitative NMR (qNMR) | Quantification based on the integral of NMR signals relative to a certified internal standard. | Non-destructive, provides structural information, and can be a primary ratio method.[1] | Lower sensitivity compared to chromatographic methods, and requires a high-field NMR spectrometer. | Precision (RSD): < 1-3%, LOD: µg to mg range. |
CAD: Charged Aerosol Detector; ELSD: Evaporative Light Scattering Detector; LOD: Limit of Detection; LOQ: Limit of Quantitation; MS: Mass Spectrometry; RSD: Relative Standard Deviation.
Table 2: Comparison of Methods for Enantiomeric Excess (ee) Determination
| Method | Principle | Advantages | Disadvantages | Typical Performance |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase (CSP).[1][5] | Direct separation, high accuracy and precision, widely applicable.[5][6] | Method development can be time-consuming, and chiral columns can be expensive.[7] | Resolution (Rs): > 1.5, Precision (RSD): < 2% for ee determination. |
| NMR Spectroscopy | Formation of diastereomers with a chiral derivatizing or solvating agent, leading to distinct NMR signals.[7][8][9] | Rapid analysis, provides structural confirmation, and can be performed with standard NMR equipment.[7][10] | Lower sensitivity, potential for kinetic resolution errors, and requires enantiomerically pure reagents.[10] | Accuracy: ±1-5% for ee determination. |
| Capillary Electrophoresis (CE) | Separation of enantiomers in a capillary based on their differential interaction with a chiral selector in the background electrolyte. | High separation efficiency, low sample and reagent consumption. | Lower loading capacity, and can be less robust than HPLC. | Resolution (Rs): > 2, LOD: fmol to amol range. |
| Gas Chromatography (GC) | Separation of volatile amino acid derivatives on a chiral stationary phase. | High resolution and sensitivity. | Requires derivatization to make the amino acid volatile, which can introduce errors. | Precision (RSD): < 3% for ee determination. |
| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light by the chiral molecule.[11] | Rapid, non-destructive, and sensitive to stereochemistry. | Indirect method for ee determination that often requires calibration curves.[7] | Accuracy: ±5-10% for ee determination. |
Experimental Protocols
Detailed and standardized protocols are essential for obtaining reliable and reproducible results. Below are methodologies for key experiments in the validation of this compound.
Protocol 1: Purity Determination by HPLC with UV Detection
This protocol outlines a general procedure for the analysis of this compound purity.
-
Sample Preparation:
-
Accurately weigh and dissolve this compound in a suitable diluent (e.g., 0.1 M HCl or water) to a final concentration of 1 mg/mL.
-
Prepare a standard solution of known purity in the same manner.
-
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 0.1% trifluoroacetic acid in water) and an organic modifier (e.g., acetonitrile).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
-
Analysis:
-
Inject the standard and sample solutions.
-
The purity is calculated by comparing the peak area of D-Cysteine in the sample to the total area of all peaks (area percent method) or by using the standard for external calibration.
-
Protocol 2: Enantiomeric Excess Determination by Chiral HPLC
This protocol describes the separation of D- and L-Cysteine enantiomers.
-
Sample Preparation:
-
Dissolve the this compound sample in the mobile phase to a concentration of approximately 0.5 mg/mL.
-
-
Chromatographic Conditions:
-
Column: A suitable chiral stationary phase, such as a teicoplanin-based CSP (e.g., Astec CHIROBIOTIC T).
-
Mobile Phase: A mixture of water and a polar organic solvent like methanol (B129727) or acetonitrile, often with an acidic or basic additive to improve peak shape. A typical mobile phase could be water:acetonitrile (30:70).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25 °C.
-
Detection: UV at 220 nm.
-
Injection Volume: 5 µL.
-
-
Analysis:
-
Inject a racemic (50:50) standard of D/L-Cysteine to determine the retention times of each enantiomer.
-
Inject the this compound sample.
-
Calculate the enantiomeric excess using the following formula: ee (%) = [(Area_D - Area_L) / (Area_D + Area_L)] x 100
-
Protocol 3: Enantiomeric Excess Determination by NMR Spectroscopy
This protocol uses a chiral derivatizing agent to form diastereomers that can be distinguished by ¹H NMR.
-
Derivatization:
-
In an NMR tube, dissolve approximately 5-10 mg of the this compound sample in a suitable deuterated solvent (e.g., 0.5 mL of CDCl₃ or D₂O with pH adjustment).
-
Add a slight excess (e.g., 1.1 equivalents) of a chiral derivatizing agent, such as Mosher's acid chloride (α-methoxy-α-trifluoromethylphenylacetyl chloride).
-
Add a non-chiral base (e.g., pyridine-d₅) to neutralize the HCl formed.
-
Gently shake the tube to ensure complete reaction.
-
-
NMR Acquisition:
-
Acquire a ¹H NMR spectrum on a 400 MHz or higher spectrometer.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Analysis:
-
Identify a pair of well-resolved signals corresponding to the two diastereomers.
-
Integrate the signals for each diastereomer (Integral_D and Integral_L).
-
Calculate the enantiomeric excess: ee (%) = [(Integral_D - Integral_L) / (Integral_D + Integral_L)] x 100
-
Mandatory Visualizations
Workflow for Validation of this compound
The following diagram illustrates a typical workflow for the comprehensive validation of a this compound sample.
Caption: Workflow for purity and enantiomeric excess validation.
This guide provides a foundational understanding of the methods available for the validation of this compound. The choice of method should be based on the specific analytical needs and available resources, and all methods should be properly validated according to ICH guidelines to ensure data integrity.[12]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Method considerations for amino acid analysis | AltaBioscience [altabioscience.com]
- 4. Amino Acid Analysis Methods - Creative Proteomics [creative-proteomics.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. uma.es [uma.es]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pure-oai.bham.ac.uk [pure-oai.bham.ac.uk]
- 11. Determination of enantiomeric excess and diastereomeric excess via optical methods. Application to α-methyl-β-hydroxy-carboxylic acids - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 12. fda.gov [fda.gov]
A Comparative Guide to Analytical Methods for Confirming the Identity of D-Cysteine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of analytical methods for the unequivocal identification of D-Cysteine hydrochloride. The following sections present experimental data, protocols, and visual workflows to assist researchers in selecting the most appropriate techniques for their specific needs. We will compare the performance of various methods and provide data for alternative compounds, including L-Cysteine hydrochloride, D-Serine, and N-Acetylcysteine, to offer a comprehensive analytical perspective.
Physicochemical and Spectroscopic Methods
A fundamental approach to identifying this compound involves a combination of physicochemical measurements and spectroscopic analysis. These methods provide information about the molecule's stereochemistry, chemical structure, and elemental composition.
Data Summary
The following table summarizes key quantitative data obtained from various analytical techniques for this compound and its enantiomer, L-Cysteine hydrochloride.
| Analytical Method | Parameter | This compound | L-Cysteine Hydrochloride | Reference/Notes |
| Polarimetry | Specific Optical Rotation ([α]D) | -6° ± 1° (c=8 in 1N HCl)[1] | +6.5° (c=5 in 5M HCl) | The sign of optical rotation is the primary indicator of the enantiomeric form. |
| ¹H NMR (D₂O) | Chemical Shifts (δ, ppm) | ~4.35 (t, 1H, α-CH), ~3.15 (d, 2H, β-CH₂) | ~4.35 (t, 1H, α-CH), ~3.18 (dd, 1H, β-CH₂), ~3.12 (dd, 1H, β-CH₂)[2][3] | Spectra are virtually identical for enantiomers. |
| ¹³C NMR (D₂O) | Chemical Shifts (δ, ppm) | Predicted: ~172 (C=O), ~55 (α-CH), ~25 (β-CH₂) | Experimental: ~172.5 (C=O), ~55.5 (α-CH), ~25.0 (β-CH₂)[4] | Spectra are identical for enantiomers. |
| FTIR (KBr pellet) | Key Absorption Bands (cm⁻¹) | ~2550-2611 (S-H stretch), ~3000-3500 (N-H⁺ stretch), ~1740 (C=O stretch)[5][6] | ~2550 (S-H stretch), Broad band ~3000-3500 (N-H⁺ stretch), ~1735 (C=O stretch) | Spectra are identical for enantiomers. |
| Mass Spectrometry | Molecular Ion (m/z) | [M+H]⁺ = 158.0274 | [M+H]⁺ = 158.0274 | High-resolution mass spectrometry provides the elemental composition. |
| Elemental Analysis | Theoretical % | C: 20.52%, H: 5.74%, N: 7.98%, O: 18.22%, S: 18.26%, Cl: 20.19% | C: 20.52%, H: 5.74%, N: 7.98%, O: 18.22%, S: 18.26%, Cl: 20.19% | Based on the molecular formula C₃H₁₀ClNO₃S. |
Experimental Protocols
-
Objective: To determine the specific optical rotation to confirm the stereochemistry.
-
Instrumentation: A standard polarimeter.
-
Procedure:
-
Prepare a solution of this compound in 1N HCl at a concentration of 8 g/100 mL.
-
Calibrate the polarimeter with a blank solvent (1N HCl).
-
Fill the polarimeter cell with the sample solution, ensuring no air bubbles are present.
-
Measure the optical rotation at the sodium D-line (589 nm) and a controlled temperature (typically 20°C).
-
Calculate the specific optical rotation using the formula: [α] = α / (l × c), where α is the observed rotation, l is the path length in decimeters, and c is the concentration in g/mL.
-
-
Objective: To elucidate the chemical structure by analyzing the magnetic properties of atomic nuclei.
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz).
-
Procedure for ¹H NMR:
-
Dissolve approximately 5-10 mg of the sample in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O).
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum, using the residual solvent peak as a reference.
-
-
Objective: To identify functional groups present in the molecule.
-
Instrumentation: An FTIR spectrometer.
-
Procedure (KBr Pellet Method):
-
Grind a small amount of the sample with dry potassium bromide (KBr) in a mortar and pestle.
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Place the pellet in the sample holder of the FTIR spectrometer and acquire the spectrum.
-
-
Objective: To determine the molecular weight and elemental composition.
-
Instrumentation: A high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap).
-
Procedure (Electrospray Ionization - ESI):
-
Prepare a dilute solution of the sample in a suitable solvent (e.g., water/methanol with 0.1% formic acid).
-
Infuse the solution into the ESI source.
-
Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.
-
Workflow Diagram
References
A Comparative Analysis of the Antioxidant Capacity of D-Cysteine and Other Key Thiols
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the antioxidant capacity of D-Cysteine (B559563) with other critical thiol-containing compounds: L-Cysteine (B1669680), N-acetylcysteine (NAC), and Glutathione (B108866) (GSH). Thiols are pivotal in cellular defense against oxidative stress, and understanding their comparative efficacy is crucial for research and therapeutic development. This document synthesizes available experimental data, details relevant experimental protocols, and visualizes key pathways to offer an objective comparison.
Introduction to Thiol Antioxidants
Thiols are organic compounds characterized by a sulfhydryl (-SH) group, which is central to their antioxidant activity. This functional group can donate a hydrogen atom or an electron to neutralize reactive oxygen species (ROS), thus mitigating oxidative damage to vital cellular components.[1] The primary thiol antioxidants discussed in this guide are:
-
D-Cysteine and L-Cysteine: Cysteine is a semi-essential amino acid and a direct precursor to the master antioxidant, glutathione.[2] While L-Cysteine is the naturally occurring form, D-Cysteine also exhibits antioxidant properties. Their toxicological profiles are reported to be similar, though slight differences in dose responses have been observed in animal studies.[3]
-
N-acetylcysteine (NAC): A derivative of L-Cysteine, NAC is highly valued for its stability and bioavailability as a precursor for cysteine, which is the rate-limiting step in intracellular glutathione synthesis.[1]
-
Glutathione (GSH): Often referred to as the "master antioxidant," GSH is a tripeptide composed of glutamate, cysteine, and glycine.[1] It is found in virtually every cell and plays a critical role in directly quenching free radicals and as a cofactor for antioxidant enzymes.[1]
Comparative Data on Antioxidant Properties
Direct comparative studies measuring the antioxidant capacity (e.g., IC50 values) of D-Cysteine against L-Cysteine, GSH, and NAC under identical assay conditions are sparse in the literature.[1] The following table summarizes their established roles and provides a comparative perspective based on available data.
| Feature | D-Cysteine | L-Cysteine | N-acetylcysteine (NAC) | Glutathione (GSH) |
| Primary Antioxidant Role | Direct radical scavenger | Direct radical scavenger; Precursor to GSH | Precursor to Cysteine and GSH | Direct radical scavenger; Cofactor for antioxidant enzymes |
| Oral Bioavailability | Data not widely available | Less stable and more prone to oxidation than NAC[1] | High; well-absorbed orally[1] | Generally low due to degradation[1] |
| Key Function | Antioxidant defense | Building block for GSH synthesis | Replenishes intracellular Cysteine and GSH levels | "Master antioxidant" defending against oxidative stress |
Quantitative Antioxidant Capacity
While a direct comparison including D-Cysteine is limited, some studies provide insights into the relative antioxidant capacities of L-Cysteine, NAC, and GSH. It is important to note that IC50 values can vary significantly based on the specific experimental conditions.
| Compound | Assay | IC50 Value | Source |
| L-Cysteine | DPPH | (8.49 ± 0.16) × 10⁻³ µmol/mL | [4] |
| L-Cysteine | ABTS | - | - |
| N-acetylcysteine (NAC) | DPPH | Higher than L-Cysteine in some studies | [5] |
| N-acetylcysteine (NAC) | ABTS | - | - |
| Glutathione (GSH) | DPPH | Lower than L-Cysteine in some studies | [6] |
| Glutathione (GSH) | ABTS | - | - |
Note: The IC50 value is the concentration of an antioxidant required to decrease the initial radical concentration by 50%. A lower IC50 value indicates a higher antioxidant capacity.
Signaling Pathways Modulated by Thiols
Thiol antioxidants play a crucial role in redox signaling, influencing various cellular processes. A key pathway regulated by the cellular redox state is the Keap1-Nrf2 signaling pathway.
Under normal conditions, the transcription factor Nrf2 is kept in the cytoplasm by Keap1, which facilitates its degradation. However, under oxidative stress, reactive cysteine residues in Keap1 are modified, leading to a conformational change that releases Nrf2. Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) and initiates the transcription of a wide range of cytoprotective genes, including antioxidant enzymes.
Experimental Protocols for Antioxidant Assays
Standardized assays are essential for the comparative evaluation of antioxidant capacities. Below are detailed methodologies for three widely used assays: DPPH, ABTS, and ORAC.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical. The reduction of the purple DPPH to the yellow DPPH-H is monitored spectrophotometrically.[7]
Methodology:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol (B129727) or ethanol. The solution should be freshly prepared and kept in the dark.[7]
-
Sample Preparation: Prepare stock solutions of the thiol compounds and a positive control (e.g., Ascorbic Acid, Trolox) in a suitable solvent. Create a series of dilutions from the stock solutions.[1]
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume of the various concentrations of the thiol solutions or the positive control to different wells.
-
Add the DPPH working solution to each well.
-
Include a blank (solvent only) and a control (solvent with DPPH solution).
-
Incubate the plate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at approximately 517 nm using a microplate reader.[8]
-
-
Calculation: The percentage of scavenging activity is calculated using the following formula: % Scavenging = [ (A_control - A_sample) / A_control ] * 100 Where A_control is the absorbance of the control and A_sample is the absorbance of the sample. The IC50 value is then determined from a plot of scavenging activity against the concentration of the antioxidant.[8]
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
Principle: This assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•+). The reduction of the blue-green ABTS•+ to its colorless neutral form is monitored spectrophotometrically.[9]
Methodology:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS•+ radical cation.
-
Dilute the ABTS•+ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of 0.70 ± 0.02 at 734 nm.[9]
-
-
Sample Preparation: Prepare stock solutions and serial dilutions of the thiol compounds and a positive control (e.g., Trolox) in a suitable solvent.
-
Assay Procedure:
-
Add a small volume of the sample or standard to a 96-well plate.
-
Add the diluted ABTS•+ solution to each well.
-
Incubate at room temperature for a specified time (e.g., 6 minutes).
-
Measure the absorbance at 734 nm.
-
-
Calculation: The percentage of inhibition is calculated similarly to the DPPH assay. The antioxidant capacity is often expressed as Trolox Equivalents (TE).
ORAC (Oxygen Radical Absorbance Capacity) Assay
Principle: The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe (e.g., fluorescein) from oxidative degradation by peroxyl radicals generated by a free radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride).[10]
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of fluorescein (B123965) in a phosphate (B84403) buffer (75 mM, pH 7.4).
-
Prepare a solution of AAPH in the same buffer. This should be made fresh before use.
-
Prepare a stock solution and serial dilutions of a positive control (Trolox).[11]
-
-
Sample Preparation: Prepare stock solutions and serial dilutions of the thiol compounds in the phosphate buffer.
-
Assay Procedure:
-
In a black 96-well microplate, add the fluorescein solution to each well.
-
Add the sample, standard, or blank (buffer) to the appropriate wells.
-
Incubate the plate at 37°C for a pre-incubation period (e.g., 15-30 minutes).[10][11]
-
Initiate the reaction by adding the AAPH solution to all wells.
-
Immediately begin monitoring the fluorescence decay kinetically over time (e.g., every 1-2 minutes for 60-90 minutes) with an excitation wavelength of ~485 nm and an emission wavelength of ~520 nm.[11]
-
-
Calculation: The antioxidant capacity is quantified by calculating the area under the fluorescence decay curve (AUC). The net AUC is calculated by subtracting the AUC of the blank from the AUC of the sample or standard. The results are typically expressed as Trolox Equivalents (TE).[10]
Conclusion
D-Cysteine, alongside its L-isoform, NAC, and GSH, represents a critical class of thiol antioxidants. While all share the fundamental property of a reactive sulfhydryl group capable of neutralizing ROS, their efficacy in a biological system is influenced by factors such as bioavailability, stability, and their roles in interconnected metabolic pathways. NAC stands out as a stable and bioavailable precursor for cysteine, effectively boosting intracellular GSH levels. GSH, as the "master antioxidant," has a broad and direct role in cellular protection.
The lack of direct comparative studies including D-Cysteine highlights an area for future research. The experimental protocols provided in this guide offer a standardized approach for such investigations. A deeper understanding of the comparative antioxidant capacities of these thiols will be invaluable for the development of novel therapeutic strategies targeting oxidative stress-related diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Comparisons of l-cysteine and d-cysteine toxicity in 4-week repeated-dose toxicity studies of rats receiving daily oral administration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synergistic Antioxidant Effects of Cysteine Derivative and Sm-Cluster for Food Applications [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. acmeresearchlabs.in [acmeresearchlabs.in]
- 8. benchchem.com [benchchem.com]
- 9. cdn.gbiosciences.com [cdn.gbiosciences.com]
- 10. cellbiolabs.com [cellbiolabs.com]
- 11. mdpi.com [mdpi.com]
D-Cysteine: A Selective Precursor for Inorganic Sulfate Generation Compared to L-Cysteine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of D-Cysteine and L-Cysteine as precursors for inorganic sulfate (B86663), supported by experimental data. The distinct metabolic pathways of these stereoisomers lead to significant differences in their contribution to the inorganic sulfate pool, with D-Cysteine emerging as a more selective precursor. This has important implications for therapeutic strategies aimed at modulating sulfate availability.
Executive Summary
D-Cysteine is preferentially metabolized to inorganic sulfate via a pathway initiated by D-amino acid oxidase (DAO), an enzyme that does not act on the naturally occurring L-Cysteine.[1] This metabolic distinction makes D-Cysteine a more direct and selective source of inorganic sulfate. L-Cysteine, in contrast, is utilized in numerous physiological processes, including protein and glutathione (B108866) synthesis, and its catabolism to sulfate is subject to more complex regulation.[2][3] Experimental evidence in rats demonstrates that administration of D-Cysteine leads to a more rapid and pronounced increase in serum and urinary sulfate levels compared to L-Cysteine.[4]
Comparative Data: D-Cysteine vs. L-Cysteine as Sulfate Precursors
The following tables summarize quantitative data from in vivo studies comparing the effects of D-Cysteine and L-Cysteine administration on inorganic sulfate levels in rats.
Table 1: Serum Inorganic Sulfate Concentration in Rats Following Oral Administration of Cysteine Isomers
| Time Point | L-Cysteine (µM) | D-Cysteine (µM) |
| 0 min (Control) | ~1000 | ~1000 |
| 30 min | Not reported | ~2000 (Maximal) |
| 2 hours | ~2000 (Maximal) | Declining |
| 4 hours | ~2000 | Declining |
| 23 hours | ~1000 (Control) | ~1000 (Control) |
Data extracted from "The oxidation of L- and D-cysteine to inorganic sulfate and taurine (B1682933) in the rat".[4]
Table 2: Urinary Excretion of Inorganic Sulfate in Rats Over 24 Hours Following Oral Administration of Cysteine Isomers
| Cysteine Isomer | Percentage of Administered Dose Excreted as Sulfate |
| L-Cysteine | 33% |
| D-Cysteine | 55% |
Data extracted from "The oxidation of L- and D-cysteine to inorganic sulfate and taurine in the rat".[4]
Metabolic Pathways
The differential metabolism of D- and L-Cysteine is central to their roles as sulfate precursors. The following diagrams illustrate these distinct pathways.
References
- 1. scispace.com [scispace.com]
- 2. D-cysteine as a selective precursor for inorganic sulfate in the rat in vivo. Effect of D-cysteine on the sulfation of harmol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]
- 4. The oxidation of L- and D-cysteine to inorganic sulfate and taurine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
Rationale for using D-Cysteine instead of L-Cysteine in specific research
For Researchers, Scientists, and Drug Development Professionals
In the landscape of amino acid research and therapeutics, the choice between stereoisomers is not merely a chemical nuance; it is a strategic decision that can dictate the success of an experiment or the efficacy of a drug. While L-cysteine is the ubiquitous, proteinogenic form found in nature, its enantiomer, D-cysteine (B559563), offers a unique set of properties that make it an invaluable tool in specific research and development contexts. This guide provides an objective comparison, supported by experimental data, outlining the rationale for selecting D-cysteine.
The Core Rationale: Exploiting Stereoselectivity for Stability and Novel Bioactivity
The fundamental difference between L-cysteine and D-cysteine lies in their chirality—they are non-superimposable mirror images. Biological systems, particularly enzymes like proteases, have evolved to be highly stereospecific, primarily recognizing and processing L-amino acids. The use of D-cysteine leverages this specificity to achieve two primary goals:
-
Enhanced Proteolytic Resistance: Peptides and proteins constructed with D-amino acids are resistant to degradation by common proteases.[1][2] This dramatically increases their in-vivo half-life, a critical advantage for peptide-based therapeutics that would otherwise be rapidly cleared from circulation.[3][4][5]
-
Unique Metabolic Pathways and Bioactivity: D-cysteine is not inert; it is a substrate for a distinct enzymatic pathway involving D-amino acid oxidase (DAO) to produce hydrogen sulfide (B99878) (H₂S), a key signaling molecule.[6][7] This pathway is highly active in specific tissues, such as the kidney and cerebellum, allowing for targeted therapeutic effects that are more potent than those achievable with L-cysteine.[6][8][9]
Comparative Data: Enzyme Kinetics and Protective Effects
The preference for D-cysteine in certain applications is supported by clear quantitative and qualitative data.
Table 1: Substrate Specificity of Human D-Amino Acid Oxidase (hDAAO)
Human DAAO is the key enzyme that initiates the metabolic cascade for D-amino acids. Data shows that D-cysteine is one of its most efficiently processed substrates, significantly more so than other well-known D-amino acids like D-serine.[10]
| Substrate | Apparent Kₘ (mM) | Relative Catalytic Efficiency (kcat/Kₘ) |
| D-Cysteine | ~0.7 | Highest |
| D-Serine | Not specified | 44-fold lower than D-Cysteine[10] |
| D-Alanine | Not specified | Lower than D-Cysteine[11] |
| D-Proline | Not specified | Lower than D-Cysteine[11] |
This table synthesizes data indicating D-cysteine's high efficiency as a substrate for hDAAO.[10][11]
Table 2: Comparative Efficacy in Attenuating Renal Ischemia-Reperfusion Injury
Studies have shown that D-cysteine provides superior protection against kidney damage compared to L-cysteine, a direct result of the highly active DAO/3MST pathway for H₂S production in renal tissue.[6]
| Compound Administered | Observed Outcome on Kidney Glomeruli Post-Injury | Reference |
| D-Cysteine | Structure is well-preserved. | [6] |
| L-Cysteine | Glomeruli are shrunken; wide space observed between glomerulus and capsule. | [6] |
Visualizing the Rationale: Metabolic Fates and Experimental Design
The distinct advantages of D-cysteine can be clearly visualized through its metabolic pathway and in the design of experiments to test its stability.
Caption: Comparative metabolic fates of L-Cysteine and D-Cysteine.
The diagram above illustrates how L-cysteine is incorporated into proteins and systemically generates H₂S, while D-cysteine resists enzymatic degradation and produces H₂S through a distinct, tissue-specific pathway.[1][6][7]
Caption: Workflow for comparing the stability of L- vs. D-Cysteine peptides.
Key Experimental Protocols
For researchers looking to validate these properties, the following methodologies provide a framework for comparison.
Protocol 1: Assay for Tissue-Specific H₂S Production
-
Objective: To quantify and compare H₂S generation from L-cysteine versus D-cysteine in specific tissue homogenates.
-
Methodology:
-
Homogenate Preparation: Prepare fresh tissue homogenates (e.g., from rat kidney and liver) in a suitable buffer on ice.
-
Reaction Setup: In separate reaction tubes, add the tissue homogenate, cofactors (if necessary), and either L-cysteine or D-cysteine as the substrate. Include a control group with no substrate. To confirm the pathway, a separate D-cysteine group can be pre-incubated with a DAO inhibitor (e.g., indole-2-carboxylate).[9]
-
Incubation: Incubate the reactions at 37°C for a defined period (e.g., 30-60 minutes).
-
H₂S Measurement: Stop the reaction and measure the concentration of H₂S produced using a validated method, such as a sensitive H₂S-selective microelectrode or the methylene (B1212753) blue assay.[12]
-
Analysis: Compare the H₂S levels generated from L-cysteine and D-cysteine in each tissue type. It is expected that H₂S production from D-cysteine will be significantly higher in kidney and cerebellum homogenates compared to liver.[6]
-
Protocol 2: Proteolytic Stability Assay for Cysteine-Containing Peptides
-
Objective: To determine the in-vitro half-life of a peptide containing L-cysteine versus an identical peptide containing D-cysteine.
-
Methodology:
-
Peptide Synthesis: Synthesize two batches of a target peptide, ensuring one incorporates Fmoc-L-Cys(Trt)-OH and the other incorporates Fmoc-D-Cys(Trt)-OH. Purify both to >95%.
-
Reaction Setup: Prepare solutions of each peptide at a known concentration (e.g., 1 mg/mL) in a biologically relevant medium, such as 50% human serum in phosphate-buffered saline.
-
Incubation and Sampling: Incubate the solutions at 37°C. At designated time points (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of each solution.
-
Reaction Quenching: Immediately quench the enzymatic degradation in the collected aliquots by adding an equal volume of a quenching agent like 10% trichloroacetic acid.
-
HPLC Analysis: Centrifuge the quenched samples to precipitate proteins. Analyze the supernatant using reverse-phase HPLC with a UV detector.
-
Data Analysis: Quantify the peak area of the intact peptide at each time point relative to the T=0 sample. Plot the percentage of remaining peptide versus time and calculate the half-life (t₁/₂) for both the L-cysteine and D-cysteine peptides. The D-cysteine peptide is expected to have a significantly longer half-life.[4][5]
-
Conclusion
The decision to use D-cysteine over L-cysteine is driven by strategic research goals. For applications requiring enhanced in-vivo stability, such as the development of peptide-based drugs, the resistance of D-cysteine to enzymatic degradation is a paramount advantage.[1][4] Furthermore, in studies focused on the physiological roles of hydrogen sulfide, D-cysteine serves as a unique tool to activate a tissue-specific biosynthetic pathway, offering more potent and targeted effects in organs like the kidney and brain than its L-enantiomer.[6][8] By understanding and applying the distinct properties of D-cysteine, researchers can unlock new possibilities in drug design and the study of cellular signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. letstalkacademy.com [letstalkacademy.com]
- 3. nbinno.com [nbinno.com]
- 4. lifetein.com [lifetein.com]
- 5. lifetein.com [lifetein.com]
- 6. Frontiers | Production of Hydrogen Sulfide from D-Cysteine and Its Therapeutic Potential [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Production of hydrogen sulfide from d-cysteine and its therapeutic potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scispace.com [scispace.com]
- 10. Biochemical Properties of Human D-Amino Acid Oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Human D-Amino Acid Oxidase: Structure, Function, and Regulation [frontiersin.org]
- 12. s3.amazonaws.com [s3.amazonaws.com]
D-Cysteine's Interference in L-Cysteine Assays: A Comparative Guide
For researchers, scientists, and drug development professionals, the accurate quantification of L-cysteine is critical. However, the presence of its stereoisomer, D-cysteine, can lead to significant cross-reactivity in common assays, potentially compromising experimental results. This guide provides an objective comparison of different assay methodologies, highlighting their specificity towards L-cysteine and the extent of interference from D-cysteine, supported by experimental data and detailed protocols.
The primary determinant of cross-reactivity lies in the assay's fundamental mechanism. Assays targeting the thiol group of cysteine are generally non-stereospecific, while those utilizing enzymatic reactions or specific chiral interactions can differentiate between the L- and D-enantiomers.
Comparison of Assay Performance
The following table summarizes the performance of common L-cysteine assays in the presence of D-cysteine, based on their detection principles.
| Assay Type | Detection Principle | D-Cysteine Cross-Reactivity | Notes |
| Colorimetric (DTNB) | Reaction with the thiol (-SH) group | High (Theoretically 100%) | 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB or Ellman's reagent) reacts with any free thiol group, making it non-stereospecific. The reactivity is dependent on the accessible thiol group, not the chirality of the alpha-carbon. |
| Enzymatic (β-C-S Lyase) | Enzymatic conversion of L-cysteine to pyruvate | Very Low to None | Enzymes like β-C-S lyase are highly stereospecific and will primarily act on the L-enantiomer of cysteine.[1][2][3] |
| Fluorometric (AuNPs) | Differential interaction with gold nanoparticles | Low to Moderate | The chirality of cysteine can influence its interaction with and aggregation of gold nanoparticles, leading to different fluorescence responses for L- and D-cysteine.[4] |
| Chromatographic (HPLC) | Chiral stationary phase separation | None (baseline separation) | High-Performance Liquid Chromatography (HPLC) with a chiral column can physically separate L- and D-cysteine, allowing for independent quantification.[5] |
Experimental Protocols
Non-Stereospecific Thiol Quantification using Ellman's Reagent (DTNB)
This protocol is adapted from standard procedures for quantifying free thiol groups.
Materials:
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
L-cysteine hydrochloride monohydrate
-
D-cysteine hydrochloride
-
Reaction Buffer: 0.1 M sodium phosphate, pH 8.0, containing 1 mM EDTA
-
Spectrophotometer
Procedure:
-
Prepare DTNB Solution: Dissolve 4 mg of DTNB in 1 mL of Reaction Buffer.
-
Prepare Cysteine Standards: Prepare a series of standards for both L-cysteine and D-cysteine (e.g., 0.1, 0.2, 0.5, 1.0 mM) in the Reaction Buffer.
-
Reaction Setup: In a 96-well plate or cuvettes, add 50 µL of the DTNB solution to 2.5 mL of Reaction Buffer.
-
Sample Addition: Add 250 µL of each cysteine standard (both L- and D-isomers) to the DTNB-containing buffer.
-
Incubation: Incubate the mixture at room temperature for 15 minutes.
-
Measurement: Measure the absorbance at 412 nm.
-
Analysis: Plot the absorbance values against the cysteine concentrations for both L- and D-cysteine to compare their reactivity. The molar extinction coefficient of the product, 2-nitro-5-thiobenzoate (TNB), is approximately 14,150 M⁻¹cm⁻¹.
Stereospecific L-Cysteine Quantification using an Enzymatic Assay
This protocol is based on the action of L-cysteine-specific enzymes like β-C-S lyase.
Materials:
-
β-C-S lyase from a suitable source (e.g., Streptococcus anginosus)[1][2]
-
L-cysteine and D-cysteine standards
-
Lactate dehydrogenase (LDH)
-
NADH
-
Reaction Buffer: e.g., 100 mM Tris-HCl, pH 8.0
-
Spectrophotometer
Procedure:
-
Prepare Reagent Mixture: In a suitable buffer, prepare a reaction mixture containing β-C-S lyase, LDH, and NADH.
-
Sample Addition: Add known concentrations of L-cysteine and D-cysteine to separate reaction mixtures.
-
Reaction Initiation: Initiate the reaction by adding the sample to the reagent mixture.
-
Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Analysis: The rate of NADH consumption is proportional to the concentration of L-cysteine. Compare the reaction rates for L-cysteine and D-cysteine to determine the cross-reactivity.
Visualizing Assay Specificity
The following diagrams illustrate the fundamental differences in the detection mechanisms.
Caption: Non-stereospecific assays react with the common thiol group.
Caption: Stereospecific assays recognize the 3D structure of the molecule.
Conclusion
The choice of assay for L-cysteine quantification must be guided by the potential presence of D-cysteine in the sample. For applications requiring high specificity for L-cysteine, enzymatic assays or chiral chromatographic methods are strongly recommended. While assays based on thiol reactivity are simple and widely used, researchers must be aware of their inherent lack of stereospecificity and the potential for inaccurate results if D-cysteine is present.
References
Safety Operating Guide
Navigating the Safe Handling of D-Cysteine Hydrochloride: A Comprehensive Guide
For researchers, scientists, and drug development professionals, the meticulous handling of chemical reagents is a cornerstone of laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the proper handling and disposal of D-Cysteine hydrochloride, a crucial component in various research and development applications. By adhering to these procedural steps, you can ensure a safe laboratory environment while maintaining the quality of your work.
Immediate Safety and Handling Protocols
This compound is classified as a substance that can cause skin, eye, and respiratory irritation.[1][2][3][4][5] Therefore, adherence to strict safety protocols is paramount.
Personal Protective Equipment (PPE):
Before handling this compound, all personnel must be equipped with the appropriate personal protective equipment. This is the first line of defense against accidental exposure.
| PPE Category | Specification | Rationale |
| Eye and Face Protection | Safety goggles with side protection. | To prevent eye irritation from dust particles.[1][2][5][6] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile rubber). | To prevent skin irritation upon contact.[2] |
| Respiratory Protection | Dust mask or particulate respirator (e.g., N95). | To avoid respiratory tract irritation from inhaling dust.[2][7] |
| Body Protection | Laboratory coat and appropriate footwear. | To protect skin and clothing from spills.[2] |
Engineering Controls:
Always handle this compound in a well-ventilated area.[2][3][4] The use of a laboratory fume hood is strongly recommended to minimize the inhalation of airborne particles.[6] Eyewash stations and safety showers should be readily accessible in the immediate work area.[2][3]
Handling Procedures:
-
Preparation: Ensure all necessary PPE is worn correctly before opening the container. Have all required equipment and reagents ready to minimize the duration of handling.
-
Dispensing: Avoid the formation of dust when weighing or transferring the solid.[1][3][6][8] Use techniques such as gentle scooping and working on a surface that is easy to decontaminate.
-
Solution Preparation: When dissolving this compound, add it slowly to the solvent to prevent splashing.
-
General Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.[1][5][6] Do not eat, drink, or smoke in the laboratory.[4]
Emergency Procedures: First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is critical.
| Exposure Route | First Aid Protocol |
| Eye Contact | Immediately flush eyes with plenty of clean, fresh water for at least 15 minutes, holding the eyelids apart.[1][3][5][6] Remove contact lenses if present and easy to do so.[2][3][4] Seek medical attention if irritation persists.[3] |
| Skin Contact | Remove contaminated clothing.[1][5][6] Wash the affected area with plenty of soap and water.[2][3][4] If skin irritation occurs, seek medical advice.[2][5][6] |
| Inhalation | Move the individual to fresh air and keep them in a position comfortable for breathing.[1][2][3][4] If the person feels unwell, seek medical attention.[2][3] |
| Ingestion | Rinse the mouth with water.[1][4][5][6] Do NOT induce vomiting.[3][8] Call a physician or poison control center.[1][2][5][6] |
Spill, Storage, and Disposal Plans
A comprehensive plan for managing spills, ensuring proper storage, and disposing of waste is essential for a safe and compliant laboratory.
Spill Cleanup:
-
Minor Spills: For small spills, gently sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[3][8][9] The spill area should then be cleaned with a damp cloth.[9]
-
Major Spills: In the case of a large spill, evacuate the area and alert the appropriate emergency response personnel.[8][9]
Storage:
Store this compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][2][3][4][5][6][10] It is recommended to store it under an inert atmosphere and protected from moisture.[3] Some sources suggest refrigeration.[3]
Disposal:
Dispose of this compound and any contaminated materials in accordance with all applicable local, regional, and national regulations.[2][3][10] It is crucial to entrust the disposal to a licensed hazardous waste management company.[9][10] Do not dispose of it down the drain or with general laboratory waste.[3]
Operational Workflow
The following diagram outlines the standard operating procedure for safely handling this compound from receipt to disposal.
Caption: Workflow for handling this compound.
References
- 1. carlroth.com [carlroth.com]
- 2. redox.com [redox.com]
- 3. fishersci.com [fishersci.com]
- 4. file.medchemexpress.com [file.medchemexpress.com]
- 5. astechireland.ie [astechireland.ie]
- 6. carlroth.com [carlroth.com]
- 7. ≥98% (TLC) | Sigma-Aldrich [sigmaaldrich.com]
- 8. datasheets.scbt.com [datasheets.scbt.com]
- 9. benchchem.com [benchchem.com]
- 10. tcichemicals.com [tcichemicals.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
